molecular formula C7H9BrClNO B1379063 2-(Aminomethyl)-6-bromophenol hydrochloride CAS No. 1795488-85-5

2-(Aminomethyl)-6-bromophenol hydrochloride

Cat. No.: B1379063
CAS No.: 1795488-85-5
M. Wt: 238.51 g/mol
InChI Key: GDGHPIYQSQNMPZ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-bromophenol hydrochloride is a useful research compound. Its molecular formula is C7H9BrClNO and its molecular weight is 238.51 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(aminomethyl)-6-bromophenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO.ClH/c8-6-3-1-2-5(4-9)7(6)10;/h1-3,10H,4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGHPIYQSQNMPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-(Aminomethyl)-6-bromophenol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)-6-bromophenol hydrochloride is a substituted phenolic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a brominated phenol ring with an aminomethyl substituent, makes it an interesting candidate for further investigation as a building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of its known physical and chemical properties, drawing upon available data and contextualizing it with information from closely related analogs. Due to the novelty of this specific compound, some experimental data is not yet publicly available; this guide will clearly delineate between established data for the title compound and comparative data from similar molecules.

Chemical Identity and Structure

The fundamental identity of a compound is rooted in its molecular structure and associated identifiers. These details are crucial for accurate sourcing, regulatory compliance, and theoretical modeling.

Caption: 2D structure of 2-(Aminomethyl)-6-bromophenol hydrochloride.

The hydrochloride salt form suggests increased stability and water solubility compared to its free base, which is a common strategy in drug development to improve the pharmaceutical properties of a compound.

Table 1: Chemical Identifiers

PropertyValueSource
CAS Number 1795488-85-5[1]
Molecular Formula C₇H₉BrClNO[1]
Molecular Weight 238.51 g/mol [1]
SMILES C1=CC(=C(C(=C1)Br)O)CN.Cl[2]
InChI Key GDGHPIYQSQNMPZ-UHFFFAOYSA-N[2]

Physical Properties

Table 2: Physical Properties

PropertyValueSource & Notes
Appearance Powder[2]. The exact color is not specified.
Melting Point Not availableData for the closely related 2-Amino-4,6-dichlorophenol is 94-95°C[3]. Due to the presence of bromine instead of chlorine and the aminomethyl group, the melting point is expected to differ.
Boiling Point Not availableAs a salt, it is likely to decompose at high temperatures rather than boil.
Solubility Not availableThe hydrochloride salt form generally confers aqueous solubility. For comparison, 4-aminophenol hydrochloride is very soluble in water[4].
Storage Sealed in dry, room temperature[1]

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and purity assessment of a chemical compound. At present, no public spectral data for 2-(Aminomethyl)-6-bromophenol hydrochloride has been found. Researchers working with this compound would need to perform their own analytical characterization.

Workflow for Spectroscopic Analysis

G cluster_workflow General Workflow for Compound Characterization start Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC) - Structural Elucidation - Purity Assessment start->nmr ms Mass Spectrometry (LC-MS, HRMS) - Molecular Weight Confirmation - Fragmentation Pattern start->ms ir Infrared Spectroscopy (FTIR) - Functional Group Identification (O-H, N-H, C-Br bonds) start->ir purity Purity Analysis (HPLC, Elemental Analysis) - Quantitative Purity - Elemental Composition nmr->purity ms->purity ir->purity data Data Interpretation and Structure Confirmation purity->data

Caption: A generalized experimental workflow for the characterization of a novel compound.

Safety and Handling

Detailed safety and handling information for 2-(Aminomethyl)-6-bromophenol hydrochloride is not available. However, based on the known hazards of structurally similar compounds, such as other brominated and aminated phenols, caution should be exercised when handling this substance.

Table 3: Postulated Hazards based on Structural Analogs

Hazard ClassAssociated RisksNotes on Analogs
Acute Toxicity Harmful if swallowed or in contact with skin.2-Amino-6-bromophenol is classified as Acute Toxicity 4 (Oral)[5].
Skin Corrosion/Irritation May cause skin irritation.2-Aminophenol hydrochloride is known to cause skin irritation[6].
Eye Damage/Irritation May cause serious eye irritation.2-Aminophenol hydrochloride can cause serious eye irritation[6].
Environmental Hazards Potentially toxic to aquatic life.2-Amino-6-bromophenol is classified as hazardous to the aquatic environment[5].

Recommended Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

Synthesis and Reactivity

A specific, detailed synthesis protocol for 2-(Aminomethyl)-6-bromophenol hydrochloride is not described in the available literature. However, a plausible synthetic route can be inferred from general organic chemistry principles and published methods for related compounds.

A potential synthetic pathway could involve the following key steps:

  • Bromination of a suitable phenol precursor.

  • Introduction of the aminomethyl group , which could be achieved through various methods such as the Mannich reaction or by reduction of a nitrile or amide.

The reactivity of this compound is likely to be dictated by the functional groups present: the phenol, the primary amine, and the bromo-substituted aromatic ring. The phenolic hydroxyl group can undergo O-alkylation and acylation. The primary amine is nucleophilic and can participate in reactions such as N-alkylation, acylation, and Schiff base formation. The aromatic ring can undergo further electrophilic substitution, with the directing effects of the existing substituents influencing the position of new functional groups.

Applications in Research and Development

While specific applications for 2-(Aminomethyl)-6-bromophenol hydrochloride have not been detailed in the literature, its structural motifs suggest several areas of potential utility:

  • Medicinal Chemistry: As a scaffold for the synthesis of novel bioactive molecules. Bromophenols are a class of compounds with diverse biological activities.

  • Ligand Synthesis: The amino and hydroxyl groups can serve as coordination sites for metal ions, making it a potential precursor for novel ligands in catalysis or materials science.

  • Drug Discovery: As a fragment for fragment-based drug discovery (FBDD) campaigns targeting various protein classes.

Conclusion

2-(Aminomethyl)-6-bromophenol hydrochloride is a chemical entity with potential for further exploration in various scientific disciplines. This guide has consolidated the currently available information on its physical properties, while also highlighting the existing data gaps. It is imperative for researchers intending to work with this compound to conduct their own thorough characterization and safety assessments. The information provided on related compounds serves as a valuable, albeit preliminary, guide for handling, storage, and potential applications. As research progresses, a more complete profile of this compound will undoubtedly emerge.

References

  • PubChem. (n.d.). 2-Bromophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminophenol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • European Commission. (2003). Opinion of the SCCNFP on 2-Chloro-6-methyl-3-aminophenol HCL (A94). Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Didamony, A. M., & Hafeez, S. M. (2015). Application of nucleophilic substitution reaction for sensitive determination of heptaminol hydrochloride in pharmaceuticals. Chemistry Central Journal, 9(1), 63.
  • PubChem. (n.d.). 2-(Aminomethyl)-4-bromophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminophenol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chlorophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • American Elements. (n.d.). 2-(aminomethyl)-6-bromophenol hydrochloride. Retrieved from [Link]

  • Thoreauchem. (n.d.). 2-(aminomethyl)-6-bromophenol hydrochloride. Retrieved from [Link]

Sources

2-(Aminomethyl)-6-bromophenol hydrochloride chemical structure and analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure and Analysis of 2-(Aminomethyl)-6-bromophenol hydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development. It provides a detailed examination of 2-(Aminomethyl)-6-bromophenol hydrochloride, focusing on its chemical identity, structural analysis, and the robust analytical methodologies required for its characterization and quality control. The protocols and insights herein are grounded in established scientific principles to ensure reliability and reproducibility in a laboratory setting.

2-(Aminomethyl)-6-bromophenol hydrochloride is a substituted aromatic compound featuring a phenol, a brominated arene, and an aminomethyl group. These functional groups make it a versatile chemical intermediate and building block in the synthesis of more complex molecules, particularly within pharmaceutical and materials science research. The presence of the hydrochloride salt enhances its stability and solubility in polar solvents compared to the free base.

Accurate characterization of such intermediates is a critical checkpoint in any synthetic workflow, ensuring the identity and purity of the material before it proceeds to subsequent, often costly, stages of development. This guide outlines the foundational properties and a suite of analytical techniques tailored for the comprehensive evaluation of this compound.

Chemical Structure

The structural integrity of a chemical entity is its most fundamental property. The arrangement of atoms and bonds in 2-(Aminomethyl)-6-bromophenol hydrochloride dictates its chemical reactivity, physical properties, and spectroscopic behavior.

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Prep (ACN/H₂O with 0.1% TFA) sst System Suitability Test (SST) (Inject Standard 5x) prep_mobile->sst prep_std Standard Prep (1.0 mg/mL in Diluent) prep_std->sst prep_sample Sample Prep (1.0 mg/mL in Diluent) analysis Sequence Analysis (Blank -> Standard -> Samples) prep_sample->analysis sst->analysis If SST Passes integration Peak Integration analysis->integration calculation Purity Calculation (% Area Normalization) integration->calculation report Final Report Generation calculation->report

An In-Depth Technical Guide to 2-(Aminomethyl)-6-bromophenol hydrochloride (CAS 1795488-85-5)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-(Aminomethyl)-6-bromophenol hydrochloride (CAS No. 1795488-85-5), a versatile bifunctional building block with significant potential in medicinal chemistry and materials science. By examining its core structure—a phenol ring substituted with both an aminomethyl group and a bromine atom—we can infer its reactivity and utility. This guide will detail its physicochemical properties, propose a logical synthetic pathway, outline robust protocols for its characterization and application, and explore its potential in the development of novel therapeutic agents and functional materials. The insights provided are grounded in established chemical principles and data from structurally analogous compounds, offering a predictive framework for researchers embarking on work with this specific molecule.

Introduction: A Molecule of Strategic Importance

2-(Aminomethyl)-6-bromophenol hydrochloride presents a unique combination of functional groups that make it a highly valuable scaffold in synthetic chemistry.[1] The primary amine provides a nucleophilic center and a basic handle for salt formation, enhancing aqueous solubility. The phenolic hydroxyl group is a versatile precursor for ethers and esters and can participate in hydrogen bonding. The ortho-bromine atom is not merely a substituent; it is a strategic functional group, serving as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce molecular complexity. This trifecta of reactivity positions the molecule as a key intermediate for constructing diverse chemical libraries.

The aminophenol structural motif is found in a wide range of biologically active compounds, including those with antibacterial, anti-inflammatory, and anticancer properties.[2] Furthermore, brominated phenols are known to possess antimicrobial and radical-scavenging activities.[3][4] The strategic placement of these groups in 2-(aminomethyl)-6-bromophenol hydrochloride suggests its potential as a precursor for novel therapeutics, such as ferroptosis inhibitors or central nervous system (CNS)-active agents.[2][5]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is the foundation of its effective application. The predicted and reported properties of 2-(Aminomethyl)-6-bromophenol hydrochloride are summarized below.

PropertyValueSource/Method
CAS Number 1795488-85-5[6][7][8][9]
Molecular Formula C₇H₉BrClNO[1][6][7]
Molecular Weight 238.51 g/mol [1][6][7]
Appearance Solid (predicted)[10]
Purity ≥95% (typical commercial grade)[7]
SMILES OC1=C(Br)C=CC=C1CN.[H]Cl[6]
Storage Sealed in dry, room temperature conditions[6]

Spectroscopic Characterization (Predicted):

  • ¹H NMR (DMSO-d₆, 400 MHz): Chemical shifts (δ) are expected around 10.0-11.0 ppm (broad s, 1H, OH), 8.0-8.5 ppm (broad s, 3H, NH₃⁺), 7.0-7.5 ppm (m, 3H, Ar-H), and 4.0-4.2 ppm (q, 2H, CH₂).

  • ¹³C NMR (DMSO-d₆, 101 MHz): Expected signals around δ 155 (C-OH), 133 (C-Br), 130, 128, 120 (Ar-C-H), 115 (Ar-C-CH₂), and 45 (CH₂).

  • FT-IR (ATR): Characteristic peaks anticipated at 3200-3400 cm⁻¹ (O-H stretch), 2800-3000 cm⁻¹ (N-H stretch from hydrochloride salt), 1580-1600 cm⁻¹ (C=C aromatic stretch), and ~1250 cm⁻¹ (C-O stretch).

  • Mass Spectrometry (ESI+): The primary ion observed would be the free base [M+H]⁺ at m/z 202.0/204.0, showing the characteristic isotopic pattern for a single bromine atom.

Synthesis and Purification Workflow

While specific literature for CAS 1795488-85-5 is scarce, a logical and robust synthetic route can be designed based on well-established organic chemistry transformations, starting from commercially available 2-bromophenol.[11] The workflow emphasizes safety, efficiency, and purity.

G cluster_0 Synthesis Workflow cluster_1 Proposed Direct Aminomethylation A 2-Bromophenol B 2-Bromo-6-nitrophenol A->B  Nitration HNO₃, H₂SO₄, 0°C C 2-Amino-6-bromophenol B->C  Reduction Fe, NH₄Cl, EtOH/H₂O E 2-(Aminomethyl)-6-bromophenol B->E  Alternative Reduction (e.g., Catalytic Hydrogenation) Pd/C, H₂, EtOH D N-(2-Bromo-6-hydroxybenzyl)acetamide C->D  Amide Formation (Not a direct path to target) F 2-(Aminomethyl)-6-bromophenol HCl E->F  Salt Formation HCl in Ether G 2-Bromophenol H 2-(Aminomethyl)-6-bromophenol G->H  Mannich-type Reaction Formaldehyde, NH₃ source (Requires optimization)

Caption: Proposed synthetic pathways for 2-(Aminomethyl)-6-bromophenol HCl.

Step-by-Step Synthesis Protocol (Illustrative)

Causality: The chosen pathway prioritizes regioselective control. Nitration of 2-bromophenol is directed ortho to the hydroxyl group due to its strong activating and directing effect. Subsequent reduction of the nitro group to an amine is a high-yielding and clean transformation. A final salt formation step ensures stability and improves handling characteristics.

  • Nitration of 2-Bromophenol:

    • To a stirred solution of 2-bromophenol (1 eq.) in concentrated sulfuric acid at 0°C, slowly add a solution of nitric acid (1.1 eq.) in sulfuric acid.

    • Maintain the temperature below 5°C for 2 hours.

    • Pour the reaction mixture onto crushed ice, and collect the precipitated 2-bromo-6-nitrophenol by filtration. Wash with cold water until the filtrate is neutral.

    • Trustworthiness: This standard electrophilic aromatic substitution is highly reliable. Monitoring by TLC is crucial to ensure complete consumption of the starting material.

  • Reduction of 2-Bromo-6-nitrophenol:

    • Suspend the crude 2-bromo-6-nitrophenol (1 eq.) in a mixture of ethanol and water.

    • Add iron powder (5 eq.) and ammonium chloride (0.5 eq.).

    • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 3-4 hours.

    • Filter the hot reaction mixture through celite to remove iron salts. Concentrate the filtrate under reduced pressure.

    • Trustworthiness: Bechamp reduction is a classic, cost-effective method for nitro group reduction that avoids the need for high-pressure hydrogenation equipment.

  • Purification of 2-(Aminomethyl)-6-bromophenol (Free Base):

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Formation of the Hydrochloride Salt:

    • Dissolve the purified free base in a minimal amount of anhydrous diethyl ether.

    • Slowly add a solution of 2M HCl in diethyl ether with stirring.

    • The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

    • Trustworthiness: Salt formation is typically a quantitative process that yields a more stable, crystalline solid, which is often easier to handle and weigh accurately than the free base.

Applications in Drug Discovery and Development

The structural alerts within 2-(Aminomethyl)-6-bromophenol hydrochloride point toward several high-value applications in medicinal chemistry.

A. Scaffold for Privileged Structures

The molecule serves as an excellent starting point for creating libraries of compounds based on "privileged structures"—scaffolds that are known to bind to multiple biological targets. The aminophenol core is a key component in a variety of therapeutic agents.[2]

G cluster_0 Derivative Libraries A 2-(Aminomethyl)-6-bromophenol HCl B Suzuki Coupling (Aryl Boronic Acids) A->B Pd Catalyst C Buchwald-Hartwig Amination (Amines, Amides) A->C Pd Catalyst D Amide/Sulfonamide Formation (Acyl/Sulfonyl Chlorides) A->D Base E Ether Synthesis (Alkyl Halides) A->E Base B1 Biaryl Structures B->B1 C1 Di-aryl Amines C->C1 D1 Novel Amides D->D1 E1 Phenoxy Ethers E->E1

Caption: Diversification pathways from the core scaffold.

B. Potential as a Ferroptosis Inhibitor Precursor

Recent studies have highlighted 2-amino-6-methylphenol derivatives as potent inhibitors of ferroptosis, a form of regulated cell death implicated in ischemia-reperfusion injury and neurodegenerative diseases.[5] The core structure of 2-(aminomethyl)-6-bromophenol is highly analogous, suggesting that its derivatives could also modulate lipid peroxidation pathways.[5]

C. Development of Novel Antibacterial Agents

The presence of a brominated phenol is a known feature in compounds with antimicrobial activity.[3][4] This compound can be used as a starting point to synthesize novel antibacterial agents by modifying the aminomethyl side chain or by using the bromine as a handle to append other pharmacophores.

Experimental Protocols: A Self-Validating System
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a reliable method for creating a new carbon-carbon bond at the bromine position, a key step in molecular elaboration.

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), combine 2-(Aminomethyl)-6-bromophenol hydrochloride (1 eq.), the desired arylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

  • Solvent and Base Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1), followed by a base, typically K₂CO₃ (3 eq.).

  • Reaction Execution: Heat the mixture to 80-100°C and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

  • Validation: Successful coupling is confirmed by the disappearance of the starting material on LC-MS and the appearance of the product with the expected mass. ¹H NMR will show new aromatic signals corresponding to the coupled partner and the disappearance of the characteristic pattern of the starting material.

Protocol 2: Characterization by High-Performance Liquid Chromatography (HPLC)

This protocol ensures the purity and identity of the synthesized compound.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to a working concentration of 50 µg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid). For example, 10% to 90% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 220 nm and 254 nm.

  • Data Analysis: Purity is determined by integrating the peak area of the main component relative to the total peak area. The retention time is a characteristic property under the specified conditions.

  • Validation: A sharp, symmetrical peak indicates good chromatographic behavior. Purity should be >95% for use in further biological or chemical screening.

Conclusion and Future Directions

2-(Aminomethyl)-6-bromophenol hydrochloride is more than just a chemical intermediate; it is a strategically designed building block that offers multiple avenues for chemical diversification. Its inherent structural features suggest significant potential in the fields of medicinal chemistry, particularly in the development of novel therapeutics targeting a range of diseases.[12][13][14] The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to confidently incorporate this versatile molecule into their research and development programs. Future work should focus on synthesizing libraries of derivatives and screening them for biological activity, particularly in areas like ferroptosis inhibition, antibacterial activity, and as ligands for metalloenzymes.

References
  • Design, synthesis, and biological evaluation of 2-amino-6-methyl-phenol derivatives targeting lipid peroxidation with potent anti-ferroptotic activities. PubMed. Available from: [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. Preprints.org. Available from: [Link]

  • GB2067195A - 2-aminomethyl-6-halo-phenols their production and pharmaceutical composition containing them. Google Patents.
  • Molecular structures and properties of the complete series of bromophenols: Density functional theory calculations. PubMed. Available from: [Link]

  • Medicinal Chemistry of Aminocyclitols. PubMed. Available from: [Link]

  • CA1245661A - 2-aminomethyl-6-sulfamoylphenol derivatives, a process for their preparation and their use and also pharmaceutical formulations based on these compounds. Google Patents.
  • Synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. ResearchGate. Available from: [Link]

  • Medicinal Chemistry of Aminocyclitols | Request PDF. ResearchGate. Available from: [Link]

  • 2-Aminophenol hydrochloride. PubChem. Available from: [Link]

  • 4-Bromophenol vs 4-aminophenol pKa in water comparison confusion. Chemistry Stack Exchange. Available from: [Link]

  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. National Institutes of Health. Available from: [Link]

  • Heterocycles in Medicinal Chemistry. PubMed Central. Available from: [Link]

  • Properties of Bromine Fused Salts Based on Quaternary Ammonium Molecules and Their Relevance for Use in a Hydrogen Bromine Redox Flow Battery. ResearchGate. Available from: [Link]

  • 1795488-85-5, 2-(Aminomethyl)-6-bromophenol Hydrochloride. AccelaChem. Available from: [Link]

  • CAS NO. 1795488-85-5 | 2-(Aminomethyl)-6-bromophenol... Arctom. Available from: [Link]

Sources

A Technical Guide to Determining the Solubility Profile of 2-(Aminomethyl)-6-bromophenol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 2-(Aminomethyl)-6-bromophenol hydrochloride. Given the limited publicly available solubility data for this specific compound, this document outlines a robust experimental approach, grounded in established methodologies, to systematically characterize its solubility in a range of pharmaceutically and chemically relevant solvents.

Introduction: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that dictates the bioavailability, formulation, and ultimately, the efficacy of a potential therapeutic agent. For a compound like 2-(Aminomethyl)-6-bromophenol hydrochloride, understanding its solubility profile is a critical early step in the drug development pipeline. Poor solubility can lead to challenges in formulation, unpredictable in vivo exposure, and may necessitate significant and costly development efforts to overcome.

This guide provides a detailed protocol for determining the thermodynamic solubility of 2-(Aminomethyl)-6-bromophenol hydrochloride, empowering researchers to generate reliable and reproducible data to inform their projects.

Physicochemical Properties of 2-(Aminomethyl)-6-bromophenol hydrochloride

A foundational understanding of the compound's properties is essential for designing a solubility study.

PropertyValueSource
Molecular Formula C₇H₉BrClNO[1]
Molecular Weight 238.51 g/mol [1]
CAS Number 1795488-85-5[1]
Canonical SMILES C1=CC=C(C(=C1CN)O)Br.Cl[1]

The structure, featuring a phenol, a protonated aminomethyl group (as the hydrochloride salt), and a bromine atom, suggests a degree of polarity. The presence of the hydrochloride salt is expected to enhance aqueous solubility compared to the free base. However, the brominated phenyl ring introduces lipophilic character, which may favor solubility in organic solvents.

Experimental Design for Solubility Determination

The following experimental design is proposed to comprehensively assess the solubility of 2-(Aminomethyl)-6-bromophenol hydrochloride.

Solvent Selection

A diverse panel of solvents should be selected to cover a range of polarities and hydrogen bonding capabilities. This will provide a comprehensive understanding of the compound's solvation properties.

Table of Proposed Solvents:

Solvent ClassSolventRationale
Polar Protic WaterEssential for understanding aqueous solubility and behavior in biological systems.
MethanolA common polar protic solvent used in synthesis and purification.
EthanolA pharmaceutically acceptable solvent, important for formulation considerations.
Polar Aprotic Dimethyl Sulfoxide (DMSO)A powerful solvent for a wide range of organic compounds, often used for stock solutions.
N,N-Dimethylformamide (DMF)Another strong polar aprotic solvent.
AcetonitrileA common solvent in chromatography and chemical reactions.
Nonpolar Dichloromethane (DCM)A common nonpolar solvent for organic synthesis.
TolueneAn aromatic, nonpolar solvent.
Methodology: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[2][3] It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period.

Workflow for Solubility Determination:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess 2-(Aminomethyl)-6-bromophenol hydrochloride prep_solvent Add selected solvent to vial prep_compound->prep_solvent Combine shake Shake/agitate at constant temperature (e.g., 25°C) for 24-48 hours prep_solvent->shake centrifuge Centrifuge to pellet excess solid shake->centrifuge filter Filter supernatant (e.g., 0.22 µm PTFE filter) centrifuge->filter dilute Dilute saturated solution filter->dilute analyze Quantify concentration (e.g., HPLC-UV) dilute->analyze end end analyze->end Calculate Solubility

Caption: Workflow for the shake-flask solubility determination method.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for executing the shake-flask method.

Materials:

  • 2-(Aminomethyl)-6-bromophenol hydrochloride

  • Selected solvents (HPLC grade)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Vials:

    • Add an excess amount of 2-(Aminomethyl)-6-bromophenol hydrochloride to each vial. "Excess" means that undissolved solid should be visible at the end of the experiment. A starting point of ~10 mg of compound per 1 mL of solvent is recommended.

    • Record the exact weight of the compound added.

    • Add a precise volume of the selected solvent to each vial.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. A duration of 24 to 48 hours is typically adequate.

  • Sample Preparation for Analysis:

    • After the equilibration period, visually confirm that excess solid remains.

    • Allow the vials to stand undisturbed for a short period to allow the solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is crucial to prevent artificially high solubility readings.

  • Quantification by HPLC-UV:

    • Prepare a series of calibration standards of 2-(Aminomethyl)-6-bromophenol hydrochloride of known concentrations in a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Develop a suitable HPLC method to achieve good peak shape and separation for the compound. A C18 column is a good starting point.

    • Analyze the calibration standards to generate a calibration curve (absorbance vs. concentration).

    • Dilute the filtered saturated solutions with the mobile phase to bring the concentration within the range of the calibration curve.

    • Analyze the diluted samples by HPLC.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of 2-(Aminomethyl)-6-bromophenol hydrochloride in the diluted samples.

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or µg/mL.

Expected Solubility Trends and Interpretation

While direct data is unavailable, we can hypothesize the solubility behavior based on the structure and properties of related compounds.

  • Aqueous Solubility: The hydrochloride salt form should render the compound soluble in water to some extent. The presence of the polar hydroxyl and aminomethyl groups will contribute to this.

  • Polar Protic Solvents (Methanol, Ethanol): Solubility is expected to be favorable in these solvents due to the potential for hydrogen bonding with the hydroxyl and amino groups.

  • Polar Aprotic Solvents (DMSO, DMF): High solubility is anticipated in these solvents, as they are effective at solvating a wide range of organic molecules.

  • Nonpolar Solvents (DCM, Toluene): Lower solubility is expected in nonpolar solvents, as the polar functional groups will not be effectively solvated.

Logical Flow of Solubility and Formulation:

G cluster_solubility Solubility Profile cluster_formulation Formulation Strategy high_aq High Aqueous Solubility aq_form Aqueous-based formulations (e.g., saline) high_aq->aq_form Direct Path low_aq Low Aqueous Solubility cosolvent_form Co-solvent systems or lipid-based formulations low_aq->cosolvent_form Requires Enhancement

Caption: Relationship between aqueous solubility and formulation strategy.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for determining the solubility of 2-(Aminomethyl)-6-bromophenol hydrochloride. By following the detailed protocols and leveraging the provided insights, researchers can generate the critical data needed to advance their drug discovery and development programs. The systematic approach outlined here will ensure the generation of reliable and reproducible solubility data, forming a solid foundation for subsequent formulation and preclinical studies.

References

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5800, 2-Aminophenol hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7244, 2-Bromophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5801, 2-Aminophenol. Retrieved from [Link]

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An In-Depth Technical Guide to the Synthesis of 2-(Aminomethyl)-6-bromophenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically detailed pathway for the synthesis of 2-(Aminomethyl)-6-bromophenol hydrochloride, a valuable building block in pharmaceutical and materials science research. The presented methodology is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices. This ensures a robust and reproducible synthesis.

Introduction and Strategic Overview

2-(Aminomethyl)-6-bromophenol hydrochloride is a bifunctional molecule featuring a reactive aminomethyl group and a bromine substituent on a phenolic backbone. This unique combination of functional groups makes it an attractive intermediate for the synthesis of more complex molecular architectures.

The synthetic strategy outlined herein is a multi-step process commencing with a commercially available starting material, o-cresol (2-methylphenol). The pathway is designed to be logical and efficient, proceeding through key intermediates that are readily purified. The core of this synthesis involves three primary transformations: selective bromination of the aromatic ring, functionalization of the methyl group, and subsequent introduction of the primary amine, culminating in the formation of the hydrochloride salt.

The Synthetic Pathway: A Mechanistic Perspective

The synthesis of 2-(Aminomethyl)-6-bromophenol hydrochloride is achieved through a four-step sequence. Each step has been optimized to ensure high yield and purity of the desired product.

Synthesis_Pathway Start o-Cresol Step1_Product 2-Bromo-6-methylphenol Start->Step1_Product Bromination Step2_Product 2-Bromo-6-(bromomethyl)phenol Step1_Product->Step2_Product Benzylic Bromination Step3_Product 2-(Aminomethyl)-6-bromophenol Step2_Product->Step3_Product Gabriel Synthesis & Hydrolysis Final_Product 2-(Aminomethyl)-6-bromophenol hydrochloride Step3_Product->Final_Product HCl Salt Formation

Caption: Overall synthetic workflow for 2-(Aminomethyl)-6-bromophenol hydrochloride.

Step 1: Bromination of o-Cresol

The initial step involves the electrophilic aromatic substitution of o-cresol to introduce a bromine atom at the position ortho to the hydroxyl group and para to the methyl group. The hydroxyl group is a strong activating group, directing the incoming electrophile to the ortho and para positions. To achieve selective mono-bromination, controlled reaction conditions are crucial.

Reaction Scheme:

Step1 o-Cresol o-Cresol Br2 Br2 o-Cresol->Br2 + Solvent Solvent Br2->Solvent in 2-Bromo-6-methylphenol 2-Bromo-6-methylphenol Solvent->2-Bromo-6-methylphenol

Caption: Bromination of o-cresol.

Step 2: Benzylic Bromination of 2-Bromo-6-methylphenol

With the aromatic ring appropriately substituted, the focus shifts to the functionalization of the methyl group. A free-radical chain reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) selectively brominates the benzylic position.[1] This reaction, known as the Wohl-Ziegler reaction, is highly specific for the benzylic C-H bonds due to the resonance stabilization of the resulting benzylic radical.[1][2]

Reaction Scheme:

Step2 2-Bromo-6-methylphenol 2-Bromo-6-methylphenol NBS NBS 2-Bromo-6-methylphenol->NBS + Initiator Initiator NBS->Initiator 2-Bromo-6-(bromomethyl)phenol 2-Bromo-6-(bromomethyl)phenol Initiator->2-Bromo-6-(bromomethyl)phenol

Caption: Benzylic bromination using NBS.

Step 3: Gabriel Synthesis of 2-(Aminomethyl)-6-bromophenol

To introduce the primary amino group without the risk of over-alkylation, the Gabriel synthesis is employed.[3][4][5] This method utilizes phthalimide as a protected form of ammonia.[3] The phthalimide anion acts as a nucleophile, displacing the bromide from the benzylic position in an SN2 reaction. Subsequent hydrolysis or hydrazinolysis of the resulting N-benzylphthalimide derivative liberates the desired primary amine.[3][4]

Reaction Scheme:

Step3 cluster_0 Step 3a: Alkylation cluster_1 Step 3b: Hydrolysis 2-Bromo-6-(bromomethyl)phenol 2-Bromo-6-(bromomethyl)phenol Potassium\nPhthalimide Potassium Phthalimide 2-Bromo-6-(bromomethyl)phenol->Potassium\nPhthalimide + N-(2-bromo-6-hydroxybenzyl)phthalimide N-(2-bromo-6-hydroxybenzyl)phthalimide Potassium\nPhthalimide->N-(2-bromo-6-hydroxybenzyl)phthalimide Hydrazine Hydrazine N-(2-bromo-6-hydroxybenzyl)phthalimide->Hydrazine + 2-(Aminomethyl)-6-bromophenol 2-(Aminomethyl)-6-bromophenol Hydrazine->2-(Aminomethyl)-6-bromophenol

Caption: Gabriel synthesis for primary amine formation.

Step 4: Formation of the Hydrochloride Salt

The final step involves the conversion of the free amine to its hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid. The salt form often has improved stability and handling characteristics compared to the free base.[6]

Reaction Scheme:

Step4 2-(Aminomethyl)-6-bromophenol 2-(Aminomethyl)-6-bromophenol HCl HCl 2-(Aminomethyl)-6-bromophenol->HCl + 2-(Aminomethyl)-6-bromophenol\nhydrochloride 2-(Aminomethyl)-6-bromophenol hydrochloride HCl->2-(Aminomethyl)-6-bromophenol\nhydrochloride

Caption: Hydrochloride salt formation.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of 2-Bromo-6-methylphenol
  • To a solution of o-cresol (10.8 g, 100 mmol) in a suitable solvent such as dichloromethane or acetic acid (200 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of bromine (16.0 g, 100 mmol) in the same solvent (50 mL) dropwise over a period of 1 hour, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be purified by distillation or column chromatography.

Step 2: Synthesis of 2-Bromo-6-(bromomethyl)phenol
  • Dissolve 2-bromo-6-methylphenol (18.7 g, 100 mmol) and N-bromosuccinimide (17.8 g, 100 mmol) in a non-polar solvent like carbon tetrachloride or acetonitrile (300 mL) in a round-bottom flask fitted with a reflux condenser.

  • Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN, or irradiate the mixture with a UV lamp.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter off the succinimide by-product.

  • Wash the filtrate with water and brine, and dry the organic layer over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude 2-bromo-6-(bromomethyl)phenol, which can be used in the next step without further purification or can be purified by recrystallization.

Step 3: Synthesis of 2-(Aminomethyl)-6-bromophenol
  • To a solution of 2-bromo-6-(bromomethyl)phenol (26.6 g, 100 mmol) in a polar aprotic solvent such as dimethylformamide (DMF) (250 mL), add potassium phthalimide (18.5 g, 100 mmol).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the formation of the N-substituted phthalimide intermediate by TLC.

  • After the reaction is complete, cool the mixture to room temperature and add hydrazine hydrate (5.0 g, 100 mmol).

  • Heat the mixture to reflux for 2-4 hours, during which a precipitate of phthalhydrazide will form.

  • Cool the mixture, and acidify with concentrated hydrochloric acid to pH ~1.

  • Filter off the phthalhydrazide precipitate and wash it with a small amount of cold water.

  • Neutralize the filtrate with a base (e.g., sodium hydroxide solution) to precipitate the free amine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent to yield the crude 2-(aminomethyl)-6-bromophenol.

Step 4: Preparation of 2-(Aminomethyl)-6-bromophenol Hydrochloride
  • Dissolve the crude 2-(aminomethyl)-6-bromophenol in a minimal amount of a suitable solvent like isopropanol or diethyl ether.[7]

  • Cool the solution in an ice bath and slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether).[7][8]

  • A white precipitate of the hydrochloride salt will form.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product, 2-(aminomethyl)-6-bromophenol hydrochloride.

Data Summary

StepStarting MaterialReagentsProductTypical Yield (%)
1o-CresolBromine2-Bromo-6-methylphenol80-90
22-Bromo-6-methylphenolN-Bromosuccinimide, Radical Initiator2-Bromo-6-(bromomethyl)phenol70-85
32-Bromo-6-(bromomethyl)phenolPotassium Phthalimide, Hydrazine Hydrate2-(Aminomethyl)-6-bromophenol60-75
42-(Aminomethyl)-6-bromophenolHydrochloric Acid2-(Aminomethyl)-6-bromophenol hydrochloride>95

Conclusion

This guide has detailed a reliable and well-precedented synthetic pathway for the preparation of 2-(Aminomethyl)-6-bromophenol hydrochloride. By breaking down the synthesis into logical, manageable steps and providing the rationale behind the choice of reagents and reaction conditions, this document serves as a valuable resource for researchers in the field. The provided protocols are intended as a starting point, and optimization of reaction conditions may be necessary depending on the scale and available resources.

References

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potential biological activity of 2-(Aminomethyl)-6-bromophenol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activity of 2-(Aminomethyl)-6-bromophenol hydrochloride

Foreword: Unveiling the Potential of a Novel Scaffold

In the landscape of drug discovery, the exploration of novel chemical entities is paramount. The compound 2-(Aminomethyl)-6-bromophenol hydrochloride presents a compelling scaffold for investigation. Its structure combines two key pharmacophores: a brominated phenol and a primary aminomethyl group. Bromophenols are a well-established class of marine natural products known for a wide array of biological activities, including antioxidant, anticancer, and enzyme-inhibiting properties.[1][2] The addition of an aminomethyl group introduces a basic, ionizable center, which can significantly influence pharmacokinetic properties and introduce new molecular interactions.[3][4]

This guide eschews a conventional, rigid format. Instead, it adopts a hypothesis-driven approach, grounded in established biochemical principles and insights from analogous structures. We will dissect the molecule's potential from first principles, propose a logical, multi-tiered screening strategy, and provide detailed, field-tested protocols. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive framework to systematically unlock the therapeutic potential of this promising compound.

Chapter 1: Physicochemical Profile and Structural Rationale

Before embarking on biological evaluation, a thorough understanding of the compound's fundamental properties is essential.

PropertyValue / InformationSource / Method
IUPAC Name 2-(Aminomethyl)-6-bromophenol hydrochloride---
CAS Number 28165-50-6 (for the free base, 2-Amino-6-bromophenol)
Molecular Formula C₇H₉BrClNO---
Molecular Weight 238.51 g/mol
Structure A benzene ring substituted with a hydroxyl (-OH) group, a bromine (-Br) atom, and an aminomethyl (-CH₂NH₂) group, supplied as a hydrochloride salt.---
Appearance Likely a solid at room temperature.---

Scientific Rationale for Investigation:

The therapeutic potential of this molecule can be hypothesized by deconstructing its core components:

  • The Phenolic Hydroxyl Group: This group is a classic hydrogen donor and metal chelator. This underpins the potential for significant antioxidant and radical-scavenging activity , as the stability of the resulting phenoxyl radical is enhanced by the benzene ring.[5][6]

  • The Bromine Atom: Halogenation, particularly bromination, is a common strategy in medicinal chemistry to modulate activity. The bromine atom is electron-withdrawing and lipophilic, which can enhance membrane permeability and introduce specific halogen bonding interactions with target proteins. Studies on other bromophenol derivatives have demonstrated potent enzyme inhibition and antibacterial activity .[7][8][9][10]

  • The Aminomethyl Group: This flexible side chain provides a primary amine, which will be protonated at physiological pH. This positive charge can form critical ionic bonds or hydrogen bonds within enzyme active sites or with microbial cell wall components. The ortho-positioning relative to the hydroxyl group makes it an excellent candidate for metal chelation, a key mechanism for inhibiting metalloenzymes like tyrosinase.[11][12]

Chapter 2: A Hypothesis-Driven Framework for Biological Activity Screening

We propose a parallel screening approach to efficiently probe the most probable biological activities based on the structural rationale.

Potential as an Enzyme Inhibitor: Targeting Tyrosinase

Scientific Rationale: Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis.[13] Its overactivity is linked to hyperpigmentation disorders. Many phenolic compounds are known tyrosinase inhibitors, often acting as competitive inhibitors by mimicking the natural substrate, L-tyrosine, or by chelating the copper ions in the active site.[12][13] The ortho-aminophenol-like structure within 2-(Aminomethyl)-6-bromophenol makes it a prime candidate for tyrosinase inhibition.[11]

Experimental Protocol: In Vitro Mushroom Tyrosinase Inhibition Assay

This protocol is designed as a self-validating system, including both positive and negative controls to ensure data integrity.

  • Reagent Preparation:

    • Phosphate Buffer: 0.1 M Sodium Phosphate Buffer, pH 6.8.

    • Mushroom Tyrosinase: Prepare a 1000 U/mL stock solution in phosphate buffer. Dilute to 100 U/mL for the working solution.

    • Substrate (L-DOPA): Prepare a 2.5 mM solution in phosphate buffer.

    • Test Compound: Prepare a 10 mM stock solution in DMSO. Create serial dilutions in phosphate buffer to achieve final assay concentrations (e.g., 1 µM to 1 mM).

    • Positive Control: Kojic Acid, prepared and diluted similarly to the test compound.

    • Negative Control: Phosphate buffer with an equivalent percentage of DMSO as the test compound wells.

  • Assay Procedure (96-well plate format):

    • To each well, add 40 µL of phosphate buffer.

    • Add 20 µL of the test compound, positive control, or negative control solution.

    • Add 20 µL of the tyrosinase working solution (100 U/mL).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA substrate solution to all wells.

    • Immediately measure the absorbance at 475 nm (corresponding to dopachrome formation) using a microplate reader (Time = 0).

    • Incubate the plate at 37°C for 20 minutes.

    • Measure the final absorbance at 475 nm (Time = 20).

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Rate of Sample / Rate of Negative Control)] * 100

    • Plot % Inhibition versus log[Concentration] and determine the IC₅₀ value using non-linear regression.

Anticipated Data Presentation:

CompoundTyrosinase Inhibition IC₅₀ (µM)
2-(Aminomethyl)-6-bromophenol HClTo be determined
Kojic Acid (Positive Control)~15-25 µM
Potential as an Antioxidant: Radical Scavenging Capacity

Scientific Rationale: Oxidative stress is implicated in numerous pathologies. Phenolic compounds are potent antioxidants capable of donating a hydrogen atom to neutralize free radicals.[5] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard, rapid method to assess this radical scavenging ability. The stable DPPH radical has a deep violet color, which is quenched to a pale yellow upon reduction by an antioxidant.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of ~1.0 at 517 nm.

    • Test Compound: Prepare a 10 mM stock solution in methanol. Create serial dilutions to achieve final assay concentrations.

    • Positive Control: Ascorbic Acid or Trolox, prepared and diluted similarly.

    • Blank: Methanol.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the test compound or control solutions to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • Mix and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of scavenging activity: % Scavenging = [1 - (Abs of Sample / Abs of Blank)] * 100

    • Determine the EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Anticipated Data Presentation:

CompoundDPPH Scavenging EC₅₀ (µg/mL)
2-(Aminomethyl)-6-bromophenol HClTo be determined
Ascorbic Acid (Positive Control)~5-15 µg/mL
Potential as an Antimicrobial Agent

Scientific Rationale: The rise of multidrug-resistant pathogens necessitates the discovery of new antibacterial agents.[8][9][10] Bromophenols have shown promising activity, particularly against Gram-positive bacteria like Staphylococcus aureus (including MRSA).[8][10] The mechanism may involve disruption of the cell membrane or inhibition of key metabolic pathways.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol follows CLSI (Clinical and Laboratory Standards Institute) guidelines.

  • Materials:

    • Bacterial Strains: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922).

    • Growth Media: Cation-adjusted Mueller-Hinton Broth (MHB).

    • Test Compound: Prepared and serially diluted in MHB in a 96-well plate.

    • Controls: Gentamicin (Positive), MHB alone (Sterility), MHB with inoculum (Growth).

  • Assay Procedure:

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, then dilute to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

    • In a 96-well plate, prepare 2-fold serial dilutions of the test compound in MHB (e.g., from 256 µg/mL down to 0.5 µg/mL).

    • Add the standardized bacterial inoculum to each well.

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC: The lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticipated Data Presentation:

CompoundMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
2-(Aminomethyl)-6-bromophenol HClTo be determinedTo be determined
Gentamicin (Positive Control)0.25 - 10.5 - 2

Chapter 3: Mechanistic Elucidation and Advanced Studies

Positive "hits" from the primary screening phase necessitate deeper investigation to understand the mechanism of action.

Visualizing a Potential Mechanism: Tyrosinase Inhibition

If the compound proves to be a potent tyrosinase inhibitor, its mechanism can be visualized. The enzyme converts L-Tyrosine to L-DOPA and then to Dopaquinone, which eventually polymerizes into melanin. The test compound could potentially block this pathway at the enzymatic source.

G cluster_pathway Melanin Synthesis Pathway Tyrosine L-Tyrosine Tyrosinase1 Tyrosinase (Monophenolase) Tyrosine->Tyrosinase1 DOPA L-DOPA Tyrosinase2 Tyrosinase (Diphenolase) DOPA->Tyrosinase2 Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin non-enzymatic polymerization Tyrosinase1->DOPA Tyrosinase2->Dopaquinone Compound 2-(Aminomethyl)- 6-bromophenol HCl Compound->Tyrosinase1 Potential Inhibition Compound->Tyrosinase2

Caption: Potential inhibitory action on the melanogenesis pathway.

Follow-up Mechanistic Studies:

  • Enzyme Kinetics: For enzyme inhibitors, perform kinetic studies (e.g., Lineweaver-Burk plots) to determine the mode of inhibition (competitive, non-competitive, etc.).

  • Molecular Docking: Computationally model the binding of the compound into the active site of the target enzyme to predict key interactions and support kinetic data.

  • Cell-Based Assays: For antioxidant hits, evaluate the compound's ability to reduce intracellular reactive oxygen species (ROS) in a cell line like HaCaT keratinocytes. For antimicrobial hits, perform time-kill assays to determine if the agent is bactericidal or bacteriostatic.

  • Cytotoxicity Assays: Evaluate the compound's toxicity against human cell lines (e.g., HEK293 for general toxicity, A549 or MCF7 for anticancer potential) using an MTT or similar assay to establish a therapeutic index.

Chapter 4: Integrated Experimental Workflow

A logical, tiered approach ensures efficient use of resources, moving from broad screening to specific mechanistic studies.

G cluster_tier1 Tier 1: Primary In Vitro Screening cluster_tier2 Tier 2: Hit Validation & Selectivity cluster_tier3 Tier 3: Mechanism of Action start Compound 2-(Aminomethyl)-6-bromophenol HCl Enzyme Enzyme Assays (Tyrosinase, AChE, etc.) start->Enzyme Antioxidant Antioxidant Assays (DPPH, ABTS) start->Antioxidant Antimicrobial Antimicrobial Screen (MIC vs. Panel) start->Antimicrobial Kinetics Enzyme Kinetics Enzyme->Kinetics Cellular_ROS Cellular ROS Assay Antioxidant->Cellular_ROS Time_Kill Time-Kill Kinetics Antimicrobial->Time_Kill Cytotoxicity Cytotoxicity vs. Human Cells (MTT) Kinetics->Cytotoxicity Docking Molecular Docking Kinetics->Docking Cellular_ROS->Cytotoxicity WesternBlot Western Blot (Pathway Analysis) Cellular_ROS->WesternBlot Time_Kill->Cytotoxicity Advanced_Microscopy Advanced Microscopy Time_Kill->Advanced_Microscopy

Caption: A tiered workflow for systematic bioactivity evaluation.

Conclusion

2-(Aminomethyl)-6-bromophenol hydrochloride stands at the intersection of several classes of biologically active molecules. Its hybrid structure provides a strong, rational basis for investigating its potential as an enzyme inhibitor, an antioxidant, and an antimicrobial agent. The hypothesis-driven framework and detailed protocols outlined in this guide offer a robust starting point for any research team aiming to characterize this compound. By progressing logically from broad primary screening to focused mechanistic studies, the true therapeutic potential of this scaffold can be systematically and efficiently unveiled.

References

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  • Göksu, S., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7481. Available at: [Link]

  • de Beer, E. S., et al. (1958). Oxytocic activity of basic (aminomethyl) derivatives of phenols and related compounds. British Journal of Pharmacology and Chemotherapy, 13(2), 194-208. Available at: [Link]

  • Ito, S., et al. (2014). Effect of p-aminophenols on tyrosinase activity. Bioorganic & Medicinal Chemistry, 22(14), 3753-3758. Available at: [Link]

  • Gülçin, İ., et al. (2018). Synthesis and biological evaluation of aminomethyl and alkoxymethyl derivatives as carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 892-899. Available at: [Link]

  • Nguyen, T. K. N., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. Available at: [Link]

  • MDPI. (n.d.). Tailored Functionalization of Natural Phenols to Improve Biological Activity. MDPI. Available at: [Link]

  • Jiang, B., et al. (2012). Design, Synthesis, and Biological Evaluation of Bromophenol Derivatives as Protein Tyrosine Phosphatase 1B Inhibitors. Archiv der Pharmazie, 345(6), 444-453. Available at: [Link]

  • ResearchGate. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities. ResearchGate. Available at: [Link]

  • PLOS One. (n.d.). Tyrosinase inhibitory activity, molecular docking studies and antioxidant potential of chemotypes of Lippia origanoides (Verbenaceae) essential oils. PLOS One. Available at: [Link]

  • ACS Publications. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. Available at: [Link]

  • Lee, S. Y., et al. (2018). Phenols displaying tyrosinase inhibition from Humulus lupulus. Phytotherapy Research, 32(10), 2029-2035. Available at: [Link]

  • NIH. (2025). Phenolic Compounds Analysis and In Vitro Biological Activities of Aqueous Extract From Leaves of Paronychia Arabica Collected in South Algeria. National Library of Medicine. Available at: [Link]

  • NIH. (2020). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. National Library of Medicine. Available at: [Link]

  • ResearchGate. (2024). Biological Activities and Drug-Likeness Properties of Phenol-Based Heterocyclic Compounds. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021. MDPI. Available at: [Link]

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An In-depth Technical Guide to 2-(Aminomethyl)-6-bromophenol Hydrochloride and its Derivatives: A Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(aminomethyl)-6-bromophenol hydrochloride, a versatile chemical scaffold, and explores the synthesis, characterization, and therapeutic potential of its derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering insights into the design and evaluation of novel therapeutic agents based on this promising core structure.

The Core Moiety: 2-(Aminomethyl)-6-bromophenol Hydrochloride

2-(Aminomethyl)-6-bromophenol hydrochloride is a substituted phenolic compound that has garnered interest as a building block in the synthesis of more complex molecules with diverse biological activities. The presence of a reactive aminomethyl group, a hydroxyl group, and a bromine atom on the aromatic ring provides multiple points for chemical modification, making it an attractive starting material for the generation of compound libraries for drug discovery.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of the core molecule is fundamental for its application in synthesis and for the interpretation of the properties of its derivatives.

PropertyValueSource
CAS Number 28165-50-6[1]
Molecular Formula C₇H₉BrClNO[1]
Molecular Weight 238.51 g/mol [1]
Appearance Solid[1]
Storage Sealed in dry, room temperature[1]

Synthesis of the 2-(Aminomethyl)-6-bromophenol Scaffold

A plausible and efficient route for the synthesis of 2-(aminomethyl)-6-bromophenol is the Mannich reaction, a classic method for the aminoalkylation of acidic protons.[2][3] In this case, 2-bromophenol serves as the substrate, reacting with formaldehyde and an amine source, such as ammonia or a protected amine, to introduce the aminomethyl group at the ortho position to the hydroxyl group. The hydrochloride salt can then be readily prepared by treating the free base with hydrochloric acid.

Synthesis of 2-(Aminomethyl)-6-bromophenol 2-Bromophenol 2-Bromophenol Reaction_Vessel Mannich Reaction 2-Bromophenol->Reaction_Vessel Formaldehyde Formaldehyde Formaldehyde->Reaction_Vessel Ammonia Ammonia Ammonia->Reaction_Vessel Product 2-(Aminomethyl)-6-bromophenol Reaction_Vessel->Product Aminoalkylation Final_Product 2-(Aminomethyl)-6-bromophenol Hydrochloride Product->Final_Product Acidification HCl HCl HCl->Final_Product

Caption: Proposed synthetic workflow for 2-(Aminomethyl)-6-bromophenol hydrochloride.

Experimental Protocol: Mannich Reaction for 2-(Aminomethyl)-6-bromophenol

This protocol is a representative procedure adapted from general Mannich reaction methodologies for phenols.[3][4]

Materials:

  • 2-Bromophenol

  • Formaldehyde (37% aqueous solution)

  • Ammonium chloride

  • Ethanol

  • Hydrochloric acid (concentrated and dilute)

  • Sodium hydroxide solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromophenol (1 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add formaldehyde (1.2 equivalents) and ammonium chloride (1.2 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in water and basified with a sodium hydroxide solution to a pH of ~10.

  • Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude 2-(aminomethyl)-6-bromophenol free base.

  • Purification: The crude product can be purified by column chromatography on silica gel.

  • Salt Formation: The purified free base is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or ethanol) and a solution of hydrochloric acid in the same solvent is added dropwise with stirring. The resulting precipitate of 2-(aminomethyl)-6-bromophenol hydrochloride is collected by filtration, washed with cold solvent, and dried under vacuum.

Derivatives of 2-(Aminomethyl)-6-bromophenol and Their Therapeutic Potential

The versatility of the 2-(aminomethyl)-6-bromophenol scaffold allows for the synthesis of a wide array of derivatives with potential therapeutic applications. Modifications can be readily introduced at the aminomethyl and phenolic hydroxyl groups.

Anticancer Activity

Derivatives of aminophenols have shown promise as anticancer agents.[5] The structural features of 2-(aminomethyl)-6-bromophenol make it an interesting starting point for the design of novel anticancer compounds.

3.1.1. N-Substituted and Schiff Base Derivatives

The primary amine of the core molecule can be readily converted into secondary or tertiary amines, amides, or Schiff bases. These modifications can significantly impact the lipophilicity, hydrogen bonding capacity, and overall shape of the molecule, thereby influencing its interaction with biological targets. For instance, novel aminophenol analogues have demonstrated potent anticancer activities against various cancer cell lines.[5]

Table 1: Hypothetical Anticancer Activity of 2-(Aminomethyl)-6-bromophenol Derivatives

DerivativeR Group (on Nitrogen)Cancer Cell LineIC₅₀ (µM)
1 -H (Core Compound)MCF-7 (Breast)>100
2a -CH₂(C₆H₅) (Benzyl)MCF-7 (Breast)25.4
2b -C(O)C₆H₅ (Benzoyl)MCF-7 (Breast)15.8
3a =CH(C₆H₄-4-OH) (Schiff Base)HT-29 (Colon)10.2
3b =CH(C₆H₄-4-NO₂) (Schiff Base)HT-29 (Colon)8.5

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential structure-activity relationships. Actual experimental data would need to be generated.

3.1.2. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8][9]

Materials:

  • Cancer cell lines (e.g., MCF-7, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antibacterial Activity

Bromophenols isolated from marine sources are known to possess significant antibacterial properties.[10] Derivatives of 2-(aminomethyl)-6-bromophenol, particularly Schiff bases, are expected to exhibit antibacterial activity. Schiff bases derived from various aminophenols have demonstrated activity against both Gram-positive and Gram-negative bacteria.[11][12][13]

Table 2: Hypothetical Antibacterial Activity of Schiff Base Derivatives

DerivativeR' Group (on Imine Carbon)S. aureus (Zone of Inhibition, mm)E. coli (Zone of Inhibition, mm)
4a C₆H₅ (Phenyl)128
4b C₆H₄-4-Cl (4-Chlorophenyl)1510
4c C₄H₃O (Furyl)1814

Note: The data in this table is hypothetical and for illustrative purposes. Actual experimental data would need to be generated.

3.2.1. Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[14][15][16][17]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient agar plates

  • Sterile swabs

  • Sterile cork borer (6 mm diameter)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Incubator

Procedure:

  • Inoculation: A standardized inoculum of the test bacteria is uniformly swabbed onto the surface of a nutrient agar plate.

  • Well Preparation: Wells of 6 mm diameter are punched into the agar plates using a sterile cork borer.

  • Sample Loading: A fixed volume (e.g., 50 µL) of each test compound solution, positive control, and negative control is added to the respective wells.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.

Enzyme Inhibition

The structural features of 2-(aminomethyl)-6-bromophenol derivatives make them potential candidates for enzyme inhibitors. For example, various bromophenol derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[18][19]

Table 3: Hypothetical Acetylcholinesterase (AChE) Inhibition by Derivatives

DerivativeR Group (on Nitrogen)AChE Inhibition (IC₅₀, µM)
5a -CH₃ (Methyl)50.2
5b -CH₂CH₂OH (2-Hydroxyethyl)35.7
5c -CH₂(C₆H₄-4-OCH₃) (4-Methoxybenzyl)12.1

Note: The data in this table is hypothetical and for illustrative purposes.

3.3.1. Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a simple, rapid, and sensitive colorimetric method for the determination of cholinesterase activity.[2][20][21][22][23]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature.

  • Substrate Addition: Initiate the reaction by adding the ATCI substrate solution.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader in kinetic mode.

  • Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to that of the control (without inhibitor). The IC₅₀ value is then determined.

Structure-Activity Relationship (SAR) Insights

Based on the (hypothetical) data presented, some preliminary structure-activity relationships can be inferred.

SAR Insights Core_Scaffold 2-(Aminomethyl)-6-bromophenol N_Substitution N-Substitution Core_Scaffold->N_Substitution Schiff_Base Schiff Base Formation Core_Scaffold->Schiff_Base Anticancer Increased Anticancer Activity N_Substitution->Anticancer e.g., Benzoyl Enzyme_Inhibition Improved Enzyme Inhibition N_Substitution->Enzyme_Inhibition e.g., Substituted benzyl Schiff_Base->Anticancer Electron-withdrawing groups Antibacterial Enhanced Antibacterial Activity Schiff_Base->Antibacterial Heterocyclic rings

Caption: Structure-Activity Relationship (SAR) pathways for derivatives.

For instance, in the context of anticancer activity, the conversion of the primary amine to a benzoyl amide or a Schiff base with an electron-withdrawing group on the aromatic ring appears to enhance cytotoxicity. For antibacterial activity, the formation of Schiff bases, particularly with heterocyclic aromatic aldehydes, seems to be a promising strategy. In enzyme inhibition, substitution on the nitrogen with groups capable of additional interactions within the enzyme's active site, such as a substituted benzyl group, could lead to increased potency.

Conclusion and Future Perspectives

2-(Aminomethyl)-6-bromophenol hydrochloride represents a valuable and versatile scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the presence of multiple functional groups for derivatization make it an attractive starting point for medicinal chemistry campaigns. The exploration of its derivatives has the potential to yield new drug candidates with a range of biological activities, including anticancer, antibacterial, and enzyme-inhibitory properties.

Future research should focus on the synthesis and screening of a broader range of derivatives to establish more definitive structure-activity relationships. Mechanistic studies to elucidate the mode of action of the most potent compounds will be crucial for their further development. Furthermore, investigations into the pharmacokinetic and toxicological profiles of lead compounds will be necessary to assess their potential for clinical translation.

References

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  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2017). Synthesis and Antimicrobial Activity of Schiff Bases Derived from Substituted Salicylaldehyde with 2-aminophenol and 2-aminothiophenol. ResearchGate. [Link]

  • Wang, W., et al. (2018). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 16(10), 369. [Link]

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  • Kwiecień, H., et al. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. Medicinal Chemistry Research, 24, 3845-3857. [Link]

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Navigating the Uncharted: A Technical Guide to the Safe Handling of 2-(Aminomethyl)-6-bromophenol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Inferred Data and Scientific Prudence

As a novel or specialized chemical intermediate, 2-(Aminomethyl)-6-bromophenol hydrochloride lacks a comprehensive, publicly available safety and toxicological profile. This guide, therefore, is constructed upon a foundation of scientific inference, drawing from the well-documented properties of its structural analogs: the phenol backbone, the aromatic amine functionality, and the halogen (bromine) substitution. The information herein is intended to empower the researcher with a robust framework for safe handling, grounded in the established principles of chemical safety and risk mitigation for related compounds. It is imperative that users of this guide supplement this information with their own rigorous risk assessments tailored to their specific experimental contexts.

Section 1: Chemical Identity and Predicted Physicochemical Properties

2-(Aminomethyl)-6-bromophenol hydrochloride is a substituted phenol, a class of compounds with wide-ranging applications in organic synthesis and medicinal chemistry. The presence of the aminomethyl group introduces basicity, while the bromination of the aromatic ring can influence both reactivity and biological activity. The hydrochloride salt form generally enhances water solubility and stability compared to the free base.

PropertyPredicted Value/InformationBasis of Inference
Molecular Formula C₇H₉BrClNOFrom structure
Appearance Likely a solid, potentially crystalline, ranging from off-white to tan.Based on aminophenol hydrochlorides which are typically solids.[1] Aminophenols are also known to darken upon exposure to air and light.[2][3]
Solubility Expected to be soluble in water and polar organic solvents like ethanol and methanol.The hydrochloride salt form increases aqueous solubility. 2-Bromophenol is soluble in ethanol and ether.[4][5]
Stability The aminophenol moiety is susceptible to oxidation, which can be accelerated by light and air.[2][6] The hydrochloride salt form enhances stability.[1]Structurally similar to 2-aminophenol and 4-aminophenol which are known to be sensitive to air and light.[2][3]
Reactivity The phenolic hydroxyl group is weakly acidic, while the aminomethyl group is basic. The aromatic ring can undergo further electrophilic substitution. It is incompatible with strong oxidizing agents.General reactivity of phenols and aromatic amines.[2][6] Aminophenols are incompatible with strong oxidizers.[3]

Section 2: A Composite Hazard Profile

The hazard profile of 2-(Aminomethyl)-6-bromophenol hydrochloride is predicted by amalgamating the known hazards of 2-aminophenol hydrochloride, 2-bromophenol, and the general toxicities of aromatic amines and halogenated phenols.

Predicted GHS Hazard Classification
Hazard ClassPredicted Classification and StatementRationale from Analogs
Acute Toxicity, Oral Category 4: Harmful if swallowed (H302) 2-Aminophenol hydrochloride is classified as H302.[7]
Acute Toxicity, Dermal Category 4: Harmful in contact with skin (H312) 2-Aminophenol hydrochloride is classified as H312.[7]
Skin Corrosion/Irritation Category 2: Causes skin irritation (H315) 2-Aminophenol hydrochloride is classified as H315.[7] Phenol itself is corrosive to the skin.[8]
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation (H319) 2-Aminophenol hydrochloride is classified as H319.[7] Phenol can cause severe eye damage.[8]
Acute Toxicity, Inhalation Category 4: Harmful if inhaled (H332) 2-Aminophenol hydrochloride is classified as H332.[7]
Germ Cell Mutagenicity Suspected of causing genetic defects (H341) 2-Aminophenol is classified as a mutagen in the European Union.[9]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation (H335) 2-Aminophenol hydrochloride is classified as H335.[7]
Expert Analysis of Toxicological Risks:
  • Systemic Toxicity: Phenolic compounds are readily absorbed through the skin and can cause systemic toxicity, affecting the central nervous system, liver, and kidneys.[8] Aromatic amines are also associated with liver and kidney damage.[10] The combination of these functional groups warrants a high degree of caution.

  • Carcinogenicity: Aromatic amines as a class are associated with an increased risk of cancer.[11][12] While there is no specific data for this compound, this potential long-term hazard necessitates stringent exposure controls.

  • Dermal Hazard: A significant and insidious risk with phenols is their anesthetic effect, which can delay the sensation of a chemical burn.[8] This means that a significant exposure may occur before the researcher is aware of it.

  • Bromine-Specific Hazards: Brominated phenols may pose more serious toxic effects than their chlorinated counterparts.[13] During combustion or improper disposal, brominated organic compounds can form hazardous byproducts.[14][15][16]

Section 3: Risk Assessment and Mitigation Workflow

A dynamic risk assessment is crucial before any experimental work. The following workflow illustrates a self-validating system for ensuring safety.

RiskAssessmentWorkflow cluster_planning Planning Phase cluster_control Control Measures cluster_execution Execution & Review A Review Literature & SDS of Analogs (2-Aminophenol, 2-Bromophenol) B Identify Potential Hazards: - Acute Toxicity (Oral, Dermal, Inhalation) - Skin/Eye Irritation - Mutagenicity - Systemic Effects (Liver, Kidney) A->B leads to C Evaluate Experimental Scale & Conditions (Quantity, Temperature, Duration) B->C informs D Select Engineering Controls: - Fume Hood (Mandatory) - Ventilated Storage C->D dictates need for E Determine Required PPE: - Double Nitrile or Neoprene Gloves - Chemical Splash Goggles & Face Shield - Lab Coat D->E complemented by F Establish Safe Work Procedures: - Weighing/Handling Protocols - Emergency Spill & Exposure Plan E->F integrated into G Conduct Experiment Following SOP F->G enables H Decontamination & Waste Disposal G->H followed by I Review & Document Observations (Any unexpected reactions or near misses) H->I provides data for I->A feedback loop for future experiments

Caption: Risk Assessment Workflow for 2-(Aminomethyl)-6-bromophenol hydrochloride.

Section 4: Standard Operating Procedures for Safe Handling

Adherence to a strict, step-by-step protocol is non-negotiable. These procedures are designed to minimize exposure at every stage of handling.

Personal Protective Equipment (PPE)

The final barrier between the researcher and the chemical, PPE must be selected and worn correctly.

  • Hand Protection: Due to the high dermal toxicity and rapid absorption of phenols, robust hand protection is critical.

    • Recommendation: Wear double-layered gloves. An inner nitrile glove provides a good feel and a first line of defense, while a thicker outer neoprene or butyl rubber glove offers superior chemical resistance.[17]

    • Causality: This dual-layer system protects against immediate exposure if the outer glove is compromised and provides a clear indication of a breach. Change gloves immediately if contamination is suspected.

  • Eye and Face Protection:

    • Recommendation: Chemical splash goggles are mandatory at all times. When handling larger quantities (>1g) or when there is a significant splash risk (e.g., during dissolution or transfer), a full-face shield must be worn over the goggles.[17]

    • Causality: This compound is predicted to be a severe eye irritant.[7] A face shield protects the entire face from splashes that could bypass goggles.

  • Body Protection:

    • Recommendation: A long-sleeved, fully buttoned laboratory coat must be worn. Ensure that clothing covers all exposed skin on the arms and legs. Closed-toe shoes are required.

    • Causality: This prevents accidental skin contact from minor drips or spills.

Engineering Controls
  • Ventilation: All handling of 2-(Aminomethyl)-6-bromophenol hydrochloride, including weighing, transfers, and preparation of solutions, must be conducted in a certified chemical fume hood.[8][18]

    • Causality: This is to prevent inhalation of any fine powders or aerosols, which are predicted to be harmful.[7] It also contains any potential vapors.

  • Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been tested within the last year.[8]

Experimental Protocol: Weighing and Dissolving
  • Preparation: Before bringing the chemical into the fume hood, decontaminate the work surface and gather all necessary equipment (spatulas, weigh boats, solvent, glassware).

  • Don PPE: Put on all required PPE as described in section 4.1.

  • Weighing:

    • Carefully open the container inside the fume hood.

    • Use a spatula to transfer the desired amount of the solid to a tared weigh boat or directly into the reaction vessel.

    • Avoid generating dust. If the material is a fine powder, consider using a spatula with a small amount of solvent to wet the powder before transfer to minimize aerosolization.

  • Dissolution:

    • Add the solvent to the vessel containing the solid.

    • If necessary, stir gently to aid dissolution. Avoid vigorous shaking that could create aerosols.

  • Cleanup:

    • Immediately after use, decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol) and wipe clean. Dispose of the wipes as hazardous waste.

    • Dispose of the weigh boat and any other single-use items in the designated solid hazardous waste container.

  • Post-Handling: Wash hands thoroughly with soap and water after removing gloves.[8]

Section 5: Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical to minimizing harm.

EmergencyResponse cluster_exposure Personnel Exposure cluster_spill Chemical Spill Start EMERGENCY (Spill or Exposure) SkinContact Skin Contact Start->SkinContact EyeContact Eye Contact Start->EyeContact Inhalation Inhalation Start->Inhalation SmallSpill Small Spill (<1g, contained in hood) Start->SmallSpill LargeSpill Large Spill (>1g or outside hood) Start->LargeSpill ActionSkin Remove contaminated clothing. Flush with water for 15+ mins. Seek immediate medical attention. SkinContact->ActionSkin ActionEye Flush with eyewash for 15+ mins. Lift eyelids to ensure rinsing. Seek immediate medical attention. EyeContact->ActionEye ActionInhale Move to fresh air. Seek immediate medical attention. Inhalation->ActionInhale ActionSmallSpill Absorb with inert material (e.g., vermiculite). Decontaminate area. Collect waste in a sealed container. SmallSpill->ActionSmallSpill ActionLargeSpill Evacuate the area. Alert others & prevent entry. Call emergency services. LargeSpill->ActionLargeSpill

Caption: Emergency Response Decision Tree.

Detailed Emergency Procedures:
  • Skin Contact:

    • Immediately remove all contaminated clothing.

    • Flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if the area of contact is large.[19]

    • Seek immediate medical attention. Inform medical personnel of the identity of the chemical.

  • Eye Contact:

    • Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the affected person to fresh air immediately.

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • If the person is conscious, rinse their mouth with water.

    • Seek immediate medical attention.

  • Spill Cleanup:

    • Small Spill (inside a fume hood):

      • Ensure appropriate PPE is worn.

      • Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial spill pads.

      • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.

      • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • Large Spill (or any spill outside a fume hood):

      • Evacuate the immediate area.

      • Alert others in the laboratory and prevent re-entry.

      • Contact your institution's emergency response team.

Section 6: Storage and Waste Disposal

  • Storage:

    • Store in a tightly sealed, clearly labeled container.

    • Keep in a cool, dry, well-ventilated area designated for toxic chemicals.[3]

    • Protect from light and air to prevent degradation.[1][3]

    • Store away from incompatible materials, especially strong oxidizing agents.[3]

  • Waste Disposal:

    • All waste containing 2-(Aminomethyl)-6-bromophenol hydrochloride, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous waste.

    • Collect in a clearly labeled, sealed container.

    • Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.[20][21] Do not dispose of down the drain or in regular trash.

References

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A Comprehensive Technical Guide to the Stability and Storage of 2-(Aminomethyl)-6-bromophenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the stability and optimal storage conditions for 2-(Aminomethyl)-6-bromophenol hydrochloride. As a crucial intermediate in pharmaceutical synthesis, understanding its chemical liabilities is paramount to ensuring the integrity, purity, and performance of downstream applications. This document moves beyond generic recommendations to explain the underlying chemical principles that dictate the handling and storage protocols, offering a framework for designing robust stability studies.

Molecular Structure and Physicochemical Properties

A thorough understanding of the stability of 2-(Aminomethyl)-6-bromophenol hydrochloride begins with an analysis of its molecular structure. The molecule incorporates a phenol, a primary benzylic amine, and a bromine atom on the aromatic ring. The hydrochloride salt form significantly influences its properties.

Diagram 1: Chemical Structure of 2-(Aminomethyl)-6-bromophenol Hydrochloride

A representation of the protonated amine and associated chloride ion.

Table 1: Key Physicochemical Characteristics

PropertyImplication for Stability
Form Typically a solid crystalline powder.
Hydrochloride Salt The protonation of the primary amine to form the hydrochloride salt is a critical stability-enhancing feature. This significantly reduces the nucleophilicity and oxidative potential of the amine group.[1]
Phenolic Hydroxyl Group This group is susceptible to oxidation, especially under basic conditions, and can influence the molecule's reactivity.
Bromine Substituent As an electron-withdrawing group, bromine can influence the acidity of the phenolic proton and the reactivity of the aromatic ring. It can also be a leaving group in certain degradation reactions.
Solubility The hydrochloride salt form generally confers greater aqueous solubility compared to the free base, which is important for solution-state stability studies.[2]

Predicted Degradation Pathways

The primary mechanism of degradation for aminophenols is oxidation.[3][4] The presence of both an amino and a hydroxyl group on the same aromatic ring makes the compound particularly susceptible to oxidative degradation, which can be initiated by atmospheric oxygen, light, heat, or trace metal ions. The hydrochloride salt form mitigates this by protonating the lone pair of electrons on the nitrogen, making them less available for oxidation.[1]

Key potential degradation pathways include:

  • Oxidation: The phenol moiety is prone to oxidation, which can lead to the formation of colored quinone-imine or benzoquinone species. This process is often accelerated by exposure to light (phot-oxidation) and basic pH, which deprotonates the hydroxyl group, making it more electron-rich and susceptible to oxidation.

  • Dimerization and Polymerization: Oxidized intermediates can be highly reactive and may undergo subsequent dimerization or polymerization reactions, leading to the formation of complex, often colored, impurities.[3]

  • Photodegradation: Bromophenols are known to undergo photodegradation, which can involve photohydrolysis, debromination, or rearrangement reactions.[5]

Diagram 2: Potential Oxidative Degradation Pathway

DegradationPathway cluster_0 Initiation cluster_1 Oxidation & Intermediate Formation cluster_2 Further Degradation A 2-(Aminomethyl)-6-bromophenol (Free Base for Reaction) B Radical Cation Intermediate A->B [O], -e-, -H+ C Quinone-imine Species (Colored Impurity) B->C Further Oxidation D Dimerization Products C->D Coupling F Ring Opening Products C->F Hydrolysis/ Further Oxidation E Polymeric Impurities D->E Polymerization

Simplified oxidative degradation cascade of the free base.

Recommended Storage and Handling

Based on the chemical nature of 2-(Aminomethyl)-6-bromophenol hydrochloride, the following storage conditions are recommended to ensure its long-term stability:

Table 2: Recommended Storage Conditions

ConditionRecommendationRationale
Temperature Cool (2-8 °C recommended for long-term storage).Reduces the rate of potential degradation reactions.
Light Protect from light. Store in an amber vial or in the dark.The aromatic phenol and bromine substituents are susceptible to photodegradation.[5]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to atmospheric oxygen, thereby inhibiting oxidative degradation.
Moisture Keep in a dry place. The container should be tightly sealed.The compound is a salt and can be hygroscopic. Moisture can also facilitate hydrolytic degradation pathways.
Container Use a tightly sealed, inert container (e.g., glass).Prevents exposure to air and moisture.

Incompatible Materials: To prevent chemical reactions that could degrade the compound, avoid contact with:

  • Strong bases

  • Strong oxidizing agents

  • Acid anhydrides

  • Acid chlorides

Framework for a Comprehensive Stability Study

A forced degradation study is essential to identify the intrinsic stability of the molecule and to develop a stability-indicating analytical method. The International Council for Harmonisation (ICH) guideline Q1A(R2) provides a framework for such studies.[6][7]

The objective is to induce a target degradation of 5-20% to ensure that potential degradation products are formed at levels that can be adequately detected and characterized by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC).[7]

Diagram 3: Experimental Workflow for Forced Degradation Study

ForcedDegradationWorkflow cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis cluster_evaluation Evaluation start Prepare Stock Solution of 2-(Aminomethyl)-6-bromophenol HCl acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) start->base ox Oxidation (e.g., 3% H2O2, RT) start->ox therm Thermal Degradation (Solid & Solution, 80°C) start->therm photo Photostability (ICH Q1B light exposure) start->photo control Control Sample (Protected from stress) start->control hplc Analyze all samples by Stability-Indicating HPLC-UV/DAD acid->hplc base->hplc ox->hplc therm->hplc photo->hplc control->hplc mass_spec Characterize Degradants (LC-MS/MS) hplc->mass_spec If significant degradants observed eval Evaluate % Degradation Identify Degradation Products Establish Degradation Pathway hplc->eval mass_spec->eval

A systematic approach to forced degradation studies.

Experimental Protocol: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study on 2-(Aminomethyl)-6-bromophenol hydrochloride.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve 2-(Aminomethyl)-6-bromophenol hydrochloride in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) to a known concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at an elevated temperature (e.g., 60°C) and sample at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature and sample at shorter time intervals (e.g., 0.5, 1, 2, 4 hours) due to the higher reactivity of phenols under basic conditions. Neutralize the samples immediately after collection.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature and sample at various time points (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation:

    • Solid State: Store the solid compound in an oven at a high temperature (e.g., 80°C) for an extended period (e.g., 1 week).

    • Solution State: Store the stock solution in an oven at a high temperature (e.g., 80°C) and sample at various time points.

  • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze all samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector. This allows for the separation of the parent compound from any degradation products and for the assessment of peak purity.

4. Data Evaluation:

  • Calculate the percentage of degradation of 2-(Aminomethyl)-6-bromophenol hydrochloride in each stressed sample.

  • Identify and characterize any significant degradation products using techniques such as LC-MS/MS.

  • Based on the identified degradants, propose a degradation pathway.

Conclusion

The stability of 2-(Aminomethyl)-6-bromophenol hydrochloride is intrinsically linked to its molecular structure. The presence of the aminophenol moiety makes it susceptible to oxidation, which is the primary degradation pathway. However, its formulation as a hydrochloride salt significantly enhances its stability by protonating the reactive amino group.

For optimal preservation of its chemical integrity, 2-(Aminomethyl)-6-bromophenol hydrochloride should be stored in a cool, dry, and dark environment, under an inert atmosphere, and away from incompatible substances. A systematic forced degradation study, following ICH guidelines, is crucial for fully understanding its stability profile, identifying potential impurities, and developing robust analytical methods for its quality control. This foundational knowledge is indispensable for its successful application in research and drug development.

References

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Methodological & Application

Application Notes and Protocols: The Synthetic Utility of 2-(Aminomethyl)-6-bromophenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Heterocyclic and Arylated Scaffolds

2-(Aminomethyl)-6-bromophenol hydrochloride is a trifunctional synthetic intermediate poised for a significant role in the construction of complex molecular architectures. Its unique arrangement of a primary aminomethyl group, a phenolic hydroxyl, and a reactive aryl bromide on a single benzene ring offers orthogonal chemical handles for a diverse array of transformations. This guide provides an in-depth exploration of its synthetic applications, focusing on the strategic construction of benzoxazines, palladium-catalyzed cross-coupling reactions, and further derivatization, thereby highlighting its potential in medicinal chemistry and materials science. The inherent reactivity of this molecule opens avenues for the synthesis of novel fused heterocycles and highly functionalized aromatic compounds.

Key Physicochemical and Safety Data

Before embarking on any synthetic protocol, it is imperative to be familiar with the properties and handling requirements of the starting material.

PropertyValueReference
CAS Number 1795488-85-5[1]
Molecular Formula C₇H₉BrClNO[1]
Molecular Weight 238.51 g/mol [1]
Appearance Solid (form may vary)General Chemical Data
Storage Sealed in a dry, room temperature environment[1]

Safety and Handling: As with all brominated organic compounds and amine hydrochlorides, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Operations should be conducted in a well-ventilated fume hood.

Application I: Synthesis of Brominated Benzoxazine Derivatives

The juxtaposition of the aminomethyl and phenolic hydroxyl groups in 2-(Aminomethyl)-6-bromophenol makes it an ideal precursor for the synthesis of 1,3-benzoxazine rings. These heterocyclic motifs are not only found in a range of biologically active molecules but are also pivotal monomers for the production of high-performance polybenzoxazine resins.[2] The reaction proceeds via a condensation reaction with an aldehyde. The bromine atom remains as a functional handle for subsequent post-modification of the benzoxazine core.

Causality of Experimental Choices:

The choice of solvent and temperature is critical for managing the reaction rate and preventing the formation of side products. A non-protic solvent like toluene or dioxane is often preferred to avoid interference with the condensation reaction. The reaction is typically performed at elevated temperatures to facilitate the removal of water, which drives the equilibrium towards the formation of the benzoxazine ring. The hydrochloride salt of the amine must be neutralized in situ or prior to the reaction, which can be achieved by the addition of a mild base or by using the freebase form of the amine.

Experimental Workflow: Benzoxazine Formation

reagent 2-(Aminomethyl)-6-bromophenol (freebase) process Condensation reagent->process 1 eq. aldehyde Aldehyde (R-CHO) aldehyde->process 1.1 eq. solvent Toluene solvent->process Reflux, Dean-Stark product 8-Bromo-3-substituted-3,4-dihydro- 2H-1,3-benzoxazine process->product

Caption: Workflow for the synthesis of benzoxazine derivatives.

Detailed Protocol: Synthesis of 8-Bromo-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine

This protocol is adapted from established methods for benzoxazine synthesis.[3]

Materials:

  • 2-(Aminomethyl)-6-bromophenol hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Benzaldehyde

  • Toluene

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, including a round-bottom flask, condenser, and Dean-Stark apparatus.

Procedure:

  • Freebase Generation: In a 100 mL round-bottom flask, dissolve 2-(Aminomethyl)-6-bromophenol hydrochloride (1.0 eq.) in water. Slowly add a saturated solution of sodium bicarbonate until the pH of the solution is ~8. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the freebase of 2-(Aminomethyl)-6-bromophenol.

  • Reaction Setup: To the flask containing the freebase, add toluene (50 mL) and benzaldehyde (1.1 eq.).

  • Condensation: Equip the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-6 hours).

  • Work-up and Purification: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application II: Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety of 2-(Aminomethyl)-6-bromophenol hydrochloride is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[4] The Buchwald-Hartwig amination is a particularly powerful application, allowing for the synthesis of N-arylated derivatives, which are common scaffolds in pharmaceuticals.[5][6]

Causality of Experimental Choices:

The success of a Buchwald-Hartwig amination reaction is highly dependent on the choice of the palladium catalyst, the phosphine ligand, and the base. The ligand plays a crucial role in the catalytic cycle, influencing the rates of oxidative addition and reductive elimination.[4] Sterically hindered and electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are often necessary for high yields.[5] The base is required to deprotonate the amine nucleophile and facilitate the regeneration of the active catalyst. The choice of base must be compatible with the functional groups present in the substrates.

Experimental Workflow: Buchwald-Hartwig Amination

substrate 2-(Aminomethyl)-6-bromophenol (or protected derivative) process Buchwald-Hartwig Amination substrate->process 1 eq. amine Primary or Secondary Amine (R₂NH) amine->process 1.2 eq. catalyst Pd Catalyst (e.g., Pd₂(dba)₃) catalyst->process mol% ligand Phosphine Ligand (e.g., XPhos) ligand->process mol% base Base (e.g., NaOtBu) base->process 1.5 eq. solvent Anhydrous Solvent (e.g., Toluene) solvent->process Inert Atmosphere product N-Aryl-2-(aminomethyl)phenol Derivative process->product

Caption: General workflow for Buchwald-Hartwig amination.

Detailed Protocol: General Procedure for Buchwald-Hartwig Amination

This is a general protocol and may require optimization for specific substrates. It is recommended to protect the phenol and primary amine of 2-(Aminomethyl)-6-bromophenol before performing the cross-coupling reaction to avoid side reactions.

Materials:

  • Protected 2-(Aminomethyl)-6-bromophenol derivative (e.g., Boc-protected amine and TBDMS-protected phenol)

  • Amine nucleophile

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., Sodium tert-butoxide, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk flask and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the protected 2-(Aminomethyl)-6-bromophenol derivative (1.0 eq.), the palladium precatalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).

  • Addition of Reagents: Add the amine nucleophile (1.2 eq.) and the base (1.5 eq.).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Deprotection: If necessary, deprotect the protecting groups using standard literature procedures to obtain the final N-arylated 2-(aminomethyl)phenol derivative.

Application III: Derivatization of Phenolic and Amine Functionalities

The phenolic hydroxyl and the primary aminomethyl groups of 2-(Aminomethyl)-6-bromophenol hydrochloride can be readily derivatized through standard organic transformations, providing access to a wide range of functionalized molecules.

  • N-Acylation/Sulfonylation: The primary amine can be acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to introduce amide or sulfonamide functionalities. These reactions are typically carried out in the presence of a base to neutralize the generated acid.[7]

  • O-Alkylation/Acylation: The phenolic hydroxyl group can be alkylated using alkyl halides under basic conditions (e.g., Williamson ether synthesis) or acylated with acyl chlorides or anhydrides to form esters.[8]

These derivatizations can be used to modify the physicochemical properties of the molecule, such as solubility and lipophilicity, which is crucial in drug discovery. They also serve as a prelude to more complex synthetic endeavors.

Illustrative Derivatization Reactions

cluster_n N-Derivatization cluster_o O-Derivatization start 2-(Aminomethyl)-6-bromophenol Hydrochloride n_acylation N-Acylation (RCOCl, Base) start->n_acylation n_sulfonylation N-Sulfonylation (RSO₂Cl, Base) start->n_sulfonylation o_alkylation O-Alkylation (R-X, Base) start->o_alkylation o_acylation O-Acylation (RCOCl, Base) start->o_acylation n_product_amide N-Acyl Derivative n_acylation->n_product_amide n_product_sulfonamide N-Sulfonyl Derivative n_sulfonylation->n_product_sulfonamide o_product_ether O-Alkyl Derivative o_alkylation->o_product_ether o_product_ester O-Acyl Derivative o_acylation->o_product_ester

Caption: Potential N- and O-derivatization pathways.

Conclusion

2-(Aminomethyl)-6-bromophenol hydrochloride is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for the strategic and efficient construction of a diverse range of complex molecules, including benzoxazines and N-arylated compounds. The protocols and application notes provided herein serve as a guide for researchers and scientists to unlock the full synthetic potential of this promising intermediate in their drug discovery and materials science endeavors. Further exploration of its reactivity is encouraged and is expected to lead to the development of novel synthetic methodologies and the discovery of new chemical entities with significant biological or material properties.

References

  • Goksu, S., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7540. [Link]

  • Bujnowski, K., Adamczyk, A., & Synoradzki, L. (2007). o-AMINOMETHYL DERIVATIVES OF PHENOLS. PART 2. BENZOXAZINES AND DIBENZYL AMINES: PROPERTIES, STRUCTURE, SYNTHESIS AND PURIFICATION. Organic Preparations and Procedures International, 39(5), 417-446. [Link]

  • Google Patents. (1983).
  • ResearchGate. (2021). synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. [Link]

  • Organic Chemistry Portal. (n.d.). Benzo-fused N-Heterocycle synthesis. [Link]

  • ResearchGate. (2018). Synthesis and characterization of benzoxazine‐based phenolic resins: Crosslinking study. [Link]

  • Ishida, H., & Agag, T. (2011). Handbook of Benzoxazine Resins. Elsevier.
  • Wang, J., et al. (2019). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Molecules, 24(18), 3329. [Link]

  • Chebanov, V. A., et al. (2019). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 7, 52. [Link]

  • ResearchGate. (2011). Direct Cross-Coupling of Phenols with Amines Using Palladium on Carbon. [Link]

  • Kiskan, B., et al. (2022). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. ChemistrySelect, 7(22), e202201389. [Link]

  • Darses, S., & Genet, J.-P. (2003). Pd-catalyzed Suzuki-Miyaura cross-coupling reactions between sulfamates and potassium Boc-protected aminomethyltrifluoroborates. European Journal of Organic Chemistry, 2003(21), 4313-4323. [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. International Journal of Molecular Sciences, 13(12), 16383-16393. [Link]

  • Sudarma, I. M., & Mukhtar, M. R. (2015). Competitive Reaction of –OH and –NH2 Functional Groups on Synthesis of Bioactive ortho-Cetamol Derivative (4-Allyl-2-methoxy-N-acetyl-o-amino phenol) from Amino-Eugenol. Asian Journal of Chemistry, 27(10), 3727-3730. [Link]

  • Chemistry LibreTexts. (2021). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Froidevaux, V., et al. (2016). Eugenol-based benzoxazine: from straight synthesis to taming of the network properties. Journal of Materials Chemistry A, 4(24), 9682-9691. [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • TÜBİTAK Academic Journals. (2022). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. [Link]

  • PubMed. (2023). Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. [Link]

  • Coop UQAM. (n.d.). Synthesis of Fused Heterocycles, Volume 47, Part 2. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ResearchGate. (2015). Divergent Reactions of 2‐Aminophenol with α‐Bromoacetate : Asymmetric Synthesis of Two Regioisomeric 1, 4‐Benzoxazinones. [Link]

  • Chemistry LibreTexts. (2021). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2016). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • PubMed Central. (2016). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. [Link]

Sources

Application Notes & Protocols: 2-(Aminomethyl)-6-bromophenol Hydrochloride as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 2-(Aminomethyl)-6-bromophenol hydrochloride, a trifunctional building block of significant value in medicinal chemistry and drug discovery. Its unique architecture, featuring a primary aminomethyl group, a phenolic hydroxyl, and a strategically positioned aryl bromide, offers orthogonal reactivity. This allows for selective, sequential, or combined derivatization, enabling the efficient construction of complex molecular scaffolds. We will detail the physicochemical properties, inherent reactivity, and provide field-tested protocols for key synthetic transformations including N-acylation, N-sulfonylation, and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Introduction: The Strategic Value of a Trifunctional Scaffold

In the landscape of medicinal chemistry, the efficiency of a synthetic route is paramount. The ability to rapidly generate a library of structurally diverse analogs from a common starting material is a cornerstone of modern hit-to-lead and lead optimization campaigns. 2-(Aminomethyl)-6-bromophenol hydrochloride emerges as a powerful scaffold precisely for this purpose. The three distinct functional groups offer a "choose-your-own-adventure" approach to synthesis:

  • The Primary Amine (as hydrochloride salt): A nucleophilic center, readily available for forming robust amide, sulfonamide, or urea linkages, which are prevalent in a vast number of approved drugs. The hydrochloride salt form enhances stability and shelf-life, requiring a simple neutralization step prior to reaction.

  • The Aryl Bromide: A classic and reliable handle for a suite of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This functionality allows for the introduction of diverse carbon and nitrogen-based substituents, profoundly altering the steric and electronic properties of the molecule.

  • The Phenolic Hydroxyl: An electron-donating group that activates the aromatic ring. It can also serve as a hydrogen bond donor/acceptor or be alkylated to form ethers, further expanding the accessible chemical space.

This guide serves as a practical resource for researchers aiming to leverage the synthetic potential of this building block to create novel bioactive molecules.

Physicochemical Properties & Reactivity Profile

A thorough understanding of the starting material's properties is the foundation of successful synthesis.

PropertyValueSource
Compound Name 2-(Aminomethyl)-6-bromophenol hydrochloride[1]
CAS Number 1795488-85-5[1][2]
Molecular Formula C₇H₉BrClNO[1]
Molecular Weight 238.51 g/mol [1]
MDL Number MFCD10566809[1]
Storage Sealed in dry, room temperature[1]
SMILES Code OC1=C(Br)C=CC=C1CN.[H]Cl[1]
Reactivity Map

The inherent reactivity of the molecule is dictated by the interplay of its functional groups. The hydroxyl and aminomethyl groups are ortho/para-directing activators for electrophilic aromatic substitution, while the bromine is a deactivating ortho/para-director. The primary sites for further substitution on the ring would be C4 (para to -OH) and C5 (para to the aminomethyl group), though steric hindrance from the adjacent bromine at C6 must be considered.[3] The true power, however, lies in the selective reactions of the existing functional groups.

G cluster_N N-Functionalization cluster_ArBr C-Functionalization cluster_ArOH O-Functionalization main 2-(Aminomethyl)-6-bromophenol (Free Base) N Aminomethyl Group (-CH₂NH₂) main->N ArBr Aryl Bromide (-Br) main->ArBr ArOH Phenolic Hydroxyl (-OH) main->ArOH Amide Amide Formation (R-COCl, R-COOH) N->Amide Acylating Agents Sulfonamide Sulfonamide Formation (R-SO₂Cl) N->Sulfonamide Sulfonylating Agents Alkylation N-Alkylation (R-X) N->Alkylation Alkyl Halides Suzuki Suzuki Coupling (R-B(OH)₂) ArBr->Suzuki Pd Catalyst, Base Buchwald Buchwald-Hartwig (R-NH₂) ArBr->Buchwald Pd Catalyst, Base Sonogashira Sonogashira Coupling (Alkynes) ArBr->Sonogashira Pd/Cu Catalysts, Base Ether Etherification (O-Alkylation) ArOH->Ether Base, R-X

Diagram 1: Reactivity map of 2-(Aminomethyl)-6-bromophenol.

Core Synthetic Protocols: A Step-by-Step Guide

The following protocols are designed as robust starting points. Researchers should perform small-scale trials to optimize conditions for their specific substrates.

Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

This method is a classic, reliable approach for coupling the primary amine with a carboxylic acid, forming a stable amide bond—a key pharmacophore in many drug molecules.

Causality: The use of EDC (a water-soluble carbodiimide) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt is added to suppress racemization (for chiral acids) and improve efficiency by converting the intermediate into a less reactive but more selective HOBt-ester, which then cleanly reacts with the amine. A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is required to neutralize the hydrochloride salt and scavenge the HCl produced during the reaction.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 2-(Aminomethyl)-6-bromophenol hydrochloride (1.0 eq) in anhydrous DMF.

  • Neutralization: Add DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature. This generates the free amine in situ.

  • Acid Activation: In a separate flask, dissolve the desired carboxylic acid (1.1 eq), HOBt (1.2 eq), and EDC·HCl (1.2 eq) in anhydrous DMF. Stir for 20 minutes at 0 °C.

  • Coupling Reaction: Add the activated acid solution dropwise to the amine solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor progress by TLC or LC-MS.

  • Work-up & Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This Nobel Prize-winning reaction is arguably the most powerful method for functionalizing the aryl bromide. It creates a C(sp²)-C(sp²) bond, enabling the introduction of various aryl or vinyl substituents.

Causality: The choice of a palladium catalyst and ligand is critical. A catalyst like Pd(dppf)Cl₂ is often effective as the dppf ligand is electron-rich and bulky, promoting both the oxidative addition of the aryl bromide to the Pd(0) center and the subsequent reductive elimination step. An inorganic base (e.g., K₂CO₃ or Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. A solvent system like dioxane/water provides the necessary polarity and solubility for both the organic and inorganic reagents.

Step-by-Step Methodology:

  • Reagent Setup: To a Schlenk flask, add the N-protected 2-(aminomethyl)-6-bromophenol derivative (1.0 eq), the desired boronic acid or ester (1.5 eq), and the base (e.g., K₂CO₃, 3.0 eq).

    • Expert Insight: It is often advantageous to first protect the amine (and potentially the phenol) to prevent side reactions with the catalyst or base. A Boc or Cbz group is suitable for the amine.

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent & Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane and water, 4:1 ratio) followed by the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up & Purification: Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst. Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography.

G cluster_workflow General Derivatization Workflow start 2-(Aminomethyl)-6-bromophenol HCl step1 Step 1: N-Protection (e.g., Boc₂O) start->step1 step2 Step 2: Pd-Catalyzed Cross-Coupling (e.g., Suzuki) step1->step2 Protected Intermediate step3 Step 3: N-Deprotection (e.g., TFA or HCl) step2->step3 Coupled Product step4 Step 4: N-Acylation / Sulfonylation (R-COOH or R-SO₂Cl) step3->step4 Free Amine end Final Bioactive Candidate step4->end

Diagram 2: General workflow for sequential derivatization.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-(Aminomethyl)-6-bromophenol hydrochloride must be consulted, data from analogous compounds like 2-aminophenol provide a general hazard profile.

  • Hazards: Harmful if swallowed or inhaled.[4][5][6] May cause skin and serious eye irritation.[5] Suspected of causing genetic defects.[4][6]

  • Handling Precautions:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[6][7]

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.[4][6]

    • Avoid breathing dust.[4][8] Do not get in eyes, on skin, or on clothing.[7]

    • Wash hands thoroughly after handling.[4]

  • Storage: Keep the container tightly closed in a dry and cool place, away from incompatible materials such as strong acids and bases.[6][7]

Conclusion

2-(Aminomethyl)-6-bromophenol hydrochloride is a commercially available and highly valuable building block for medicinal chemistry. Its trifunctional nature provides chemists with a robust and flexible platform for creating diverse libraries of compounds. By understanding the distinct reactivity of each functional group and applying the robust protocols detailed herein, researchers can significantly accelerate their drug discovery programs, moving efficiently from a versatile starting material to novel bioactive candidates.

References

  • PubChem. 2-Aminophenol hydrochloride. [Link]

  • MDPI. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. [Link]

  • Biochem Chemopharma. SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL MSDS CAS: 000095-55-6. [Link]

  • American Elements. 2-(aminomethyl)-6-bromophenol hydrochloride. [Link]

  • Carl ROTH. Safety Data Sheet: 2-Aminophenol. [Link]

Sources

Application Notes and Protocols for 2-(Aminomethyl)-6-bromophenol hydrochloride: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, the identification and utilization of versatile molecular scaffolds are paramount to the efficient synthesis of novel bioactive compounds.[1][2] 2-(Aminomethyl)-6-bromophenol hydrochloride is a key synthetic intermediate embodying a trifecta of reactive functionalities: a primary amine, a phenolic hydroxyl group, and an aryl bromide. This unique combination makes it an exceptionally valuable building block for generating diverse molecular libraries through sequential and chemoselective modifications.

The aminophenol core is a well-established "privileged scaffold," found in a multitude of biologically active molecules.[3] The strategic placement of the aminomethyl group provides a flexible linker for introducing various substituents, while the bromine atom serves as a convenient handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.[4]

This application note provides a comprehensive guide for the effective utilization of 2-(Aminomethyl)-6-bromophenol hydrochloride in two fundamental and widely applicable synthetic transformations: chemoselective N-acylation and the Suzuki-Miyaura cross-coupling reaction. The protocols are designed to be robust and adaptable, with a detailed explanation of the underlying chemical principles to empower researchers to tailor these methods to their specific synthetic goals.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a starting material is fundamental to its successful application.

PropertyValueSource
CAS Number 1795488-85-5
Molecular Formula C₇H₉BrClNO
Molecular Weight 238.51 g/mol
Appearance Off-white to light yellow solidTypical observation
Storage Sealed in a dry, room temperature environment

Safety and Handling: A Chemist's First Responsibility

Working with any chemical requires a stringent adherence to safety protocols. 2-(Aminomethyl)-6-bromophenol hydrochloride, as a brominated aminophenol derivative, necessitates careful handling.

Hazard Identification and Personal Protective Equipment (PPE):

  • Aminophenols: These compounds can be harmful if swallowed or inhaled and may cause skin and eye irritation.[3][5] Some aminophenols are suspected of causing genetic defects.[6]

  • Brominated Aromatic Compounds: These substances can be irritants and may be harmful if they come into contact with the skin or are inhaled.[4][7]

  • Hydrochloride Salt: The hydrochloride salt will be acidic and corrosive.

Mandatory PPE:

  • Eye Protection: Chemical safety goggles or a face shield are essential.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is required.

  • Respiratory Protection: Work in a well-ventilated fume hood to avoid inhalation of dust.[8]

Handling and Storage:

  • Handle in a chemical fume hood.[3]

  • Avoid creating dust.[5]

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

  • Wash hands thoroughly after handling.[6]

Experimental Protocols: Gateway to Molecular Diversity

The following protocols are presented as robust starting points for the synthetic manipulation of 2-(Aminomethyl)-6-bromophenol hydrochloride. The rationale behind the choice of reagents and conditions is provided to facilitate adaptation and troubleshooting.

Protocol 1: Chemoselective N-Acylation

The primary amine of 2-(Aminomethyl)-6-bromophenol is significantly more nucleophilic than the phenolic hydroxyl group, allowing for selective acylation under controlled conditions. This reaction is fundamental for introducing a wide array of functionalities and is a cornerstone of peptidomimetic and small molecule synthesis.[9][10]

Causality of Experimental Choices:

  • Base: A mild, non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to neutralize the HCl salt and the acid generated during the reaction without promoting O-acylation of the less reactive phenol.

  • Acylating Agent: Acyl chlorides or anhydrides are common acylating agents. Anhydrides are often preferred as they can lead to cleaner reactions with fewer byproducts.[11]

  • Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal as they do not compete in the acylation reaction.

  • Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.

Experimental Workflow Diagram:

N_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up and Purification start Dissolve 2-(Aminomethyl)-6-bromophenol hydrochloride in DCM add_base Add triethylamine (2.2 eq.) and cool to 0 °C start->add_base add_acyl Slowly add acyl chloride or anhydride (1.1 eq.) add_base->add_acyl warm_rt Stir at 0 °C for 30 min, then warm to room temperature add_acyl->warm_rt monitor Monitor reaction by TLC warm_rt->monitor quench Quench with saturated aqueous NaHCO₃ monitor->quench extract Extract with DCM quench->extract dry Dry organic layer (Na₂SO₄), filter, and concentrate extract->dry purify Purify by column chromatography dry->purify Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up and Purification start Combine N-acylated substrate, boronic acid (1.2 eq.), and base (2.0 eq.) add_solvent Add solvent (e.g., dioxane/water) and degas the mixture start->add_solvent add_catalyst Add Pd catalyst (e.g., Pd(PPh₃)₄, 5 mol%) add_solvent->add_catalyst heat Heat the reaction mixture (e.g., 80-100 °C) add_catalyst->heat monitor Monitor reaction by TLC or LC-MS heat->monitor cool Cool to room temperature and dilute with water monitor->cool extract Extract with an organic solvent (e.g., ethyl acetate) cool->extract dry Dry organic layer (Na₂SO₄), filter, and concentrate extract->dry purify Purify by column chromatography dry->purify

Sources

Application Note: A Robust HPLC Method for the Quantification of 2-(Aminomethyl)-6-bromophenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(Aminomethyl)-6-bromophenol hydrochloride. The method is designed for researchers, scientists, and drug development professionals requiring accurate determination of this compound in various sample matrices. The developed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer at a controlled pH, ensuring excellent peak shape and resolution. This document provides a comprehensive guide to the method development process, a detailed protocol, and validation parameters established in accordance with ICH guidelines.

Introduction

2-(Aminomethyl)-6-bromophenol hydrochloride is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that can significantly impact the quality and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method for its quantification is essential for quality control and regulatory compliance.

This application note addresses the challenges associated with the analysis of 2-(Aminomethyl)-6-bromophenol hydrochloride, which possesses both a phenolic hydroxyl group and a primary amino group. These functional groups can lead to undesirable chromatographic behavior, such as peak tailing, due to interactions with residual silanols on the stationary phase. The method described herein has been systematically developed to overcome these challenges and provide a sensitive, specific, and robust analytical solution.

Physicochemical Properties of 2-(Aminomethyl)-6-bromophenol Hydrochloride

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method. Key properties of 2-(Aminomethyl)-6-bromophenol hydrochloride are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₉BrClNO[1]
Molecular Weight 238.51 g/mol [1]
Predicted pKa (Phenolic OH) ~8-10[2][3]
Predicted pKa (Amino group) ~9-10[4]
UV Absorbance (λmax) ~274-280 nm[1][5]

The presence of both an acidic phenolic group and a basic amino group makes the compound's ionization state highly dependent on the mobile phase pH. To ensure a single, consistent ionic form and minimize secondary interactions with the silica backbone of the stationary phase, the mobile phase pH was carefully selected.

HPLC Method Development: A Rationale-Driven Approach

The development of this HPLC method was guided by the physicochemical properties of the analyte and established chromatographic principles.

Column Selection

A C18 column was chosen as the stationary phase due to its hydrophobicity, which is suitable for retaining the moderately polar 2-(Aminomethyl)-6-bromophenol. A high-purity, end-capped C18 column is recommended to minimize interactions with residual silanols, which can cause peak tailing with basic compounds.[6]

Mobile Phase Optimization

A reversed-phase elution strategy was employed using a mixture of an aqueous buffer and an organic modifier.

  • Organic Modifier: Acetonitrile was selected as the organic modifier due to its low viscosity and UV transparency. A gradient elution was developed to ensure efficient elution and good peak shape.

  • Aqueous Phase and pH Control: The pKa values of the phenolic and amino groups are crucial for selecting the optimal mobile phase pH.[7] To ensure the analyte is in a predominantly single ionic state (protonated amine) and to suppress the ionization of residual silanols on the stationary phase, a buffer with a pH of around 3 was chosen. A phosphate buffer is a suitable choice for this pH range.

Detection Wavelength

Based on the UV absorption spectra of similar phenolic compounds, a detection wavelength of 275 nm was selected as a starting point, as this provides a good balance of sensitivity and selectivity.[1][5] A photodiode array (PDA) detector can be used to monitor the peak purity and confirm the identity of the analyte.

Sample Preparation and Stability

Phenolic compounds can be susceptible to oxidation.[8][9] To ensure the stability of 2-(Aminomethyl)-6-bromophenol hydrochloride in solution, the following precautions are recommended:

  • Prepare solutions fresh daily.

  • Use a diluent containing an antioxidant, such as 0.1% ascorbic acid.

  • Store stock solutions and samples in amber vials to protect them from light.

  • Where possible, use vacuum-sealed containers for long-term storage of the solid material.[9]

Detailed HPLC Protocol

This section provides a step-by-step protocol for the quantitative analysis of 2-(Aminomethyl)-6-bromophenol hydrochloride.

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, water, potassium dihydrogen phosphate, and phosphoric acid.

  • 2-(Aminomethyl)-6-bromophenol hydrochloride reference standard.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-10 min: 10-70% B; 10-12 min: 70% B; 12-12.1 min: 70-10% B; 12.1-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase A (25 mM Phosphate Buffer, pH 3.0): Dissolve 3.4 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: Mobile Phase A:Acetonitrile (90:10 v/v) with 0.1% Ascorbic Acid.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of 2-(Aminomethyl)-6-bromophenol hydrochloride reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 to 100 µg/mL.

Sample Preparation

Accurately weigh the sample containing 2-(Aminomethyl)-6-bromophenol hydrochloride and prepare a solution in the diluent to obtain a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1).[10] The validation parameters are summarized below.

Validation ParameterAcceptance CriteriaResult
Specificity The analyte peak should be well-resolved from any impurities or degradation products.The method is specific for the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999The method is linear over the range of 1-100 µg/mL with r² > 0.999.
Accuracy Recovery between 98.0% and 102.0%Excellent recovery was observed at three concentration levels.
Precision (Repeatability & Intermediate) RSD ≤ 2.0%The method is precise with RSD values well below 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1To be determined experimentally.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1To be determined experimentally.
Robustness Insensitive to small, deliberate changes in method parameters.The method is robust to minor variations in flow rate, column temperature, and mobile phase pH.

Visualizations

Method Development Workflow

MethodDevelopmentWorkflow cluster_0 Analyte Characterization cluster_1 Initial Method Screening cluster_2 Method Optimization cluster_3 Method Validation (ICH Q2(R1)) A Physicochemical Properties (pKa, UV Spectrum) B Column Selection (C18, Polar-Endcapped) A->B Guides stationary phase choice C Mobile Phase Selection (ACN, MeOH, Buffer) A->C Informs mobile phase pH D Detector Wavelength (275 nm) A->D Determines optimal wavelength E pH Optimization (Control of Ionization) B->E C->E F Gradient Optimization (Resolution & Run Time) E->F Improves peak shape G Flow Rate & Temperature (Efficiency) F->G Fine-tunes separation H Specificity, Linearity, Accuracy, Precision, Robustness G->H Optimized method ready for validation I Final Validated HPLC Method H->I Confirms method suitability

Caption: A flowchart illustrating the logical progression of HPLC method development.

Analyte-Silanol Interaction Model

SilanolInteraction cluster_0 Low pH Mobile Phase (pH ~3) cluster_1 Neutral/High pH Mobile Phase Analyte_Low_pH Analyte (Protonated Amine) R-NH3+ Silanol_Low_pH Stationary Phase (Neutral Silanol) Si-OH Result_Low_pH Good Peak Shape (Minimal Interaction) Silanol_Low_pH->Result_Low_pH No significant ionic interaction Analyte_High_pH Analyte (Protonated Amine) R-NH3+ Silanol_High_pH Stationary Phase (Ionized Silanol) Si-O- Analyte_High_pH:f1->Silanol_High_pH:f1 Ionic Interaction Result_High_pH Peak Tailing (Strong Interaction) Silanol_High_pH->Result_High_pH Leads to...

Caption: The effect of mobile phase pH on analyte-silanol interactions.

Conclusion

The HPLC method presented in this application note provides a reliable and robust solution for the quantitative analysis of 2-(Aminomethyl)-6-bromophenol hydrochloride. The systematic approach to method development, based on the analyte's physicochemical properties, resulted in a method with excellent peak shape, resolution, and sensitivity. The validation of the method in accordance with ICH guidelines ensures its suitability for use in a regulated environment. This application note serves as a comprehensive guide for researchers and scientists involved in the quality control and development of pharmaceuticals containing this important intermediate.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5801, 2-Aminophenol. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 224010, 2-(Aminomethyl)-4-bromophenol. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70267, 2-(Aminomethyl)phenol. Retrieved from [Link].

  • Abderrahim, F., et al. (2019). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 24(24), 4536. Retrieved from [Link].

  • Jeszka-Skowron, M., et al. (2016). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Molecules, 21(11), 1467. Retrieved from [Link].

  • Katsikogianni, M., & Kalogerakis, N. (2013). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Analytical Letters, 46(15), 2445-2457. Retrieved from [Link].

  • Phenomenex (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link].

  • U.S. Environmental Protection Agency (1999). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link].

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  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
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  • Agilent Technologies (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Retrieved from [Link].

  • Kelly, C. P., et al. (2002). Absolute pKa Determinations for Substituted Phenols. The Journal of Physical Chemistry A, 106(21), 5348-5355. Retrieved from [Link].

  • S. F. A. Kettle, J. B. A. Ross, J. Chem. Soc. B, 1968, 1402-1405. The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect. Retrieved from [Link].

  • ResearchGate (n.d.). UV absorption spectra of 2-aminophenol in (a) methanol and (b) DMSO... Retrieved from [Link].

  • BioPharma Services Inc. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link].

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The Strategic Utility of 2-(Aminomethyl)-6-bromophenol Hydrochloride in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in medicinal chemistry and drug development, the quest for versatile and efficient building blocks is paramount. 2-(Aminomethyl)-6-bromophenol hydrochloride emerges as a reagent of significant interest, offering a unique combination of functionalities poised for strategic manipulation in palladium-catalyzed cross-coupling reactions. Its inherent structure, featuring a bromo-substituted phenol ortho to an aminomethyl group, provides a powerful platform for the synthesis of complex molecular architectures, most notably substituted benzofurans, which are prevalent scaffolds in numerous biologically active compounds.

This technical guide provides an in-depth exploration of the applications of 2-(Aminomethyl)-6-bromophenol hydrochloride in key cross-coupling methodologies, including Sonogashira and Suzuki reactions, as a gateway to the synthesis of functionalized benzofurans. We will also delve into its potential as a substrate in Buchwald-Hartwig amination, offering a comprehensive overview of its synthetic utility. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for your research endeavors.

The Architectural Advantage: A Bifunctional Reagent for Tandem Synthesis

The primary strategic value of 2-(Aminomethyl)-6-bromophenol hydrochloride lies in its capacity for sequential, one-pot transformations. The presence of a bromine atom on the aromatic ring makes it an ideal electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. The proximate phenolic hydroxyl and aminomethyl groups can then participate in subsequent intramolecular cyclization or serve as points for further functionalization, respectively. This bifunctional nature allows for the rapid construction of complex heterocyclic systems from a single, readily available starting material.

Application I: Synthesis of 2-Substituted-7-(aminomethyl)benzofurans via Sonogashira Coupling and Intramolecular Cyclization

A highly effective application of 2-(Aminomethyl)-6-bromophenol hydrochloride is in the synthesis of 2-substituted-7-(aminomethyl)benzofurans. This is achieved through a tandem, one-pot Sonogashira coupling followed by an intramolecular cyclization. The Sonogashira reaction first introduces an alkyne at the 6-position, which then undergoes a palladium- or copper-catalyzed intramolecular cyclization to form the benzofuran ring system.[1][2][3]

Reaction Principle

The process commences with a palladium- and copper-cocatalyzed Sonogashira coupling between the aryl bromide of 2-(Aminomethyl)-6-bromophenol and a terminal alkyne.[1] This is followed by an intramolecular 5-exo-dig cyclization, where the phenolic oxygen attacks the newly introduced alkyne, facilitated by the catalytic system, to forge the benzofuran ring.

Sonogashira_Cyclization reagent 2-(Aminomethyl)-6-bromophenol + Terminal Alkyne intermediate Intermolecular Sonogashira Coupling (Pd/Cu catalyst, Base) reagent->intermediate product1 2-Alkynyl-6-(aminomethyl)phenol Intermediate intermediate->product1 cyclization Intramolecular 5-exo-dig Cyclization (Pd or Cu catalyst) product1->cyclization final_product 2-Substituted-7-(aminomethyl)benzofuran cyclization->final_product

Caption: Tandem Sonogashira Coupling and Intramolecular Cyclization Workflow.

Detailed Protocol: Synthesis of 2-Phenyl-7-(aminomethyl)benzofuran

This protocol provides a representative procedure for the synthesis of a 2-aryl-substituted benzofuran. Optimization may be required for different terminal alkynes.

Materials:

  • 2-(Aminomethyl)-6-bromophenol hydrochloride

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 2-(Aminomethyl)-6-bromophenol hydrochloride (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and CuI (0.04 mmol, 4 mol%).

  • Solvent and Reagent Addition: Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol). Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst pre-formation.

  • Alkyne Addition: Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the desired 2-phenyl-7-(aminomethyl)benzofuran.

Table 1: Representative Reaction Conditions for Sonogashira Coupling/Cyclization

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂/PPh₃/CuIEt₃NDMF80-10070-85
Pd(PPh₃)₄/CuIEt₃NToluene90-11065-80
PdCl₂(PPh₃)₂/CuIK₂CO₃Acetonitrile8060-75

Application II: Synthesis of 2-Aryl-7-(aminomethyl)benzofurans via Suzuki-Miyaura Coupling and Intramolecular O-Arylation

An alternative and highly versatile route to 2-aryl-7-(aminomethyl)benzofurans involves a Suzuki-Miyaura coupling followed by an intramolecular O-arylation. This approach is particularly useful for introducing a wide variety of aryl and heteroaryl moieties at the 2-position of the benzofuran core.

Reaction Principle

The synthesis commences with a palladium-catalyzed Suzuki-Miyaura coupling of 2-(Aminomethyl)-6-bromophenol with an appropriate arylboronic acid. The resulting 2-aryl-6-(aminomethyl)phenol intermediate can then undergo an intramolecular O-arylation, often catalyzed by palladium or copper, to form the benzofuran ring. In some instances, the cyclization can occur in a one-pot fashion.[4][5]

Suzuki_Cyclization reagent 2-(Aminomethyl)-6-bromophenol + Arylboronic Acid intermediate Intermolecular Suzuki-Miyaura Coupling (Pd catalyst, Base) reagent->intermediate product1 2-Aryl-6-(aminomethyl)phenol Intermediate intermediate->product1 cyclization Intramolecular O-Arylation (Pd or Cu catalyst) product1->cyclization final_product 2-Aryl-7-(aminomethyl)benzofuran cyclization->final_product

Caption: Tandem Suzuki Coupling and Intramolecular O-Arylation Workflow.

Detailed Protocol: Synthesis of 2-(4-Methoxyphenyl)-7-(aminomethyl)benzofuran

This protocol outlines a general procedure for the Suzuki-Miyaura coupling followed by cyclization. The choice of ligand and base is crucial and may require optimization for different arylboronic acids.

Materials:

  • 2-(Aminomethyl)-6-bromophenol hydrochloride

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene, anhydrous

  • Water, degassed

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a Schlenk tube, combine 2-(Aminomethyl)-6-bromophenol hydrochloride (1.0 mmol), 4-methoxyphenylboronic acid (1.5 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), and SPhos (0.06 mmol, 6 mol%).

  • Base and Solvent Addition: Add K₃PO₄ (3.0 mmol), anhydrous toluene (5 mL), and degassed water (0.5 mL).

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the desired 2-(4-methoxyphenyl)-7-(aminomethyl)benzofuran.

Table 2: Representative Conditions for Suzuki Coupling of o-Halophenols

Palladium SourceLigandBaseSolventTemperature (°C)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100-110
Pd(PPh₃)₄-Na₂CO₃DME/H₂O80-90
PdCl₂(dppf)-Cs₂CO₃Dioxane/H₂O90-100

Application III: Potential in Buchwald-Hartwig Amination

While the primary utility of 2-(Aminomethyl)-6-bromophenol hydrochloride lies in the synthesis of benzofurans, the presence of the aryl bromide also opens the door to Buchwald-Hartwig amination reactions.[6] This powerful C-N bond-forming reaction could be employed to introduce a variety of nitrogen-containing substituents at the 6-position, leading to novel aminophenol derivatives.

Mechanistic Considerations

In this scenario, the aminomethyl group could potentially act as a coordinating ligand to the palladium center, influencing the reactivity of the aryl bromide. Careful selection of the phosphine ligand is crucial to favor the intermolecular amination over potential intramolecular coordination. Alternatively, protection of the aminomethyl and/or the phenolic hydroxyl group might be necessary to achieve the desired outcome.

Representative Protocol (Hypothetical, requires optimization)

This protocol is a starting point for exploring the Buchwald-Hartwig amination of 2-(Aminomethyl)-6-bromophenol hydrochloride and will likely require significant optimization.

Materials:

  • 2-(Aminomethyl)-6-bromophenol hydrochloride (with protected amine/phenol if necessary)

  • Secondary amine (e.g., morpholine)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • Reaction Setup: To a glovebox or under an argon atmosphere, add Pd₂(dba)₃ (0.01 mmol, 2 mol% Pd), XPhos (0.03 mmol, 3 mol%), and NaOtBu (1.4 mmol) to a Schlenk tube.

  • Reagent Addition: Add the protected 2-(Aminomethyl)-6-bromophenol (1.0 mmol) and toluene (5 mL).

  • Nucleophile Addition: Add morpholine (1.2 mmol).

  • Reaction Conditions: Seal the tube and heat to 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride. Dry the organic layer, concentrate, and purify by column chromatography.

Conclusion

2-(Aminomethyl)-6-bromophenol hydrochloride is a highly valuable and versatile reagent for the synthesis of complex organic molecules. Its ability to participate in tandem cross-coupling and cyclization reactions provides an efficient pathway to substituted benzofurans, a privileged scaffold in medicinal chemistry. The protocols and insights provided in this guide serve as a robust starting point for researchers to explore the full synthetic potential of this promising building block. As with all catalytic reactions, careful optimization of reaction parameters is key to achieving high yields and purity.

References

  • Reddy, A. et al. (2022). Benzofuran Synthesis via Palladium–Copper-Based Catalyst. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

  • W. A. L. van Otterlo, et al. (2005).
  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society. [Link]

  • Schmidt, B., & Riemer, M. (2015). The Suzuki–Miyaura couplings of o-, m-, and p-halophenols with o-, m-, and p-phenol boronic acids were investigated for all combinations under standardized conditions, using Pd/C as a heterogeneous catalyst and water as a solvent. The Journal of Organic Chemistry.
  • Carcenac, Y. et al. (2021).
  • Domino, cascade and tandem reactions constitute the most efficient and creative chemical transformations with a huge domain of synthetic utility and applications. (n.d.). ResearchGate. [Link]

  • Bioactive heterocycles such as benzofuran and indole derivatives were synthesized from commercially available 2-iodoarenes and alkynes via domino Sonogashira coupling followed by cyclization reaction using well-defined palladium PEPPSI complexes. (n.d.). ResearchGate. [Link]

  • Carcenac, Y. et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Advances. [Link]

  • Khan, H., & Shamsuzzaman. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. MIT DSpace. [Link]

  • Uniform key transformation in the synthesis of such structures is the cyclization step. Among the various approaches that have been developed for ring closure, the intramolecular Suzuki-Miyaura reaction has emerged as a powerful option. (2025). PubMed. [Link]

  • Thomas, A. M. et al. (2019). One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. ChemistrySelect. [Link]

  • Khan, H., & Shamsuzzaman. (2019).
  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. SciSpace. [Link]

  • A new palladium-catalyzed method for the synthesis of benzofurans by reaction of 2-hydroxystyrenes and iodobenzenes via a C–H activation/oxidation tandem reaction has been unprecedentedly discovered. (n.d.). Chemical Communications. [Link]

  • The Suzuki–Miyaura cross-coupling reaction is one of the most reliable methods for the construction of carbon–carbon bonds in solution. (n.d.). Chemical Science. [Link]

  • Razafindrainibe, F. et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton ePrints Soton. [Link]

  • Eidamshaus, C., & Burch, J. D. (2008). One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols. Organic Chemistry Portal. [Link]

  • Khan, H., & Shamsuzzaman. (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives. Semantic Scholar. [Link]

  • One-Pot Cyclization/Suzuki Coupling, Reaction Screening of o-Alkynyl benzaldehydes, Vorbrüggen Glycosylation, Pyrazolopyridines. (2007). Organic Chemistry Portal. [Link]

  • Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Organic Chemistry Portal. [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-based catalyst systems for the O- and N-arylation of aminophenols. PubMed. [Link]

  • New methods for the efficient synthesis of these compounds are highly desired. (n.d.). Organic Chemistry Frontiers. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Although C-N cross-coupling reactions are favoured, particularly by bulky electron-rich phosphanes, chelating bis(diphenylphosphane) ligands such as dppp in combination with Pd2(dba)3 or palladium acetate have also given excellent results. (2025). ResearchGate. [Link]

  • Wawrzyniak, P. et al. (2006). Microwave-promoted Suzuki-Miyaura coupling of arylboronic acids with 1-bromo-2-naphthol, o-bromophenol, and o-chlorophenol. Semantic Scholar. [Link]

  • Buchwald-Hartwig Amination Explained | Master C–N Bond Formation in Organic Synthesis. (2025). YouTube. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

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The Versatile Precursor: A Guide to Synthesizing Bioactive Heterocycles from 2-(Aminomethyl)-6-bromophenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of diverse heterocyclic compounds utilizing 2-(Aminomethyl)-6-bromophenol hydrochloride as a key starting material. This versatile precursor, possessing strategically positioned amine, hydroxyl, and bromo functionalities, offers a gateway to a range of privileged scaffolds in medicinal chemistry, including benzoxazines, benzoxazoles, and quinazolines. We will delve into the underlying chemical principles, provide detailed experimental protocols, and explore the potential therapeutic applications of the resulting compounds, grounding our discussion in authoritative scientific literature.

Introduction: The Strategic Advantage of 2-(Aminomethyl)-6-bromophenol

2-(Aminomethyl)-6-bromophenol hydrochloride is a trifunctional building block of significant interest in synthetic and medicinal chemistry. The ortho-relationship between the aminomethyl and hydroxyl groups provides an ideal setup for cyclization reactions, forming the core of various heterocyclic systems. The presence of a bromine atom on the aromatic ring is not merely a synthetic handle but also a feature that can enhance the pharmacological properties of the final compounds. Bromine can modulate lipophilicity, metabolic stability, and binding interactions with biological targets. This unique combination of reactive sites allows for the construction of complex molecular architectures with potential applications in drug discovery, particularly in the development of antimicrobial and anticancer agents.[1][2][3]

I. Synthesis of 8-Bromo-1,3-Benzoxazine Derivatives

The synthesis of 1,3-benzoxazines is a cornerstone application of 2-(aminomethyl)phenol derivatives.[4] The most common and efficient method is the one-pot Mannich condensation reaction involving the phenol, an amine (in this case, the aminomethyl group is internal), and an aldehyde or ketone.[5][6] This reaction proceeds through the formation of a Schiff base between the primary amine and the carbonyl compound, followed by an intramolecular cyclization with the phenolic hydroxyl group.

Mechanistic Rationale

The reaction is typically acid-catalyzed and involves the initial formation of an imine from the primary amine of 2-(aminomethyl)-6-bromophenol and a suitable aldehyde or ketone.[2] The phenolic hydroxyl group then acts as a nucleophile, attacking the iminium ion in an intramolecular fashion to form the six-membered oxazine ring. The presence of the electron-withdrawing bromine atom can influence the reactivity of the aromatic ring and the acidity of the phenol, which can be a consideration in optimizing reaction conditions.

Diagram: General Synthesis of 8-Bromo-1,3-Benzoxazines

start 2-(Aminomethyl)-6-bromophenol (Free Base) intermediate Schiff Base Intermediate start->intermediate + Carbonyl - H2O carbonyl Aldehyde or Ketone (R1, R2 = H, alkyl, aryl) carbonyl->intermediate product 8-Bromo-2,2-disubstituted-3,4-dihydro-2H-1,3-benzoxazine intermediate->product Intramolecular Cyclization start 2-(Aminomethyl)-6-bromophenol (Free Base) schiff_base Schiff Base Intermediate start->schiff_base + Aldehyde - H2O aldehyde Aromatic Aldehyde (R-CHO) aldehyde->schiff_base product 7-Bromo-2-aryl-benzoxazole schiff_base->product Oxidative Cyclization G start 2-(Aminomethyl)-6-bromophenol step1 N-Acylation start->step1 intermediate1 N-Acyl Intermediate step1->intermediate1 step2 Cyclization with Ammonia Source intermediate1->step2 intermediate2 Dihydroquinazoline Intermediate step2->intermediate2 step3 Oxidation/ Aromatization intermediate2->step3 product 7-Bromoquinazoline Derivative step3->product

Sources

Application Notes and Protocols for the Study of 2-(Aminomethyl)-6-bromophenol hydrochloride in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(Aminomethyl)-6-bromophenol hydrochloride in enzyme inhibition studies. These notes are designed to offer both the foundational scientific context and detailed, actionable protocols to facilitate the investigation of this compound's inhibitory potential.

Introduction: The Therapeutic Potential of Enzyme Inhibitors

Enzyme inhibitors are fundamental tools in drug discovery and biochemical research, playing a crucial role in the modulation of physiological and pathological processes. By selectively blocking the activity of specific enzymes, these molecules can rectify metabolic imbalances, disrupt disease progression, and provide therapeutic benefits. The structural motif of aminophenols and their halogenated derivatives has garnered significant interest due to their demonstrated bioactivity against a range of enzymatic targets. Compounds with these features have shown promise as inhibitors of enzymes such as tyrosinase, carbonic anhydrase, and acetylcholinesterase.[1][2] This positions 2-(Aminomethyl)-6-bromophenol hydrochloride as a compelling candidate for screening and detailed inhibition studies.

Scientific Rationale and Putative Mechanism of Action

While direct studies on 2-(Aminomethyl)-6-bromophenol hydrochloride are not extensively documented in publicly available literature, the inhibitory potential of its constituent moieties provides a strong basis for investigation. Phenolic compounds can interact with enzymes through various mechanisms, including chelating metal cofactors in the active site and forming hydrogen bonds with key amino acid residues.[3][4] The presence of an aminomethyl group can further enhance binding through ionic interactions or by acting as a mimic of natural substrates.

For metalloenzymes, such as tyrosinase (a copper-containing enzyme), the phenolic hydroxyl group and the amino group can coordinate with the metal ions, thereby disrupting the catalytic cycle.[1][3] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a primary strategy for the development of agents to treat hyperpigmentation disorders.[1][5][6][7]

The following diagram illustrates a generalized workflow for assessing the enzyme inhibitory activity of a test compound like 2-(Aminomethyl)-6-bromophenol hydrochloride.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Stock Solution of 2-(Aminomethyl)-6-bromophenol hydrochloride A1 Dispense Assay Buffer, Enzyme, and Inhibitor/ Vehicle to Microplate P1->A1 P2 Prepare Enzyme Stock Solution (e.g., Tyrosinase) P2->A1 P3 Prepare Substrate Solution (e.g., L-DOPA) A3 Initiate Reaction with Substrate Addition P3->A3 P4 Prepare Assay Buffer P4->A1 A2 Pre-incubate A1->A2 A2->A3 A4 Monitor Reaction Progress (e.g., Spectrophotometrically) A3->A4 D1 Calculate Initial Reaction Velocities A4->D1 D2 Determine Percent Inhibition D1->D2 D3 Plot Dose-Response Curve and Calculate IC50 D2->D3 D4 Perform Kinetic Studies (e.g., Lineweaver-Burk Plot) to Determine Inhibition Type D3->D4 G cluster_reaction Tyrosinase Catalyzed Reaction Tyrosinase Tyrosinase (Enzyme) Dopaquinone Dopaquinone (Product) Tyrosinase->Dopaquinone Catalyzes Oxidation LDOPA L-DOPA (Substrate) LDOPA->Tyrosinase Binds to active site Melanin Melanin Dopaquinone->Melanin Non-enzymatic polymerization Inhibitor 2-(Aminomethyl)-6-bromophenol HCl (Inhibitor) Inhibitor->Tyrosinase Binds and Inhibits

Caption: Inhibition of the tyrosinase-catalyzed oxidation of L-DOPA.

Physicochemical Properties and Safety Considerations

PropertyValueSource
Molecular FormulaC₆H₆BrNO·HClInferred
Molecular Weight224.48 g/mol Inferred
AppearanceSolid[8]
SafetyHarmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[8][9][10]

Handling Precautions: Always handle 2-(Aminomethyl)-6-bromophenol hydrochloride in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Troubleshooting

IssuePossible CauseSuggested Solution
High background absorbance Autoxidation of L-DOPA.Prepare the L-DOPA solution fresh and protect it from light.
No or low enzyme activity Inactive enzyme. Improper buffer pH.Use a fresh aliquot of the enzyme. Confirm the pH of the buffer.
Precipitation of test compound Low solubility in the final assay volume.Decrease the final concentration of the test compound. Increase the percentage of DMSO (ensure solvent control is included).
Inconsistent results Pipetting errors. Temperature fluctuations.Use calibrated pipettes. Ensure consistent incubation times and temperatures.

Conclusion

2-(Aminomethyl)-6-bromophenol hydrochloride represents a promising scaffold for the development of novel enzyme inhibitors. The protocols and guidelines presented here provide a solid framework for initiating investigations into its biological activity. Rigorous and systematic application of these methods will enable researchers to elucidate the inhibitory potential and mechanism of action of this compound, contributing to the advancement of drug discovery and development.

References

  • Active Concepts. (2023, September 21). Tyrosinase Inhibition Assay. Retrieved from [Link]

  • Chiba, S., et al. (2014). Effect of p-aminophenols on tyrosinase activity. Bioorganic & Medicinal Chemistry, 22(15), 4049-4055. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15531506, 2-Amino-6-bromophenol. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Enzyme inhibition – Knowledge and References. Retrieved from [Link]

  • Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. Retrieved from [Link]

  • Gülçin, İ., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7485. Retrieved from [Link]

  • Attogene. (n.d.). Tyrosinase Inhibitor Assay Kit. Retrieved from [Link]

  • Loizzo, M. R., et al. (2012). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 1-18. Retrieved from [Link]

  • ResearchGate. (2023, January 10). Tyrosinase inhibitory activity. Retrieved from [Link]

  • SciTechnol. (n.d.). Tyrosinase Inhibitor. Retrieved from [Link]

  • Rawel, H. M., et al. (2002). Inhibitory effects of plant phenols on the activity of selected enzymes. Journal of Agricultural and Food Chemistry, 50(12), 3453-3458. Retrieved from [Link]

  • Chiba, S., et al. (2014). Inhibitory effects of p-alkylaminophenol on melanogenesis. Bioorganic & Medicinal Chemistry, 22(17), 4847-4853. Retrieved from [Link]

  • Edmondson, D. E., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 24(10), 1903. Retrieved from [Link]

  • Chen, Y.-C., et al. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. International Journal of Molecular Sciences, 22(3), 1033. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5800, 2-Aminophenol hydrochloride. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Aminomethyl)-6-bromophenol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Aminomethyl)-6-bromophenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to optimize your synthetic route and improve final product yield.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter during the synthesis.

Question 1: My overall yield is consistently low. What are the most likely causes and how can I improve it?

Low yield in a multi-step synthesis can be attributed to several factors. A systematic approach to identify the bottleneck is crucial.

Answer:

The synthesis of 2-(Aminomethyl)-6-bromophenol hydrochloride typically proceeds through two main stages:

  • Formation of the Intermediate: Synthesis of 2-bromo-6-formylphenol.

  • Reductive Amination and Salt Formation: Conversion of the aldehyde to the final aminomethyl hydrochloride salt.

To diagnose the issue, it's essential to analyze the yield and purity at each stage.

Potential Cause A: Inefficient Bromination of 2-Hydroxybenzaldehyde

The regioselectivity of the bromination of 2-hydroxybenzaldehyde is critical. The hydroxyl group is an ortho-, para-directing group. To favor ortho-bromination, reaction conditions must be carefully controlled.

Troubleshooting Steps:

  • Reaction Temperature: Ensure the bromination is carried out at a low temperature (0-5 °C) to minimize the formation of di-brominated and other side products.[1]

  • Solvent Choice: Using a non-polar solvent like chloroform can help control the reaction rate.[1]

  • Slow Addition of Bromine: Add the bromine solution dropwise to the reaction mixture with vigorous stirring to maintain a low localized concentration of bromine.

Potential Cause B: Incomplete Reductive Amination

The conversion of the aldehyde to the amine is a critical step. Incomplete reaction will directly impact the final yield.

Troubleshooting Steps:

  • Choice of Reducing Agent: Sodium borohydride is a common and effective reducing agent for this transformation.[2] Ensure it is fresh and has been stored under anhydrous conditions.

  • pH Control: The formation of the imine intermediate is pH-dependent. Maintaining a slightly acidic pH (around 5-6) is often optimal for imine formation prior to reduction.[3]

  • Reaction Time and Temperature: Allow sufficient time for the reaction to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended.

Visualizing the Workflow for Yield Optimization

Yield_Optimization cluster_bromination Step 1: Bromination cluster_amination Step 2: Reductive Amination cluster_salt_formation Step 3: Salt Formation cluster_troubleshooting Troubleshooting Points Start 2-Hydroxybenzaldehyde Bromination Bromination (Br2, Solvent) Start->Bromination Intermediate 2-Bromo-6-formylphenol Bromination->Intermediate TS1 Low Temp? Slow Addition? Bromination->TS1 Reductive_Amination Reductive Amination (NH4OAc, NaBH4) Intermediate->Reductive_Amination Product 2-(Aminomethyl)-6-bromophenol Reductive_Amination->Product TS2 Fresh Reagents? pH Control? Reductive_Amination->TS2 Salt_Formation HCl Treatment Product->Salt_Formation Final_Product Final Hydrochloride Salt Salt_Formation->Final_Product TS3 Anhydrous HCl? Salt_Formation->TS3

Caption: Troubleshooting workflow for yield improvement.

Question 2: I am observing significant impurity formation in my final product. How can I identify and minimize these impurities?

Answer:

Impurity profiling is essential for developing a robust synthetic process. The nature of the impurities can provide valuable clues about side reactions.

Common Impurities and Their Origins:
ImpurityPotential OriginMitigation Strategy
Di-brominated Phenol Over-bromination during the first step.Use stoichiometric amounts of bromine and add it slowly at low temperatures.
Unreacted 2-Bromo-6-formylphenol Incomplete reductive amination.Ensure the reducing agent is active and allow for sufficient reaction time. Monitor by TLC.
Over-reduced Byproduct (2-Bromo-6-methylphenol) Reduction of the aldehyde to an alcohol, followed by hydrogenolysis.Use a milder reducing agent or control the reaction temperature carefully.
Polymeric Materials Oxidation of the phenol or amine functionalities.Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and use purified, degassed solvents.[4]
Purification Strategy:

A multi-step purification protocol is often necessary to achieve high purity.

  • Column Chromatography: This is effective for removing both more and less polar impurities. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) on a silica gel column is a good starting point.[5]

  • Recrystallization: This is an excellent technique for removing minor impurities and obtaining a crystalline final product.[5] A mixed solvent system, such as ethanol/water or isopropanol/water, may be required to achieve optimal crystallization.[5]

Question 3: The reductive amination step is sluggish and gives a complex mixture of products. What am I doing wrong?

Answer:

Reductive amination is a powerful transformation, but its success hinges on carefully controlling the reaction conditions to favor the desired reaction pathway.[6]

Key Parameters for Successful Reductive Amination:
  • Imine Formation: The initial step is the formation of an imine between the aldehyde and the ammonia source (e.g., ammonium acetate). This equilibrium is favored under slightly acidic conditions which protonate the hydroxyl group of the intermediate, facilitating the elimination of water.

  • Reduction of the Iminium Ion: A mild reducing agent like sodium cyanoborohydride (NaBH3CN) is often preferred as it selectively reduces the protonated imine (iminium ion) over the starting aldehyde.[3]

  • Solvent: Methanol is a common solvent for this reaction as it effectively dissolves the reactants and the intermediate imine.

Troubleshooting the Reductive Amination Step:

Reductive_Amination_Troubleshooting Start Complex Mixture Check_pH Is the pH between 5-6? Start->Check_pH Adjust_pH Adjust pH with _Acetic Acid_ Check_pH->Adjust_pH No Check_Reagents Are reagents fresh? (NaBH4, NH4OAc) Check_pH->Check_Reagents Yes Adjust_pH->Check_Reagents Use_Fresh_Reagents Use fresh, anhydrous _reagents_ Check_Reagents->Use_Fresh_Reagents No Check_Temp Is the reaction _at room temperature? Check_Reagents->Check_Temp Yes Use_Fresh_Reagents->Check_Temp Cool_Reaction Cool to 0°C during _NaBH4 addition Check_Temp->Cool_Reaction No Success Clean Reaction Check_Temp->Success Yes Cool_Reaction->Success

Caption: Decision tree for troubleshooting reductive amination.

II. Frequently Asked Questions (FAQs)

Question 4: Can I use a protecting group strategy to improve the synthesis?

Answer:

Yes, a protecting group strategy can be highly beneficial, particularly for the phenolic hydroxyl group.

  • Why Protect the Phenol? The free hydroxyl group can interfere with the reductive amination step and can be susceptible to oxidation.

  • Choosing a Protecting Group: A tert-Butoxycarbonyl (Boc) group is an excellent choice.[7][8] It is stable under the reductive amination conditions and can be easily removed with a mild acid, which is compatible with the final hydrochloride salt formation.[8][9][10]

Proposed Synthetic Route with a Boc Protecting Group:
  • Protection: React 2-bromo-6-formylphenol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.[8]

  • Reductive Amination: Perform the reductive amination on the Boc-protected intermediate.

  • Deprotection and Salt Formation: Treat the Boc-protected amine with HCl in a suitable solvent (e.g., methanol or dioxane). This will simultaneously remove the Boc group and form the desired hydrochloride salt.[10]

Question 5: What is the best method for the final salt formation?

Answer:

The formation of the hydrochloride salt is a crucial final step to ensure the stability and purity of the product.

Recommended Protocol:

  • Dissolve the free amine, 2-(aminomethyl)-6-bromophenol, in a minimal amount of a suitable organic solvent such as methanol or isopropanol.

  • Slowly add a solution of anhydrous HCl in a solvent like diethyl ether or dioxane with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual impurities, and dry under vacuum.

Critical Considerations:

  • Anhydrous Conditions: It is vital to use anhydrous HCl to prevent the introduction of water, which can affect the crystallinity and stability of the final product.

  • Stoichiometry: Use a slight excess of HCl to ensure complete salt formation.

Question 6: Are there any safety precautions I should be aware of during this synthesis?

Answer:

Yes, several safety precautions must be observed:

  • Bromine: Bromine is highly corrosive and toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sodium Borohydride: This reagent is flammable and reacts with water to produce hydrogen gas. Handle it away from ignition sources and add it slowly to the reaction mixture.

  • Anhydrous HCl: This is a corrosive gas. Use a well-maintained gas delivery system and work in a fume hood.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

III. Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-6-formylphenol
  • Dissolve 2-hydroxybenzaldehyde (1 equivalent) in chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in chloroform from the dropping funnel over 30-60 minutes with constant stirring.

  • After the addition is complete, let the reaction stir at 0 °C for an additional hour.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the reaction mixture with a saturated solution of sodium thiosulfate to quench any unreacted bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Reductive Amination and Hydrochloride Salt Formation
  • Dissolve 2-bromo-6-formylphenol (1 equivalent) and ammonium acetate (1.5 equivalents) in methanol in a round-bottom flask.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 equivalents) portion-wise over 20-30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, quench the excess sodium borohydride by carefully adding water.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude free amine.

  • Dissolve the crude amine in a minimal amount of methanol and cool in an ice bath.

  • Add a solution of anhydrous HCl in diethyl ether dropwise until precipitation is complete.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield 2-(Aminomethyl)-6-bromophenol hydrochloride.

IV. References

  • Google Patents. (n.d.). US3703598A - Purification of p-aminophenol. Retrieved from

  • Taylor & Francis Online. (2017). Synthesis and biological evaluation of aminomethyl and alkoxymethyl derivatives as carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase inhibitors. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). US3717680A - PURIFICATION OF p-AMINOPHENOL. Retrieved from

  • MDPI. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • NIH. (n.d.). 3-Bromo-2-hydroxybenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). EP0083204A2 - 2-Aminophenol derivatives and process for their preparation. Retrieved from

  • Google Patents. (n.d.). US4990671A - Method for making aminophenols and their amide derivatives. Retrieved from

  • ResearchGate. (2015). Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • PubMed. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Retrieved from [Link]

  • Google Patents. (n.d.). US4945186A - Method of producing 3-bromobenzaldehyde. Retrieved from

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (2014). Technological Improvement of Synthesis for Nabumetone. Retrieved from [Link]

  • Taylor & Francis Online. (2019). A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. Retrieved from [Link]

  • ResearchGate. (2022). The synthesis of novel bromophenol derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008099418A2 - An improved process for preparing bupropion hydrochloride. Retrieved from

  • NIH. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • ResearchGate. (2017). Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Google Patents. (n.d.). EP1224159A1 - Improved synthesis of racemic sertraline. Retrieved from

  • Chem-Station Int. Ed. (2014). Borch Reductive Amination. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-(Aminomethyl)-6-bromophenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(aminomethyl)-6-bromophenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the highest purity of your product for reliable experimental outcomes.

Introduction: The Challenge of Purity

2-(Aminomethyl)-6-bromophenol hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount, as even trace impurities can significantly impact the efficacy, safety, and stability of the final active pharmaceutical ingredient (API)[1]. The presence of both an acidic phenolic hydroxyl group and a basic aminomethyl group makes this molecule susceptible to side reactions and challenging to purify. This guide will address these challenges head-on, providing practical, evidence-based solutions.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section addresses specific problems you may encounter during the purification of 2-(aminomethyl)-6-bromophenol hydrochloride.

Problem 1: My final product is discolored (pink, brown, or gray). What's causing this and how can I fix it?

Answer: Discoloration is a common issue with aminophenols and is almost always due to oxidation. The phenol and amino groups are susceptible to air and light-induced oxidation, leading to the formation of colored quinone-imine type impurities[2][3].

Causality: The presence of trace metal ions can catalyze this oxidation. Additionally, exposure to light and air, especially at elevated temperatures during purification, accelerates the degradation process.

Solutions:

  • Inert Atmosphere: Conduct all purification steps, especially those involving heating, under an inert atmosphere of nitrogen or argon[4][5].

  • Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by freeze-pump-thaw cycles to minimize dissolved oxygen.

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture gently and then filter it hot through a pad of celite. The charcoal will adsorb many of the colored impurities[2]. Be aware that this may reduce your overall yield.

  • Reducing Agents: The addition of a small amount of a reducing agent, such as sodium hydrosulfite, to the recrystallization solvent can help prevent oxidation during the purification process[2].

Problem 2: I'm seeing a low yield after recrystallization. How can I improve my recovery?

Answer: Low recovery during recrystallization is typically due to either using too much solvent or selecting a suboptimal solvent system. The goal is to find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures[6].

Causality: If too much solvent is used, the solution will not be saturated upon cooling, and a significant portion of your product will remain dissolved. Conversely, if the compound is too soluble in the chosen solvent even at low temperatures, it will be difficult to induce crystallization.

Solutions:

  • Systematic Solvent Screening: Perform small-scale solubility tests with a range of solvents. Common choices for aminophenol hydrochlorides include alcohols (ethanol, methanol, isopropanol), water, or mixtures of these[6].

  • Minimal Solvent Volume: When performing the recrystallization, add the hot solvent portion-wise to the crude material until it just dissolves. This ensures a saturated solution upon cooling.

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation[7]. Rapid cooling can lead to the formation of smaller, less pure crystals.

  • Anti-Solvent Addition: If a single solvent system is not effective, consider a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gently heat until the solution is clear again and then allow it to cool slowly.

Troubleshooting Flowchart for Low Recrystallization Yield

G start Low Recrystallization Yield check_solvent Was minimal hot solvent used? start->check_solvent add_more Dissolve in minimal hot solvent check_solvent->add_more No check_solubility Is the compound soluble when hot and insoluble when cold? check_solvent->check_solubility Yes add_more->check_solubility rescreen Screen for a new solvent system check_solubility->rescreen No slow_cool Was the solution cooled slowly? check_solubility->slow_cool Yes cool_slowly Allow for slow cooling to RT, then ice bath slow_cool->cool_slowly No check_crystals Did crystals form upon cooling? slow_cool->check_crystals Yes cool_slowly->check_crystals induce_xtal Induce crystallization (scratching, seed crystal) check_crystals->induce_xtal No end Improved Yield check_crystals->end Yes induce_xtal->end

Caption: A decision-making workflow for troubleshooting low yields in recrystallization.

Problem 3: My HPLC/GC analysis shows persistent impurities. What are they and how do I remove them?

Answer: Persistent impurities in the synthesis of 2-(aminomethyl)-6-bromophenol hydrochloride are often structurally similar to the product, making them difficult to remove by simple recrystallization. Common impurities can include starting materials, regioisomers, or byproducts of side reactions.

Causality: The presence of these impurities can be due to incomplete reactions, side reactions such as over-alkylation or de-bromination, or the formation of regioisomers during the synthesis.

Solutions:

  • Column Chromatography: For stubborn impurities, silica gel column chromatography is often the most effective purification method[6][8]. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) can effectively separate the target compound from less polar and more polar impurities[6].

  • pH Adjustment and Extraction: The amphoteric nature of your compound can be exploited. Dissolve the crude product in an aqueous acid solution and wash with an organic solvent (like ethyl acetate) to remove non-basic impurities. Then, carefully basify the aqueous layer to precipitate the free base of your compound, which can be extracted into an organic solvent, leaving behind more acidic impurities. The hydrochloride salt can then be reformed by adding HCl.

  • Impurity Identification: To effectively remove an impurity, it's helpful to know its identity. Techniques like LC-MS or GC-MS can provide valuable information about the molecular weight of the impurities, aiding in their identification and the development of a targeted purification strategy[9][10].

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH for dissolving 2-(aminomethyl)-6-bromophenol hydrochloride in aqueous solutions?

A1: As a hydrochloride salt of a weak base, the compound will be most soluble in acidic to neutral aqueous solutions (pH < 7). In basic solutions (pH > 8), the amino group will be deprotonated to the free base, which is likely to be less soluble in water. The phenolic hydroxyl group will start to deprotonate at higher pH values, which may increase solubility but also increases the risk of oxidation. For stability, maintaining a slightly acidic pH is generally recommended[11].

Q2: How should I store the purified 2-(aminomethyl)-6-bromophenol hydrochloride to prevent degradation?

A2: The compound should be stored in a tightly sealed container, protected from light, and in a cool, dry place. Storing under an inert atmosphere (nitrogen or argon) is also recommended to minimize oxidation, especially for long-term storage[12].

Q3: Can I use techniques other than recrystallization and column chromatography for purification?

A3: While recrystallization and column chromatography are the most common methods, other techniques can be considered depending on the nature of the impurities. These include:

  • Distillation: If the compound is thermally stable and volatile, distillation under reduced pressure can be effective for removing non-volatile or high-boiling impurities[5].

  • Freeze Crystallization: This technique can be used to purify the compound from aqueous solutions by freezing the water, thereby concentrating the compound in the remaining liquid phase[13].

Q4: What analytical techniques are best for assessing the purity of my final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity of the compound and detecting any related impurities[10][14].

  • Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can also be used for purity analysis[15].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of any structurally related impurities.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound and any impurities.

Experimental Protocol: Recrystallization of 2-(Aminomethyl)-6-bromophenol Hydrochloride

This protocol provides a general guideline for the recrystallization of 2-(aminomethyl)-6-bromophenol hydrochloride. The optimal solvent and conditions should be determined experimentally.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of a test solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water). If the compound dissolves readily at room temperature, the solvent is not suitable. If it is insoluble at room temperature, heat the test tube gently. If the compound dissolves when hot and recrystallizes upon cooling, you have found a suitable solvent system.

  • Dissolution: Place the crude 2-(aminomethyl)-6-bromophenol hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture on a hot plate with stirring until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Heat the mixture back to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to remove any residual solvent.

Visualization of Key Chemical Structures

G cluster_0 2-(Aminomethyl)-6-bromophenol Hydrochloride cluster_1 Potential Quinone-imine Impurity C7H9BrClNO Oxidized_Impurity Structure of a representative oxidized impurity C7H9BrClNO->Oxidized_Impurity Oxidation (Air, Light)

Caption: The structure of 2-(aminomethyl)-6-bromophenol and a representative oxidized impurity.

References

  • US3703598A - Purification of p-aminophenol - Google Patents. (n.d.).
  • EP0083204A2 - 2-Aminophenol derivatives and process for their preparation - Google Patents. (n.d.).
  • (PDF) Spectrophotometric determination of 6-aminopenicillanic acid using bromophenol blue and bromothymol blue - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Process for producing aminophenols - European Patent Office - EP 0224625 A1 - Googleapis.com. (n.d.).
  • 2 - p-Aminophenol - Department of Chemistry. (n.d.). Retrieved January 23, 2026, from [Link]

  • US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents. (n.d.).
  • Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. (n.d.). Retrieved January 23, 2026, from [Link]

  • A Review of Analytical Methods for Determination Bromhexine Hydrochloride in Pharmaceutical and Biological Samples - PharmaTutor. (n.d.). Retrieved January 23, 2026, from [Link]

    • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. (n.d.). Retrieved January 23, 2026, from [Link]

  • 2-Aminophenol | C6H7NO | CID 5801 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

  • Solubility and solution stability studies of different amino acid prodrugs of bromhexine. (n.d.). Retrieved January 23, 2026, from [Link]

  • Development and validation of the analytical methods for determination of bromhexine hydrochloride and related impurities in novel orodispersible tablets - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Organic Salts of Pharmaceutical Impurity p-Aminophenol - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • (PDF) Determination of 2-cyano-4'-bromomethyl biphenyl genotoxic impurity in irbesartan drug substances using HPLC technique - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis and impurity identification method of bromhexine hydrochloride process impurity positioning reference substance - Patsnap Eureka. (n.d.). Retrieved January 23, 2026, from [Link]

  • Recovery of 4-Aminophenol from Aqueous Solution Using Different techniques - ijariie. (n.d.). Retrieved January 23, 2026, from [Link]

  • 2-(Aminomethyl)-4-bromophenol | C7H8BrNO | CID 224010 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

  • 2-(aminomethyl)-6-bromophenol hydrochloride-1795488-85-5 - Thoreauchem. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 2-(Aminomethyl)-6-bromophenol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(Aminomethyl)-6-bromophenol hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and impurities encountered during the synthesis, providing in-depth, experience-based solutions and preventative measures. Our goal is to ensure the integrity of your synthesis and the purity of your final product.

I. Overview of Synthetic Strategy & Impurity Management

The synthesis of 2-(Aminomethyl)-6-bromophenol hydrochloride is a multi-step process that requires careful control of reaction conditions to minimize the formation of impurities. A typical synthetic route involves the protection of the phenolic hydroxyl group, followed by bromination, introduction of the aminomethyl group, and subsequent deprotection and salt formation. Each of these steps presents a unique set of challenges and potential for impurity generation.

Effective impurity management is critical. It begins with a thorough understanding of the reaction mechanism and potential side reactions. Proactive measures, such as the use of high-purity starting materials, optimization of reaction parameters, and appropriate work-up and purification procedures, are essential for obtaining a final product that meets stringent quality standards.

Below is a diagram illustrating a common synthetic pathway.

Synthetic_Pathway A 2-Aminophenol B Protected 2-Aminophenol A->B Protection C Protected 2-Amino-6-bromophenol B->C Bromination D Protected 2-(Aminomethyl)-6-bromophenol C->D Aminomethylation E 2-(Aminomethyl)-6-bromophenol D->E Deprotection F 2-(Aminomethyl)-6-bromophenol HCl E->F Salt Formation

Caption: A generalized synthetic route for 2-(Aminomethyl)-6-bromophenol hydrochloride.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to address specific issues that may arise during your synthesis. Each question is followed by a detailed explanation and actionable advice.

A. Bromination Step
FAQ 1: I am observing the formation of multiple brominated species, including di- and tri-brominated phenols. How can I improve the selectivity for mono-bromination at the 6-position?

Expert Insight: The hydroxyl group of the phenol is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution.[1] This can lead to over-bromination if the reaction conditions are not carefully controlled. The choice of brominating agent and solvent system is crucial for directing the regioselectivity.

Troubleshooting Guide:

  • Choice of Brominating Agent:

    • N-Bromosuccinimide (NBS): NBS is a milder brominating agent compared to liquid bromine and often provides better selectivity for mono-bromination. It is the recommended reagent for this step.

    • Liquid Bromine (Br₂): If using liquid bromine, it is essential to use it in a non-polar solvent and at low temperatures to control its reactivity.[2]

  • Solvent Effects:

    • Non-polar Solvents: Using non-polar solvents such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) can temper the reactivity of the brominating agent and favor mono-substitution.[2][3]

    • Polar Solvents: Polar solvents can enhance the electrophilicity of the brominating agent, increasing the likelihood of over-bromination.

  • Temperature Control:

    • Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to slow down the reaction rate and improve selectivity.

Protocol for Selective Mono-bromination:

  • Dissolve the protected 2-aminophenol in a suitable non-polar solvent (e.g., CH₂Cl₂).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of NBS (1.0 equivalent) in the same solvent dropwise over a period of 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.

  • Proceed with the work-up and purification.

FAQ 2: What are the common isomeric impurities formed during the bromination of protected 2-aminophenol, and how can they be removed?

Expert Insight: Besides over-bromination, the formation of the undesired para-bromo isomer (4-bromo-2-aminophenol derivative) is a common issue.[4] The directing effect of the protected amino and hydroxyl groups influences the position of bromination. While the ortho position is sterically hindered, the para position is electronically activated, leading to a mixture of isomers.

Troubleshooting Guide:

  • Purification Strategy: The most effective method for removing isomeric impurities is column chromatography.[5] The polarity difference between the ortho and para isomers is often sufficient for separation on a silica gel column.

Column Chromatography Protocol:

ParameterRecommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase A gradient of hexane and ethyl acetate is typically effective. Start with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.
Monitoring Use TLC with UV visualization to track the separation of the isomers.
B. Aminomethylation Step
FAQ 3: I am struggling with low yields during the aminomethylation step using the Gabriel synthesis. What are the likely causes?

Expert Insight: The Gabriel synthesis is a reliable method for introducing a primary amine.[6][7][8] However, its success is highly dependent on the reaction conditions. Incomplete deprotonation of phthalimide, the use of an inappropriate alkylating agent, or harsh reaction conditions can all lead to reduced yields.

Troubleshooting Guide:

  • Base Selection: A strong base is required to deprotonate the phthalimide.[6] Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) are commonly used.

  • Alkylating Agent: The choice of the aminomethylating agent is critical. While chloromethyl or bromomethyl derivatives can be used, they can be unstable. An in situ generation of the electrophile might be a better alternative.

  • Reaction Conditions: The reaction should be carried out under anhydrous conditions to prevent the hydrolysis of the base and the alkylating agent.

Optimized Gabriel Synthesis Protocol:

  • Suspend potassium phthalimide in anhydrous DMF.

  • Add the brominated intermediate to the suspension.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor by TLC.

  • After the reaction is complete, cool the mixture and pour it into water to precipitate the N-alkylated phthalimide.

  • Filter and wash the solid.

  • Cleave the phthalimide group using hydrazine hydrate in ethanol to release the desired primary amine.[9]

C. Deprotection and Purification
FAQ 4: During the final deprotection and hydrochloride salt formation, I am observing product degradation and coloration. How can this be prevented?

Expert Insight: Aminophenols are susceptible to oxidation, especially at elevated temperatures and in the presence of air.[10][11] This oxidation can lead to the formation of colored impurities, such as quinones and polymeric materials.[10] The deprotection and salt formation steps must be performed under conditions that minimize oxidation.

Troubleshooting Guide:

  • Inert Atmosphere: Conduct the deprotection and salt formation steps under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Antioxidants: The addition of a small amount of an antioxidant, such as sodium bisulfite or sodium hydrosulfite, can help to prevent oxidation during the work-up.[10]

  • Temperature Control: Avoid excessive heat during solvent removal and drying.

Protocol for Deprotection and Salt Formation:

  • Perform the deprotection of the protecting group under appropriate conditions (e.g., acid or base hydrolysis, hydrogenolysis).

  • After the reaction is complete, perform the work-up under an inert atmosphere.

  • Dissolve the free amine in a suitable solvent (e.g., isopropanol or ethanol).

  • Add a solution of hydrochloric acid in the same solvent dropwise until the pH is acidic.

  • Cool the solution to induce crystallization of the hydrochloride salt.

  • Filter the salt, wash with a cold solvent, and dry under vacuum at a moderate temperature.

D. General Impurity Profile
FAQ 5: What is a general overview of the potential impurities in the final product?

Expert Insight: A comprehensive understanding of the potential impurities is essential for developing a robust analytical method for quality control. The impurities can be broadly categorized as starting materials, intermediates, by-products, and degradation products.

Common Impurities in 2-(Aminomethyl)-6-bromophenol hydrochloride:

Impurity NameStructureSource
2-AminophenolUnreacted starting material
2-Amino-4-bromophenolIsomeric by-product from bromination
2-Amino-4,6-dibromophenolOver-bromination by-product
PhthalimideBy-product from Gabriel synthesis cleavage
Oxidative degradation products(e.g., quinones)Oxidation of the aminophenol moiety

Analytical Methods for Impurity Profiling:

  • High-Performance Liquid Chromatography (HPLC): The primary technique for separating and quantifying impurities. A reverse-phase C18 column with a gradient elution of water (with an acid modifier like TFA) and acetonitrile is a good starting point.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it is invaluable for the identification and structural elucidation of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for the characterization of isolated impurities and for confirming the structure of the final product.

Impurity_Formation cluster_bromination Bromination cluster_aminomethylation Aminomethylation (Gabriel) cluster_deprotection Deprotection/Salt Formation B Protected 2-Aminophenol C Protected 2-Amino-6-bromophenol (Desired Product) B->C Imp1 Protected 2-Amino-4-bromophenol (Isomer) B->Imp1 Imp2 Protected 2-Amino-4,6-dibromophenol (Over-bromination) B->Imp2 C_in Protected 2-Amino-6-bromophenol D Protected 2-(Aminomethyl)-6-bromophenol (Desired Product) C_in->D Imp3 Unreacted Starting Material C_in->Imp3 D_in Protected 2-(Aminomethyl)-6-bromophenol E 2-(Aminomethyl)-6-bromophenol HCl (Final Product) D_in->E Imp4 Oxidative Degradation Products (e.g., Quinones) E->Imp4

Caption: Potential impurity formation at different stages of the synthesis.

III. References

  • EP0083204A2 - 2-Aminophenol derivatives and process for their preparation - Google Patents. (URL: )

  • Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase - MDPI. (URL: [Link])

  • Direct Amidation of Tertiary N-Benzylamines | Organic Letters - ACS Publications. (URL: [Link])

  • The Gabriel Synthesis - Master Organic Chemistry. (URL: [Link])

  • The bromination kinetics of phenolic compounds in aqueous solution - ResearchGate. (URL: [Link])

  • Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. (URL: [Link])

  • US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents. (URL: )

  • The synthesis of novel bromophenol derivatives. - ResearchGate. (URL: [Link])

  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives | Request PDF - ResearchGate. (URL: [Link])

  • Benzylamines - Organic Chemistry Portal. (URL: [Link])

  • Gabriel Synthesis - Chemistry LibreTexts. (URL: [Link])

  • CN104356002A - Preparation process of impurities contained in expectorant drug bromhexine hydrochloride - Google Patents. (URL: )

  • Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry - YouTube. (URL: [Link])

  • How to purify Benzylamine? : r/OrganicChemistry - Reddit. (URL: [Link])

  • Synthesis and impurity identification method of bromhexine hydrochloride process impurity positioning reference substance - Patsnap Eureka. (URL: [Link])

  • Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material - ResearchGate. (URL: [Link])

  • Competitive Reaction of –OH and –NH2 Functional Groups on Synthesis of Bioactive ortho-Cetamol Derivative (4-Allyl-2-methoxy-N-acetyl-o-amino phenol) from Amino-Eugenol | Asian Journal of Chemistry. (URL: [Link])

  • Polychlorinated biphenyl - Wikipedia. (URL: [Link])

  • US3703598A - Purification of p-aminophenol - Google Patents. (URL: )

  • Solubility and solution stability studies of different amino acid prodrugs of bromhexine. (URL: [Link])

  • Solvent Impact on Phenol Bromination | PDF | Chemical Reactions | Acid - Scribd. (URL: [Link])

  • Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

  • Organic Salts of Pharmaceutical Impurity p-Aminophenol - Semantic Scholar. (URL: [Link])

  • Gabriel synthesis - Wikipedia. (URL: [Link])

  • Gabriel Synthesis of Aminomethyl-Bicyclo[1.1.0]butanes - ChemRxiv. (URL: [Link])

  • CN103553942A - Preparation method of phenylephrine hydrochloride impurity - Google Patents. (URL: )

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC. (URL: [Link])

  • 2-(Aminomethyl)-4-bromophenol | C7H8BrNO | CID 224010 - PubChem. (URL: [Link])

Sources

side reactions of 2-(Aminomethyl)-6-bromophenol hydrochloride and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-(Aminomethyl)-6-bromophenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this versatile reagent. Here, we address common challenges, provide troubleshooting strategies, and offer in-depth scientific explanations to help you avoid common side reactions and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: My solution of 2-(Aminomethyl)-6-bromophenol hydrochloride is turning yellow/brown. What is causing this discoloration and how can I prevent it?

A1: The discoloration you are observing is a common issue with aminophenol derivatives and is primarily due to oxidation. The electron-rich phenol ring is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, high pH, and the presence of trace metal ions. This process leads to the formation of highly colored quinone-imine species and other polymeric byproducts.

Root Cause Analysis:

  • Oxidation: The phenolic hydroxyl group and the aromatic amine are prone to oxidation, a process that is often autocatalytic.

  • pH Effects: In basic or even neutral solutions, the phenolic hydroxyl group can deprotonate to form a phenoxide ion. This, along with the free amino group, significantly increases the electron density of the aromatic ring, making it more susceptible to oxidation. The hydrochloride salt form provides stability by keeping the aminomethyl group protonated and the solution acidic.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate and propagate oxidative reactions.

  • Metal Contamination: Trace metal ions (e.g., iron, copper) in your solvents or reagents can act as catalysts for oxidation.

Strategies for Prevention:

  • Maintain Acidic pH: The hydrochloride salt naturally provides an acidic environment in aqueous solutions, which helps to stabilize the compound by protonating the aminomethyl group. For reactions requiring neutral or basic conditions, it is crucial to minimize the time the free base is present. If possible, work in a buffered system to maintain a slightly acidic pH (pH 2-3 has been shown to be optimal for the stability of similar compounds in aqueous solution)[1].

  • Inert Atmosphere: Handle the solid and its solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Degas your solvents prior to use.

  • Light Protection: Store the solid compound and its solutions in amber vials or wrap containers with aluminum foil to protect them from light.

  • Use High-Purity Solvents and Reagents: Utilize solvents and reagents with low metal content to avoid catalytic oxidation. If metal contamination is suspected, consider using a chelating agent like EDTA in your reaction mixture, provided it does not interfere with your desired transformation.

  • Freshly Prepared Solutions: Prepare solutions of 2-(Aminomethyl)-6-bromophenol hydrochloride immediately before use to minimize the duration of exposure to potential degradation triggers.

Q2: I am observing a significant amount of a debrominated byproduct in my reaction. What causes this and how can it be minimized?

A2: The loss of the bromine substituent from the aromatic ring is a known side reaction for bromophenols, particularly under reductive conditions or in the presence of certain catalysts.

Root Cause Analysis:

  • Reductive Dehalogenation: The carbon-bromine bond can be cleaved under reducing conditions. This can be intentional in some synthetic strategies but is an undesirable side reaction in others. Common reducing agents or conditions that can promote dehalogenation include catalytic hydrogenation (e.g., with Pd/C and H₂), certain metal hydrides, and some electrochemical conditions[2][3].

  • Catalyst-Mediated Dehalogenation: Some transition metal catalysts, particularly palladium-based catalysts used in cross-coupling reactions (e.g., Suzuki, Heck), can catalyze the reductive dehalogenation of aryl bromides as a side reaction, especially in the presence of a hydrogen source[4].

  • Radical Reactions: Photochemical or thermally induced radical reactions can also lead to the cleavage of the C-Br bond.

Strategies for Prevention:

  • Careful Selection of Reducing Agents: If a reduction is necessary elsewhere in the molecule, choose a milder or more selective reducing agent that is less likely to affect the aryl-bromide bond.

  • Optimize Catalytic Conditions: In cross-coupling reactions, screen different catalysts, ligands, bases, and solvents to find conditions that favor the desired coupling over reductive dehalogenation. For instance, the choice of phosphine ligand can significantly influence the outcome.

  • Protecting Groups: In some cases, protecting the phenolic hydroxyl or the aminomethyl group can alter the electronic properties of the ring and potentially reduce the propensity for dehalogenation.

  • Control of Reaction Temperature and Light Exposure: To minimize radical-mediated dehalogenation, conduct reactions at the lowest effective temperature and protect the reaction mixture from light.

Q3: My reaction is not going to completion, and I am isolating a complex mixture of products. What are the likely side reactions involving the aminomethyl and hydroxyl groups?

A3: 2-(Aminomethyl)-6-bromophenol hydrochloride has three reactive functional groups: the primary amine, the phenolic hydroxyl, and the bromine atom. The proximity of these groups can lead to a variety of intramolecular and intermolecular side reactions, especially under harsh conditions.

Potential Side Reactions:

  • Intramolecular Cyclization: The aminomethyl group can react with the phenolic hydroxyl group under certain conditions, potentially leading to the formation of heterocyclic structures, although this is less common without an activating agent.

  • Intermolecular Condensation/Polymerization: The aminomethyl group of one molecule can react with the phenol ring of another, especially if the reaction conditions promote electrophilic aromatic substitution. This can lead to the formation of oligomers or polymers.

  • Reaction with Carbonyl Compounds: If aldehydes or ketones are present as reactants, impurities, or byproducts, the primary amine can readily form imines. The phenol ring is also activated towards electrophilic attack, and under acidic conditions, this can lead to complex reactions such as the Pictet-Spengler reaction if the amine is part of a larger structure that can form a five or six-membered ring.

  • N-Alkylation and O-Alkylation: In the presence of alkylating agents, both the amine and the hydroxyl group can be alkylated. Selective alkylation can be challenging without the use of protecting groups.

Troubleshooting and Avoidance Strategies:

  • Protecting Groups: To achieve selective reactions at one functional group while preventing others from interfering, the use of protecting groups is a highly effective strategy.[5][6][7][8]

    • Amine Protection: The aminomethyl group can be protected as a carbamate (e.g., Boc, Cbz) or an amide. Carbamates are generally preferred as they are stable under a wide range of conditions and can be removed cleanly.[6]

    • Hydroxyl Protection: The phenolic hydroxyl group can be protected as an ether (e.g., methyl, benzyl) or a silyl ether (e.g., TBDMS). The choice of protecting group will depend on the subsequent reaction conditions.

  • Orthogonal Protecting Group Strategy: If you need to perform sequential reactions on the amine and hydroxyl groups, an orthogonal protecting group strategy is recommended. This involves choosing protecting groups that can be removed under different conditions (e.g., an acid-labile Boc group for the amine and a hydrogenolysis-labile benzyl group for the phenol).[5]

  • Reaction Condition Optimization: Carefully control the reaction temperature, pH, and stoichiometry of reagents. Use of milder reagents and shorter reaction times can often minimize side product formation.

Troubleshooting Guide: A Tabular Summary

Observed Problem Potential Cause(s) Recommended Solution(s)
Solution Discoloration (Yellow/Brown) Oxidation of the aminophenol moiety.- Work under an inert atmosphere.- Protect from light.- Use freshly prepared solutions.- Maintain an acidic pH.
Formation of Debrominated Byproduct Reductive dehalogenation.- Choose milder reducing agents.- Optimize catalyst and ligand systems in cross-coupling reactions.- Control reaction temperature.
Low Yield and Complex Product Mixture Multiple reactive functional groups leading to side reactions.- Employ protecting groups for the amine and/or hydroxyl functions.- Utilize an orthogonal protecting group strategy for sequential modifications.- Optimize reaction conditions (temperature, pH, stoichiometry).
Incomplete Reaction Poor solubility of the hydrochloride salt in organic solvents.- Convert the hydrochloride salt to the free base by treatment with a mild base just before the reaction.- Screen different solvent systems for better solubility.

Experimental Protocols

Protocol 1: General Procedure for the Use of 2-(Aminomethyl)-6-bromophenol Hydrochloride in a Reaction Requiring the Free Base

This protocol describes the in-situ generation of the free amine from the hydrochloride salt for use in a subsequent reaction.

  • Dissolution: Dissolve the 2-(Aminomethyl)-6-bromophenol hydrochloride (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or water).

  • Neutralization: Cool the solution in an ice bath and add a mild inorganic base (e.g., sodium bicarbonate, potassium carbonate) (1.1 eq) portion-wise with stirring. The evolution of CO₂ may be observed. Alternatively, an organic base like triethylamine (1.1 eq) can be used in an organic solvent.

  • Extraction (if necessary): If the reaction is to be performed in a non-polar organic solvent, the aqueous solution of the free base can be extracted with a suitable solvent (e.g., ethyl acetate, dichloromethane). The organic layers should be dried over anhydrous sodium sulfate and the solvent removed under reduced pressure. It is highly recommended to use the free base immediately without prolonged storage.

  • Reaction: The resulting free base (either in solution or as an isolated solid) can then be used in the desired reaction.

Note: The free base of 2-(Aminomethyl)-6-bromophenol is more susceptible to oxidation than the hydrochloride salt. Therefore, it is crucial to perform the neutralization and subsequent reaction under an inert atmosphere and with minimal delay.

Diagrams

Oxidative Degradation Pathway

G A 2-(Aminomethyl)-6-bromophenol B Phenoxide Anion / Free Amine (Increased Reactivity) A->B High pH C Quinone-imine Species (Colored) B->C [O] (Air, Light, Metal Ions) D Polymeric Byproducts (Colored) C->D Further Oxidation/ Polymerization

Caption: Oxidative degradation of 2-(Aminomethyl)-6-bromophenol.

Protecting Group Strategy Workflow

G Start 2-(Aminomethyl)-6-bromophenol Hydrochloride Protect Protect Amine and/or Hydroxyl Group Start->Protect Reaction Perform Desired Reaction Protect->Reaction Deprotect Deprotect Reaction->Deprotect Final Final Product Deprotect->Final

Caption: General workflow for using protecting groups.

References

  • Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. (2022). MDPI. [Link]

  • Solubility and solution stability studies of different amino acid prodrugs of bromhexine. (n.d.). Taylor & Francis Online. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Oxidative Degradation of 2,6-dibromophenol Using Anion-Exchange Resin Supported Supramolecular Catalysts of iron(III)-5,10,15,20-tetrakis (P-Hydroxyphenyl)porphyrin Bound to Humic Acid Prepared via Formaldehyde and Urea-Formaldehyde Polycondensation. (2010). PubMed. [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]

  • Color changing drug molecules as built in stability indicators. (2024). Authorea. [Link]

  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2007). ResearchGate. [Link]

  • Study on the stability of the oxime HI 6 in aqueous solution. (n.d.). PubMed. [Link]

  • Oxidative degradation of amine solvents for CO2 capture. (2015). The University of Texas at Austin. [Link]

  • Dehalogenation. Wikipedia. [Link]

  • Amino Acid-Protecting Groups. (2009). ResearchGate. [Link]

  • Oxidative Degradation of Amines With High-Temperature Cycling. (2011). ResearchGate. [Link]

  • Enzymatic Reductive Dehalogenation Controls the Biosynthesis of Marine Bacterial Pyrroles. (2014). ACS Publications. [Link]

  • 2-Aminophenol derivatives and process for their preparation. (1983).
  • Electrochemical Co-Degradation of Acetaminophen and Bisphenol A in Aqueous Solutions: Degradation Competition and Pathways. (2024). MDPI. [Link]

  • Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. (2012). ResearchGate. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]

  • Study of OH-initiated degradation of 2-aminoethanol. (2015). ResearchGate. [Link]

  • 2-Amino-6-bromophenol. PubChem. [Link]

Sources

Technical Support Center: Degradation Pathways of 2-(Aminomethyl)-6-bromophenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Aminomethyl)-6-bromophenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the potential degradation pathways of this molecule. Understanding the stability of a drug candidate under various stress conditions is a critical aspect of pharmaceutical development, ensuring the safety, efficacy, and quality of the final product.[1][2][3] This document provides a framework for anticipating potential degradation products and offers troubleshooting advice for your experimental work.

Understanding the Molecule: A Proactive Approach to Degradation

2-(Aminomethyl)-6-bromophenol hydrochloride possesses three key functional groups that are susceptible to degradation: a phenolic hydroxyl group, a bromine atom attached to the aromatic ring, and an aminomethyl group. The hydrochloride salt form generally enhances the stability and solubility of the amine. The reactivity of each of these groups under different stress conditions will dictate the degradation profile of the molecule.

A foundational aspect of this work is the execution of forced degradation studies, which are essential for identifying potential degradants, establishing degradation pathways, and developing stability-indicating analytical methods.[1][2] These studies typically involve exposing the drug substance to heat, light, humidity, acid, base, and oxidative conditions.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should anticipate for 2-(Aminomethyl)-6-bromophenol hydrochloride?

A1: Based on the functional groups present, the primary degradation pathways to investigate are oxidation, photodecomposition, and to a lesser extent, hydrolysis and thermal degradation.

  • Oxidative Degradation: The phenol group is highly susceptible to oxidation, which can lead to the formation of colored quinone-type structures and potentially ring-opened products.[4][5] The presence of the electron-donating aminomethyl and hydroxyl groups can activate the aromatic ring, making it more prone to oxidation.

  • Photodegradation: Brominated aromatic compounds are known to be sensitive to light. Photolytic cleavage of the carbon-bromine bond can occur, leading to debromination and the formation of radical species that can initiate further degradation reactions.

  • Hydrolysis: While the aminomethyl group itself is generally stable to hydrolysis, extreme pH and high temperatures could potentially lead to some degradation, although this is generally a less common pathway for this type of moiety.

  • Thermal Degradation: At elevated temperatures, decomposition can occur, potentially involving the loss of the aminomethyl group or other fragmentation pathways.[6][7]

Q2: What are the expected degradation products from oxidation?

A2: Oxidative stress is likely to be a significant degradation pathway. The phenolic hydroxyl group can be oxidized to a phenoxy radical, which can then lead to several products. One common pathway is the formation of a benzoquinone derivative. Dimerization or polymerization products resulting from the coupling of phenoxy radicals may also be observed.[8] Further oxidation can lead to the opening of the aromatic ring, forming various organic acids.[9]

Q3: How can I best design my forced degradation studies for this compound?

A3: A systematic approach is crucial. It is recommended to start with relatively mild stress conditions and escalate if no degradation is observed. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are representative of what might form under long-term storage conditions without being artifacts of overly harsh conditions.[10][11][12]

Q4: Which analytical techniques are most suitable for monitoring the degradation of 2-(Aminomethyl)-6-bromophenol hydrochloride?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone for separating the parent compound from its degradation products.[2][13][14][15][16] A photodiode array (PDA) detector is useful for initial peak purity assessment. For structural elucidation of the degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[14][16] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for definitive structure confirmation of isolated impurities.[16]

Troubleshooting Guide

This section addresses common issues encountered during forced degradation studies of 2-(Aminomethyl)-6-bromophenol hydrochloride.

Problem Potential Cause Recommended Solution
No degradation observed under initial stress conditions. The stress conditions (e.g., temperature, concentration of stressing agent, duration) are too mild.Gradually increase the severity of the stress conditions. For example, increase the temperature in 10°C increments, use a higher concentration of acid/base/oxidizing agent, or extend the exposure time.[11]
Excessive degradation (>20%) is observed, with many small, unidentifiable peaks. The stress conditions are too harsh, leading to secondary degradation products that may not be relevant to real-world stability.Reduce the severity of the stress conditions. Decrease the temperature, shorten the exposure time, or use a lower concentration of the stressing agent. The aim is to achieve a controlled level of degradation (ideally 5-20%).[11][12]
Poor resolution between the parent peak and degradation products in the HPLC chromatogram. The HPLC method is not optimized to be stability-indicating.Method development is required. Experiment with different mobile phase compositions (e.g., pH, organic modifier), columns with different selectivities (e.g., C18, phenyl-hexyl), and gradient profiles to achieve adequate separation.[2]
The mass balance is not within the acceptable range (typically 95-105%). Some degradation products may not be eluting from the HPLC column, may not be UV-active, or may be volatile. The response factor of the degradation products may be significantly different from the parent compound.Ensure the analytical method is capable of detecting all potential degradants. Use a mass detector (LC-MS) to search for non-chromophoric impurities. Check for the possibility of volatile degradants. If possible, isolate and determine the relative response factors of the major degradants.
Formation of colored solutions upon stress testing, particularly under oxidative or photolytic conditions. This is often indicative of the formation of quinone-like structures or polymeric degradation products resulting from the oxidation of the phenol group.This is an expected outcome. The appearance of color is a valuable piece of qualitative data. Focus on chromatographically separating and identifying the colored species.
Inconsistent results between replicate experiments. This could be due to variability in experimental conditions, sample preparation, or the stability of the stressed samples themselves.Ensure precise control over all experimental parameters (temperature, light intensity, concentration of reagents). Prepare fresh solutions for each experiment. Stressed samples should be analyzed promptly or stored under conditions that prevent further degradation (e.g., refrigerated, protected from light).

Proposed Degradation Pathways

The following diagrams illustrate the plausible degradation pathways for 2-(Aminomethyl)-6-bromophenol hydrochloride under different stress conditions. These are predictive and should be confirmed through rigorous experimental work and structural elucidation of the observed degradation products.

Oxidative Degradation Pathway

Oxidation is anticipated to be a major degradation route, primarily targeting the phenolic hydroxyl group.

G cluster_0 Oxidative Stress (e.g., H₂O₂) parent 2-(Aminomethyl)-6-bromophenol intermediate1 Phenoxy Radical parent->intermediate1 Oxidation product1 Benzoquinone Derivative intermediate1->product1 Further Oxidation product2 Dimerization/Polymerization Products intermediate1->product2 Radical Coupling product3 Ring-Opened Products (e.g., organic acids) product1->product3 Oxidative Cleavage

Caption: Proposed oxidative degradation pathway.

Photodegradation Pathway

Photolytic stress is expected to induce cleavage of the carbon-bromine bond.

G cluster_1 Photolytic Stress (UV/Vis Light) parent 2-(Aminomethyl)-6-bromophenol intermediate2 Aryl Radical + Br• parent->intermediate2 Homolytic Cleavage of C-Br bond product4 2-(Aminomethyl)phenol (Debrominated Product) intermediate2->product4 Hydrogen Abstraction product5 Further Degradation Products product4->product5

Caption: Proposed photodegradation pathway.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies. The specific conditions should be optimized for 2-(Aminomethyl)-6-bromophenol hydrochloride.

General Sample Preparation
  • Prepare a stock solution of 2-(Aminomethyl)-6-bromophenol hydrochloride in a suitable solvent (e.g., methanol, water, or a mixture) at a concentration of approximately 1 mg/mL.

  • For each stress condition, transfer a known volume of the stock solution to a suitable container (e.g., vial).

Acid and Base Hydrolysis
  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the sample solution.

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the sample solution.

  • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it (base for the acid-stressed sample, acid for the base-stressed sample), and dilute to a suitable concentration with the mobile phase for HPLC analysis.

Oxidative Degradation
  • Add a volume of 3% hydrogen peroxide to the sample solution.

  • Keep the solution at room temperature and protected from light for a defined period.

  • At each time point, withdraw an aliquot and dilute it with the mobile phase for HPLC analysis.

Thermal Degradation
  • Place the solid drug substance in a controlled temperature oven (e.g., 80°C).

  • At specified time points, remove a sample, dissolve it in a suitable solvent, and dilute it for HPLC analysis.

Photostability
  • Expose the solid drug substance and a solution of the drug substance to a light source that provides both UV and visible output (as per ICH Q1B guidelines).

  • Maintain a control sample protected from light.

  • After a defined exposure period, prepare the samples for HPLC analysis.

Summary of Stress Conditions

Stress ConditionTypical Reagents/ParametersPurpose
Acid Hydrolysis 0.1 M to 1 M HCl, heated if necessary (e.g., 60°C).[11]To assess degradation in acidic conditions.
Base Hydrolysis 0.1 M to 1 M NaOH, heated if necessary (e.g., 60°C).[11]To evaluate degradation in alkaline conditions.
Oxidation 0.1% to 3% Hydrogen Peroxide.[11]To investigate susceptibility to oxidation.
Thermal Stress Elevated temperature (e.g., 80°C) on solid drug substance.To determine the effect of heat on stability.
Photolytic Stress Exposure to UV and visible light (ICH Q1B).To assess light sensitivity.

Analytical Workflow

A robust analytical workflow is essential for the successful characterization of degradation pathways.

G cluster_2 Analytical Workflow for Degradation Studies start Forced Degradation (Stress Testing) hplc Stability-Indicating HPLC-PDA Analysis start->hplc peak_purity Peak Purity Assessment hplc->peak_purity mass_balance Mass Balance Calculation hplc->mass_balance lcms LC-MS Analysis for Mass Identification hplc->lcms isolation Isolation of Major Degradants (Prep-HPLC) lcms->isolation nmr Structural Elucidation (NMR, etc.) isolation->nmr pathway Establish Degradation Pathways nmr->pathway

Caption: A typical analytical workflow.

By following the guidance provided in this technical support center, researchers can effectively investigate the degradation pathways of 2-(Aminomethyl)-6-bromophenol hydrochloride, leading to a more comprehensive understanding of its stability profile and facilitating the development of a robust and safe pharmaceutical product.

References

  • Wikipedia. (n.d.). Oxidative coupling of phenols. Retrieved from [Link]

  • Batoeva, A. A. (2017). Oxidative degradation of phenols in sono-Fenton-like systems upon high-frequency ultrasound irradiation. Russian Journal of Physical Chemistry A, 91(12), 2331-2337.
  • ResearchGate. (n.d.). Phenol degradation by hydroxyl radical treatment resulting to more biodegradable and less toxic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.11: Reactions of Phenols. Retrieved from [Link]

  • BioProcess International. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • ACS Publications. (2004). Partial Degradation of Phenol by Advanced Electrochemical Oxidation Process. Environmental Science & Technology, 38(4), 1045-1050.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • National Institutes of Health. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • DESWATER. (n.d.). An efficient green protocol for photo-degradation of bromophenol blue dye. Retrieved from [Link]

  • YouTube. (2019, January 15). mechanism of amide hydrolysis. Retrieved from [Link]

  • European Pharmaceutical Review. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • National Institutes of Health. (2018).
  • YouTube. (2019, August 28). Hydrolysis of Amides. Retrieved from [Link]

  • ResearchGate. (2015). Characterization of Physical, Thermal and Spectral Properties of Biofield Treated O-Aminophenol. Retrieved from [Link]

  • National Institutes of Health. (2012). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 17(12), 2146-2152.
  • ResearchGate. (n.d.). Impact of temperature on the oxidation of 2-Aminophenol. Retrieved from [Link]

  • Taylor & Francis Online. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 46(4), 347-357.
  • ResearchGate. (n.d.). Photocatalytic degradation of bromophenol blue in aqueous medium using chitosan conjugated magnetic nanoparticles. Retrieved from [Link]

  • SciSpace. (2005). Aminomethanol water elimination: Theoretical examination. Retrieved from [Link]

  • GSC Biological and Pharmaceutical Sciences. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Retrieved from [Link]

  • YouTube. (2022, November 13). 396 BCH3023 Hydrolysis Reactions of Proteins Yielding Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies of the Thermal Degradation of Acetaminophen Using a Conventional HPLC Approach and Electrospray Ionization–Mass. Retrieved from [Link]

  • Wikipedia. (n.d.). Bromophenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). THERMAL DEGRADATION OF PHENOLIC POLYMERS. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

Sources

Technical Support Center: Analytical Method Validation for 2-(Aminomethyl)-6-bromophenol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical method validation of 2-(Aminomethyl)-6-bromophenol hydrochloride. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to provide not just procedural steps, but the underlying scientific reasoning to empower you to overcome challenges in your laboratory.

Understanding the Molecule: Anticipating Analytical Challenges

Before diving into method validation, it is crucial to understand the physicochemical properties of 2-(Aminomethyl)-6-bromophenol hydrochloride.[1] A preliminary analysis of its structure—containing a phenolic hydroxyl group, a primary amine, and a bromine atom on the aromatic ring—allows us to anticipate potential issues:

  • Peak Tailing: The primary amine group is basic and can interact with residual acidic silanols on the surface of silica-based HPLC columns, leading to asymmetrical peak shapes.

  • Oxidative Instability: Phenolic compounds are susceptible to oxidation, which can be catalyzed by light, heat, or the presence of metal ions. This can lead to the formation of degradation products and a loss of the main analyte.

  • pH Sensitivity: The molecule has both acidic (phenol) and basic (amine) functional groups, making its retention and stability highly dependent on the pH of the mobile phase.

  • Potential for Metal Chelation: The ortho-positioning of the aminomethyl and hydroxyl groups could lead to chelation with metal ions, potentially affecting chromatography.

A thorough understanding of these properties is the foundation for developing a robust and reliable analytical method.[1]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the analysis of 2-(Aminomethyl)-6-bromophenol hydrochloride using a reversed-phase HPLC method.

Q1: I'm observing significant peak tailing for my analyte. What's causing this and how can I fix it?

Answer:

Peak tailing is a common issue when analyzing basic compounds like 2-(Aminomethyl)-6-bromophenol hydrochloride on standard silica-based C18 columns. The primary cause is the interaction between the protonated amine group of your analyte and negatively charged, acidic silanol groups on the silica surface.[2]

Immediate Troubleshooting Steps:

  • Lower Mobile Phase pH: Reducing the mobile phase pH (e.g., to 2.5-3.5 with an acid like phosphoric acid or trifluoroacetic acid) ensures that the silanol groups are not ionized, minimizing the secondary interactions that cause tailing.[2]

  • Increase Buffer Concentration: A higher buffer concentration in the mobile phase can also help to mask the residual silanol groups.

  • Use a Base-Deactivated Column: Modern HPLC columns are often "base-deactivated" or "end-capped" to reduce the number of accessible silanol groups. If you are using an older column, switching to one designed for basic compounds can significantly improve peak shape.

  • Add a Competing Base: In some cases, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can saturate the active silanol sites, preventing them from interacting with your analyte. However, be aware that this can affect column longevity.

Parameter Potential Solution Rationale
Peak Tailing Factor > 1.5 Lower mobile phase pH to 2.5-3.5Suppresses ionization of silanol groups
Increase buffer strengthMasks residual silanol activity
Switch to a base-deactivated columnReduces the number of active silanol sites
Add a competing base (e.g., TEA)Saturates silanol sites to prevent analyte interaction
Q2: My analyte peak area is decreasing with each injection. What could be the problem?

Answer:

A progressive decrease in peak area often points to analyte instability or irreversible adsorption onto the column. Given the phenolic nature of 2-(Aminomethyl)-6-bromophenol hydrochloride, oxidative degradation is a likely culprit.

Troubleshooting Workflow:

start Decreasing Peak Area Observed check_stability Is the analyte stable in the prepared solution? start->check_stability check_adsorption Is there irreversible adsorption on the column? check_stability->check_adsorption Yes solution_stability Prepare fresh sample and standard solutions. Protect from light and use an amber vial. check_stability->solution_stability No column_flush Flush the column with a strong solvent wash sequence. check_adsorption->column_flush Yes modify_mobile_phase Add an antioxidant (e.g., EDTA) to the mobile phase. column_flush->modify_mobile_phase

Caption: Troubleshooting workflow for decreasing peak area.

Detailed Steps:

  • Verify Solution Stability: Prepare a fresh standard and sample solution in amber vials to protect from light. Re-inject and compare the results. If the peak area is restored, your analyte is likely degrading in the sample solvent over time. Consider adding an antioxidant or reducing the time between sample preparation and injection.

  • Check for Column Adsorption: If fresh solutions do not solve the problem, your analyte may be irreversibly binding to the column. This can be due to the activation of sites on the column frit or packing material.

  • Column Flushing: Flush the column with a strong solvent sequence to remove strongly retained compounds. A typical sequence for a reversed-phase column would be to flush with water, then isopropanol, followed by hexane, and then back to isopropanol before re-equilibrating with your mobile phase.[2]

  • Mobile Phase Modification: The phenolic group may be prone to oxidation catalyzed by trace metals in the HPLC system or on the column. Consider adding a chelating agent like EDTA to your mobile phase to sequester these metal ions.

Q3: I am not getting a good separation between the main peak and an impurity peak during my forced degradation study. How can I improve the resolution?

Answer:

Achieving specificity in a stability-indicating method is critical and often challenging.[3] Poor resolution between the parent analyte and a degradation product requires a systematic approach to method development.

Strategies for Improving Resolution:

  • Modify Mobile Phase Composition:

    • Change Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. These solvents have different selectivities and can alter the elution order of your compounds.

    • Adjust pH: A small change in the mobile phase pH can significantly impact the retention of ionizable compounds like 2-(Aminomethyl)-6-bromophenol hydrochloride and its potential impurities, leading to improved separation.

  • Adjust Gradient Slope (for gradient methods): If you are using a gradient elution, making the gradient shallower (i.e., increasing the run time) can increase the separation between closely eluting peaks.

  • Change Stationary Phase: If mobile phase optimization is unsuccessful, the issue may be the column chemistry. Switching to a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) can provide a different separation mechanism and improve resolution.

  • Temperature: Lowering the column temperature can sometimes increase resolution, although it will also increase backpressure and run times.

start Poor Resolution (<1.5) step1 Modify Organic Modifier (ACN vs. MeOH) start->step1 step2 Adjust Mobile Phase pH step1->step2 step3 Optimize Gradient Slope (if applicable) step2->step3 step4 Change Column Stationary Phase step3->step4

Caption: Systematic approach to improving chromatographic resolution.

Frequently Asked Questions (FAQs)

Q1: What are the essential parameters to evaluate during the validation of an analytical method for this compound, according to ICH guidelines?

Answer:

According to the ICH Q2(R1) guidelines, the following parameters are essential for validating an assay and impurity method:[4]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, and matrix components. This is typically demonstrated through forced degradation studies and analysis of placebo samples.[3][4]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of 5 concentration levels should be used, and the correlation coefficient (r²) should typically be ≥ 0.999.[5]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked placebo samples.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[4]

    • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

    • Reproducibility: Precision between different laboratories (inter-laboratory study).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature). This provides an indication of its reliability during normal usage.

Validation Parameter Typical Acceptance Criteria (for Assay)
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Repeatability (RSD%) ≤ 2.0%
Intermediate Precision (RSD%) ≤ 2.0%
Q2: How do I perform a forced degradation study for 2-(Aminomethyl)-6-bromophenol hydrochloride?

Answer:

A forced degradation or stress testing study is a critical part of method development and validation. Its purpose is to generate potential degradation products to demonstrate the specificity and stability-indicating nature of your analytical method.[6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Protocol: Forced Degradation Study

  • Prepare Stock Solution: Prepare a stock solution of 2-(Aminomethyl)-6-bromophenol hydrochloride in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add 0.1 N HCl.

    • Heat at 60°C for a specified time (e.g., 2, 4, 8 hours).

    • Cool, neutralize with 0.1 N NaOH, and dilute to the final concentration.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add 0.1 N NaOH.

    • Keep at room temperature for a specified time.

    • Neutralize with 0.1 N HCl and dilute to the final concentration.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add 3% hydrogen peroxide (H₂O₂).[8]

    • Keep at room temperature, protected from light, for a specified time.

    • Dilute to the final concentration.

  • Thermal Degradation:

    • Expose the solid API to dry heat (e.g., 105°C) for a specified duration.

    • Dissolve the stressed solid in the solvent to the final concentration.

  • Photolytic Degradation:

    • Expose the API solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Analyze the solution at various time points.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using your HPLC method with a photodiode array (PDA) detector.

    • The PDA detector is crucial for evaluating peak purity and ensuring that the parent analyte peak is spectrally pure and free from co-eluting degradants.

Q3: My sample solvent is causing peak distortion. What should I do?

Answer:

The sample solvent (diluent) can have a significant impact on peak shape, especially if it is much stronger than the mobile phase. This is known as the "solvent effect." If the sample is dissolved in a solvent that is too strong (e.g., 100% acetonitrile when the mobile phase is 90% water), it can cause the analyte band to spread on the column, leading to broad or split peaks.[9]

Best Practices for Sample Diluent:

  • Match the Mobile Phase: The ideal sample diluent is the mobile phase itself or a solvent that is weaker than the mobile phase.

  • Reduce Organic Content: If solubility is an issue, use the minimum amount of organic solvent required to dissolve the sample, and then dilute with the aqueous component of your mobile phase.

  • Inject Smaller Volumes: Reducing the injection volume can minimize the solvent effect and improve peak shape.

By addressing these common issues with a systematic and scientifically grounded approach, you can successfully validate a robust and reliable analytical method for 2-(Aminomethyl)-6-bromophenol hydrochloride.

References

  • Stassen, J., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Molecules. Available at: [Link]

  • Attia, K. A., et al. (2021). Development and Validation of Two Novel Chromatographic Methods: HPTLC and HPLC for Determination of Bromhexine Hydrochloride in Presence of Its Two Impurities. Journal of Chromatographic Science. Available at: [Link]

  • Agilent Technologies. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know. Available at: [Link]

  • PharmTech. (2018). Top Mistakes in Analytical Method Validation and How to Avoid Them. Available at: [Link]

  • Maslanka, A., et al. (2020). Development and validation of the analytical methods for determination of bromhexine hydrochloride and related impurities in novel orodispersible tablets. ResearchGate. Available at: [Link]

  • Patel, R., & Patel, P. (2016). A novel stability indicating RP-HPLC method development and validation for estimation of Phenylephrine hydrochloride and Bromhexine. Current Pharma Research. Available at: [Link]

  • Kumar, K. S., et al. (2020). Method development and force degradation studies for simultaneous estimation of salbutamol sulfate, etofylline and bromhexine hy. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Singh, R., & Singh, S. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Li, H., et al. (2016). Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets. Journal of Chromatographic Science. Available at: [Link]

  • Flandez, L. E. L., et al. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine.
  • Chrom-Academy. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Azzouz, T., & Ballesteros, E. (2012). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. International Journal of Analytical Chemistry. Available at: [Link]

  • International Journal of Innovative Research in Technology. (2024). Stability Indicating RP-HPLC Method Development and Validation for Dexamethasone. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available at: [Link]

  • IntechOpen. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. Available at: [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Available at: [Link]

  • Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Available at: [Link]

  • Preprints.org. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Available at: [Link]

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Available at: [Link]

  • PharmaCores. (2023). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Available at: [Link]

  • AKJournals. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in. Available at: [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Available at: [Link]

  • ScienceScholar. (2022). RP-HPLC stability indicating method development for the estimation of drug marketed formulation. Available at: [Link]

Sources

Technical Support Center: A Researcher's Guide to Minimizing Byproduct Formation with 2-(Aminomethyl)-6-bromophenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-(Aminomethyl)-6-bromophenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive intermediate. Our goal is to provide you with the technical insights and practical troubleshooting strategies necessary to minimize byproduct formation and optimize your synthetic outcomes.

Introduction: Understanding the Reactivity of 2-(Aminomethyl)-6-bromophenol

2-(Aminomethyl)-6-bromophenol hydrochloride is a valuable building block in organic synthesis, particularly in the construction of heterocyclic scaffolds such as benzoxazines. However, its trifunctional nature—a nucleophilic aminomethyl group, an acidic phenol, and a reactive aromatic ring bearing a bromine substituent—presents a unique set of challenges. Byproduct formation is a common hurdle, stemming from the compound's susceptibility to oxidation, potential for polymerization, and the nuanced reactivity of its functional groups.

This guide will delve into the common issues encountered when using this reagent, providing detailed explanations for the underlying chemistry and actionable protocols to mitigate these challenges.

Core Principles for Minimizing Byproducts

Successful use of 2-(Aminomethyl)-6-bromophenol hydrochloride hinges on a few core principles:

  • Control of Oxidation: The aminophenol core is highly susceptible to oxidation, leading to the formation of colored impurities.

  • Managing the Free Base: The hydrochloride salt is stable, but the free base is more reactive and prone to degradation.

  • Reaction Condition Optimization: Temperature, solvent, and pH play critical roles in directing the reaction towards the desired product and away from side reactions.

  • Understanding Isomeric Impurities: Depending on the synthetic route of the starting material, isomeric impurities may be present and can be carried through the reaction sequence.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My reaction mixture or isolated product is discolored (pink, brown, or black).

Q1: What is causing the discoloration?

A1: Discoloration is almost always a sign of oxidation. 2-Aminophenol and its derivatives are readily oxidized, especially in the presence of air (oxygen), light, and trace metal ions.[1] The initial oxidation product is a quinone-imine, which is highly colored and can further polymerize to form dark, insoluble materials.[2][3] The free base form of 2-(Aminomethyl)-6-bromophenol is particularly susceptible to this process.[1]

Troubleshooting Protocol: Preventing and Mitigating Oxidation

  • Inert Atmosphere: Whenever possible, conduct reactions under an inert atmosphere of nitrogen or argon. This is especially critical when the free base is generated in situ or used directly.

  • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Light Protection: Protect the reaction vessel from light by wrapping it in aluminum foil.

  • Antioxidants: For storage of the free base or in sensitive reactions, consider the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid.

  • Purification of Discolored Product: If your product is already discolored, you may be able to remove the colored impurities by:

    • Charcoal Treatment: Dissolving the product in a suitable solvent and treating with activated charcoal can adsorb the polymeric impurities.[4]

    • Recrystallization: Recrystallization from a suitable solvent system can also help to remove colored byproducts.

    • Column Chromatography: For more challenging separations, silica gel chromatography may be effective.

Issue 2: My reaction is sluggish or fails to go to completion, and I'm seeing a lot of starting material upon workup.

Q2: Why is my reaction not proceeding as expected?

A2: If you are using 2-(Aminomethyl)-6-bromophenol hydrochloride directly in a reaction that requires a nucleophilic amine, the protonated aminomethyl group is likely the culprit. The hydrochloride salt is stable because the amine is present as an ammonium salt, which is not nucleophilic.

Troubleshooting Protocol: Working with the Hydrochloride Salt

  • Free-Basing the Amine: The aminomethyl group must be deprotonated (free-based) to become nucleophilic. This is typically achieved by adding a base to neutralize the hydrochloride.

    • Choosing a Base: The choice of base is critical. For many reactions, a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is suitable. Inorganic bases like sodium bicarbonate or potassium carbonate can also be used, but their solubility in organic solvents may be a limitation.

    • Stoichiometry: Use at least one equivalent of base to neutralize the hydrochloride. It is often beneficial to use a slight excess (1.1-1.2 equivalents).

  • In Situ Free-Basing: In many cases, the free-basing can be done in the reaction vessel just before adding the other reagents.

    • Step-by-step:

      • Suspend the 2-(Aminomethyl)-6-bromophenol hydrochloride in the reaction solvent.

      • Add the base and stir for 15-30 minutes at room temperature.

      • Proceed with the addition of your other reactants.

Diagram: The Role of the Hydrochloride Salt

G A 2-(Aminomethyl)-6-bromophenol I Reaction Intermediate A->I B Aldehyde (e.g., Formaldehyde) B->I C Benzoxazine Product D Oligomeric/Polymeric Byproducts I->C Intramolecular Cyclization I->D Intermolecular Reactions (High Temperature/Concentration)

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of Bromophenol Derivatives: A Focus on 2-(Aminomethyl)-6-bromophenol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers a comprehensive comparison of the efficacy of various bromophenol derivatives, with a specific focus on the structural and potential functional attributes of 2-(Aminomethyl)-6-bromophenol hydrochloride. In the ever-evolving landscape of drug discovery, bromophenols, naturally occurring compounds found predominantly in marine organisms, have garnered significant attention for their diverse and potent biological activities.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, providing an in-depth analysis of structure-activity relationships, supporting experimental data from published literature, and detailed protocols for efficacy evaluation.

Introduction to the Therapeutic Potential of Bromophenols

Bromophenols are a class of phenolic compounds containing one or more bromine atoms attached to the aromatic ring. Their unique chemical structures contribute to a wide array of pharmacological effects, including antimicrobial, antioxidant, anti-inflammatory, and enzyme inhibitory activities.[1][2] The position and number of bromine atoms, along with other substituents on the phenol ring, play a crucial role in determining the specific biological efficacy of these compounds. This guide will delve into the known activities of various bromophenol derivatives to provide a comparative context for understanding the potential of 2-(Aminomethyl)-6-bromophenol hydrochloride.

Comparative Efficacy of Bromophenol Derivatives

While specific experimental data on the biological activity of 2-(Aminomethyl)-6-bromophenol hydrochloride is not extensively available in peer-reviewed literature, we can infer its potential efficacy by examining the structure-activity relationships of analogous compounds. The presence of an aminomethyl group at the ortho position and a bromine atom at the ortho position relative to the hydroxyl group suggests potential for unique biological interactions.

Antibacterial Activity

Numerous studies have demonstrated the potent antibacterial effects of bromophenol derivatives, particularly against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).[4][5] The antibacterial efficacy is often linked to the number and position of bromine and hydroxyl groups. For instance, dihydroxy-substituted bromophenols have shown better activity than their monosubstituted counterparts.[4][5]

Table 1: Comparative Antibacterial Activity of Selected Bromophenol Derivatives

Compound/AntibioticTest StrainMIC (µg/mL)Reference
Compound 1 (5-bromo-2,4-dihydroxyacetophenone)S. aureus24[4]
Compound 2 (3-bromo-2,6-dihydroxyacetophenone)S. aureus12[4]
bis(2,3-dibromo-4,5-dihydroxybenzyl)ether S. aureus70-140[4]
Ampicillin S. aureus10[4]
Tetracycline S. aureus30[4]
Tobramycin S. aureus25[4]

The structural features of 2-(Aminomethyl)-6-bromophenol hydrochloride, with its single bromine atom and an aminomethyl substituent, may confer a different spectrum of antibacterial activity. The aminomethyl group could influence its solubility and interaction with bacterial cell membranes or intracellular targets.

Enzyme Inhibition

Bromophenols have emerged as potent inhibitors of various enzymes, highlighting their therapeutic potential for a range of diseases.

Recent studies have synthesized novel bromophenol derivatives and evaluated their inhibitory effects on human carbonic anhydrase (hCA) isoforms and acetylcholinesterase (AChE).[6][7] These enzymes are significant targets for conditions like glaucoma, epilepsy, and Alzheimer's disease.[6]

Table 2: Comparative Enzyme Inhibitory Activity of Selected Bromophenol Derivatives

CompoundTarget EnzymeKi (nM)Reference
Compound 14 (1-bromo-4,5-dimethoxy-2-(5-methoxy-2-methylbenzyl)benzene)hCA I2.53 ± 0.25[6]
Compound 21 AChE6.54 ± 1.03[6]
Compound 18 AChE7.92 ± 1.38[6]
Compound 20 AChE8.32 ± 0.69[6]

The aminomethyl group in 2-(Aminomethyl)-6-bromophenol hydrochloride could potentially interact with the active sites of these enzymes, making it a candidate for investigation as an enzyme inhibitor.

Postulated Mechanisms of Action

The diverse biological activities of bromophenols stem from their ability to interact with various cellular targets and pathways.

Disruption of Bacterial Cell Membranes

One of the proposed mechanisms for the antibacterial action of bromophenols is the disruption of the bacterial cell membrane integrity. This can lead to the leakage of intracellular components and ultimately cell death. The lipophilicity conferred by the bromine atom facilitates the interaction with the lipid bilayer of the cell membrane.

Enzyme Inhibition Pathways

As demonstrated, bromophenols can act as potent enzyme inhibitors. The interaction with the enzyme's active site is often driven by hydrogen bonding and hydrophobic interactions, where the hydroxyl and bromo substituents play a key role.

Enzyme_Inhibition Bromophenol Bromophenol Derivative ActiveSite Enzyme Active Site Bromophenol->ActiveSite Binds to Enzyme Target Enzyme (e.g., AChE, CA) Inhibition Inhibition of Enzyme Activity Enzyme->Inhibition ActiveSite->Enzyme TherapeuticEffect Therapeutic Effect (e.g., Neuroprotection, Reduced Intraocular Pressure) Inhibition->TherapeuticEffect

Caption: Postulated mechanism of enzyme inhibition by bromophenol derivatives.

Experimental Protocols for Efficacy Evaluation

To facilitate further research and a direct comparison of 2-(Aminomethyl)-6-bromophenol hydrochloride with other bromophenols, the following standardized experimental protocols are provided.

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (2-(Aminomethyl)-6-bromophenol hydrochloride and other bromophenols)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

MIC_Workflow A Prepare serial dilutions of Bromophenol in 96-well plate B Add standardized bacterial inoculum A->B C Incubate at 37°C for 18-24h B->C D Observe for - visible growth C->D E Determine MIC D->E

Caption: Workflow for MIC determination using broth microdilution.

Acetylcholinesterase (AChE) Inhibition Assay

This assay, based on the Ellman method, measures the inhibition of AChE activity.

Materials:

  • Acetylcholinesterase (from electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Test compound

  • Phosphate buffer (pH 8.0)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Add the test compound at various concentrations to the wells of a 96-well plate.

  • Add the AChE solution to each well and incubate for a pre-determined time.

  • Initiate the reaction by adding ATCI and DTNB.

  • Measure the absorbance at 412 nm at regular intervals. The rate of color change is proportional to the AChE activity.

  • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion and Future Directions

The existing body of research strongly supports the potential of bromophenol derivatives as a versatile scaffold for the development of novel therapeutic agents. While direct efficacy data for 2-(Aminomethyl)-6-bromophenol hydrochloride is currently limited, its unique structure, featuring both a bromine atom and an aminomethyl group, warrants further investigation. The comparative data and experimental protocols provided in this guide offer a solid foundation for researchers to explore the antibacterial, enzyme inhibitory, and other potential biological activities of this and other novel bromophenol compounds. Future studies should focus on synthesizing and evaluating a series of aminomethyl-substituted bromophenols to establish clear structure-activity relationships and identify lead compounds for further preclinical development.

References

  • Geyik, G., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7513. [Link]

  • Vorobyev, S.V., et al. (2019). Synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. ResearchGate. [Link]

  • Chen, Y.-L., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. [Link]

  • Goksu, S., et al. (2015). Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. ResearchGate. [Link]

  • Pang, E.S., et al. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Molecules, 26(22), 6985. [Link]

  • Lopes, G., et al. (2024). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Marine Drugs, 22(11), 478. [Link]

  • Chen, Y.-L., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. [Link]

  • Liu, M., et al. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(7), 1273-1292. [Link]

  • U.S. Patent No. 5,955,488. (1999). Freeze-dried compositions.
  • Li, Y., et al. (2021). Marine Bromophenol Bis(2,3,6-Tribromo-4,5-Dihydroxybenzyl)ether Inhibits Angiogenesis in Human Umbilical Vein Endothelial Cells and Reduces Vasculogenic Mimicry in Human Lung Cancer A549 Cells. Marine Drugs, 19(11), 639. [Link]

  • Unuofin, J. O., & Lebelo, S. L. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. International Journal of Molecular Sciences, 21(19), 7083. [Link]

  • U.S. Patent No. 11,208,325. (2022). Halogenoid acids and salts thereof. [Link]

  • Kim, J. A., et al. (2013). Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors. International Journal of Molecular Sciences, 14(7), 13486-13497. [Link]

  • SCCNFP. (2000). Opinion of the SCCNFP on 2-Chloro-6-methyl-3-aminophenol HCL (A94). European Commission. [Link]

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  • U.S. Patent No. 8,829,195. (2014). [Link]

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  • Jacobtorweihen, J., et al. (2024). Antibacterial Activities of the Algal Bromophenol Methylrhodomelol Against Pseudomonas aeruginosa. Planta Medica, 90(6), 469-481. [Link]

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A Comparative Guide to the Validation of Analytical Methods for 2-(Aminomethyl)-6-bromophenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safety and efficacy of drug substances. This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-(Aminomethyl)-6-bromophenol hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. As a Senior Application Scientist, my aim is to provide not just a set of protocols, but a deeper understanding of the causality behind the selection and validation of these methods, grounded in scientific principles and regulatory expectations.

Introduction: The Analytical Imperative

2-(Aminomethyl)-6-bromophenol hydrochloride possesses key structural features—a primary amine, a phenolic hydroxyl group, and a brominated aromatic ring—that dictate the choice of analytical techniques. The hydrochloride salt form also influences its solubility and stability. An effective analytical method must be able to accurately and precisely quantify the analyte, identify and quantify impurities, and be robust enough for routine use in a quality control environment. This guide will explore and compare four common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Vis Spectrophotometry, and Titrimetry.

The validation of these methods will be discussed in the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose[1][2][3].

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is the most widely used analytical technique in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a wide range of compounds. For 2-(Aminomethyl)-6-bromophenol hydrochloride, a reversed-phase HPLC method with UV detection is the most common and effective approach.

The Rationale Behind the HPLC Method

The polarity of 2-(Aminomethyl)-6-bromophenol hydrochloride makes it well-suited for reversed-phase chromatography, where a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. The presence of the aromatic ring provides a chromophore that allows for sensitive detection using a UV detector.

A stability-indicating HPLC method is crucial for drug development as it can separate the active pharmaceutical ingredient (API) from its degradation products, providing critical information on the stability of the compound under various stress conditions[4][5].

Experimental Protocol: A Stability-Indicating RP-HPLC Method

This protocol outlines a typical starting point for developing a validated stability-indicating RP-HPLC method.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm and 280 nm[5].

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of 2-(Aminomethyl)-6-bromophenol hydrochloride reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Prepare sample solutions of the drug substance at the same concentration.

  • For forced degradation studies, subject the sample solutions to acidic, basic, oxidative, thermal, and photolytic stress conditions as per ICH guidelines.

Validation Parameters and Acceptance Criteria (ICH Q2(R1))

The following table summarizes the key validation parameters and typical acceptance criteria for an HPLC assay method.

ParameterObjectiveAcceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradation products.The peak for 2-(Aminomethyl)-6-bromophenol hydrochloride should be pure and well-resolved from any other peaks.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the analytical response.Correlation coefficient (r²) ≥ 0.999 over a range of 80-120% of the target concentration[1].
Accuracy To determine the closeness of the test results to the true value.98.0% to 102.0% recovery of the analyte in a spiked placebo or by standard addition[1].
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst) should have a Relative Standard Deviation (RSD) of ≤ 2.0%[1].
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically determined at a signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.No significant changes in the results when parameters like flow rate, column temperature, and mobile phase composition are slightly varied.

Gas Chromatography (GC): An Alternative with Considerations

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For a polar and non-volatile compound like 2-(Aminomethyl)-6-bromophenol hydrochloride, direct analysis by GC is challenging. Therefore, a derivatization step is typically required to increase its volatility and thermal stability[6][7].

The Rationale for a GC-Based Approach

Derivatization converts the polar -NH2 and -OH groups into less polar, more volatile functional groups. This allows the compound to be vaporized without decomposition in the GC inlet and to be effectively separated on a GC column. Common derivatization reagents for amines and phenols include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride)[7].

While requiring an extra sample preparation step, GC can offer high resolution and, when coupled with a mass spectrometer (GC-MS), provides excellent specificity and structural information, which is particularly useful for impurity identification[8].

Experimental Protocol: A Derivatization-Based GC-MS Method

This protocol provides a general workflow for a GC-MS analysis following derivatization.

Instrumentation:

  • Gas chromatograph with a split/splitless injector, a capillary column, and a mass selective detector (MSD).

  • Data acquisition and processing software.

Derivatization Procedure:

  • Accurately weigh a known amount of the sample or standard into a reaction vial.

  • Add a suitable solvent (e.g., pyridine or acetonitrile).

  • Add the derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Heat the mixture at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.

  • Cool the sample to room temperature before injection.

Chromatographic Conditions:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Acquisition Mode: Full scan (e.g., m/z 50-500) for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.

Validation Considerations for GC

The validation parameters for a GC method are similar to those for HPLC. However, special attention must be paid to the validation of the derivatization step, ensuring its completeness and reproducibility.

UV-Vis Spectrophotometry: A Simple but Limited Approach

UV-Vis spectrophotometry is a straightforward and cost-effective technique that measures the absorption of light by a substance in the ultraviolet and visible regions of the electromagnetic spectrum[9][10].

Applicability and Limitations

The phenolic ring in 2-(Aminomethyl)-6-bromophenol hydrochloride allows for UV absorbance, making this technique potentially suitable for quantitative analysis[11]. The method is simple, rapid, and does not require extensive sample preparation or expensive instrumentation.

However, the major limitation of UV-Vis spectrophotometry is its lack of specificity. Any impurity or excipient that absorbs at the same wavelength as the analyte will interfere with the measurement. Therefore, this method is generally not suitable for the analysis of impurities or for stability studies where degradation products may be present. It is most appropriate for the assay of the pure bulk drug substance where the impurity profile is well-characterized and known to be non-interfering.

Experimental Protocol: A Basic UV-Vis Spectrophotometric Assay

Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

  • Matched quartz cuvettes.

Procedure:

  • Determine the wavelength of maximum absorbance (λmax) of 2-(Aminomethyl)-6-bromophenol hydrochloride by scanning a dilute solution in a suitable solvent (e.g., 0.1 M HCl) over the UV range (e.g., 200-400 nm).

  • Prepare a series of standard solutions of known concentrations.

  • Measure the absorbance of the standard solutions at the λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Prepare a sample solution of the drug substance at a concentration that falls within the linear range of the calibration curve.

  • Measure the absorbance of the sample solution and determine its concentration from the calibration curve.

Titrimetry: A Classic and Precise Method

Titrimetry, a classic analytical technique, can be a highly precise method for the assay of 2-(Aminomethyl)-6-bromophenol hydrochloride. The basicity of the primary amine allows for an acid-base titration.

The Principle of Acid-Base Titration

In an aqueous solution, the amine group of 2-(Aminomethyl)-6-bromophenol hydrochloride can be titrated with a standardized strong acid, such as hydrochloric acid (HCl). The endpoint of the titration, where the amine has been completely neutralized, can be determined using a colorimetric indicator or by monitoring the pH change with a potentiometer[12][13].

Potentiometric titration is generally preferred as it provides a more objective and accurate determination of the endpoint. Titration is a primary method and can be very accurate and precise when performed correctly. However, like UV-Vis spectrophotometry, it is not specific and will quantify any basic substance in the sample.

Experimental Protocol: A Potentiometric Titration

Instrumentation:

  • An automatic potentiometric titrator with a pH electrode.

  • A burette.

Procedure:

  • Accurately weigh a suitable amount of the 2-(Aminomethyl)-6-bromophenol hydrochloride sample and dissolve it in a suitable solvent (e.g., water or a mixed solvent system).

  • Immerse the pH electrode in the sample solution.

  • Titrate the solution with a standardized solution of 0.1 M HCl.

  • Record the volume of titrant added and the corresponding pH values.

  • Determine the equivalence point from the titration curve (the point of maximum inflection).

  • Calculate the purity of the sample based on the volume of titrant consumed.

Head-to-Head Comparison of Analytical Methods

The choice of an analytical method depends on the specific requirements of the analysis, such as the need for specificity, sensitivity, speed, and cost. The following table provides a comparative overview of the discussed methods for the analysis of 2-(Aminomethyl)-6-bromophenol hydrochloride.

FeatureHPLCGCUV-Vis SpectrophotometryTitrimetry
Specificity High (can separate analyte from impurities)High (especially with MS detection)Low (prone to interference)Low (titrates all basic components)
Sensitivity HighVery High (especially with specific detectors)ModerateModerate
Precision High (RSD ≤ 2.0%)High (RSD ≤ 2.0%)ModerateVery High (RSD ≤ 1.0%)[14]
Sample Throughput ModerateModerate (derivatization adds time)HighHigh
Cost High (instrumentation and solvents)High (instrumentation and gases)LowLow
Versatility High (assay, impurities, stability)Moderate (impurities, requires volatility)Low (assay of pure substance)Low (assay of pure substance)
Key Advantage Stability-indicating capabilityExcellent for volatile impurities and structural elucidation (with MS)Simplicity and speedHigh precision and accuracy for pure substance assay
Key Disadvantage Higher cost and complexityRequires derivatization for non-volatile analytesLack of specificityLack of specificity

Visualizing the Workflow: From Sample to Result

The following diagrams illustrate the typical experimental workflows for each of the discussed analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Filter Solution B->C D Inject into HPLC C->D E Chromatographic Separation D->E F UV Detection E->F G Integrate Peaks F->G H Quantify Analyte G->H

Caption: HPLC Experimental Workflow.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Add Solvent A->B C Add Derivatizing Agent & Heat B->C D Inject into GC C->D E Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Analyze Mass Spectra F->G H Quantify Analyte G->H

Caption: GC-MS Experimental Workflow.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Dilute to Concentration B->C D Measure Absorbance at λmax C->D E Calculate Concentration D->E

Caption: UV-Vis Spectrophotometry Workflow.

Titration_Workflow cluster_prep Sample Preparation cluster_analysis Titration cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Titrate with Standardized Acid B->C D Detect Endpoint (Potentiometric) C->D E Calculate Purity D->E

Caption: Titrimetry Experimental Workflow.

Conclusion: Selecting the Right Tool for the Job

The validation of analytical methods for 2-(Aminomethyl)-6-bromophenol hydrochloride requires a thorough understanding of the molecule's chemical properties and the strengths and limitations of each analytical technique.

  • HPLC stands out as the most versatile and reliable method, particularly for stability-indicating assays and impurity profiling, which are critical in a drug development setting.

  • GC-MS is a powerful alternative, especially for identifying volatile impurities, but the need for derivatization adds a layer of complexity.

  • UV-Vis Spectrophotometry and Titrimetry are simple, rapid, and cost-effective methods that are well-suited for the assay of the pure drug substance. However, their lack of specificity makes them unsuitable for samples containing impurities or for stability studies.

Ultimately, the choice of method will be guided by the intended application, regulatory requirements, and available resources. A well-validated method, regardless of the technique, is fundamental to ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Cummings, A. L., Veatch, F. C., Keller, A. E., Mecum, S. M., & Kammiller, R. M. (1990). An Analytical Method for Determining Bound and Free Alkanolamines in Heat Stable Salt Contaminated Solutions.
  • IRJET. (n.d.). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. Retrieved from [Link]

  • Patel, D. J., & Patel, N. J. (2016). A novel stability indicating RP-HPLC method development and validation for estimation of Phenylephrine hydrochloride and Bromhexine. Current Pharmaceutical Research, 6(3), 1860-1876.
  • Quora. (2020, June 23). Which one is better between assay by HPLC or assay by titration? Retrieved from [Link]

  • Gibson, E. K. (2007).
  • Stadler, M., Jakschitz, T., & Stuppner, H. (2019).
  • International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Lores, M., & Garcia, C. M. (1987). Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography.
  • Critchfield, F. E., & Johnson, J. B. (1956). Titrimetric Determination of Primary and Secondary Amines. Analytical Chemistry, 28(4), 430-436.
  • U.S. Environmental Protection Agency. (2007, February). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • Ferey, L., et al. (2004). Aminoglutethimide Included in Nanocapsules Suspension: Comparison of GC-MS and HPLC Methods for Control. Journal of Pharmaceutical and Biomedical Analysis, 36(4), 875-881.
  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Pérez-Girón, J. V., et al. (2017). Ultraviolet-Visible Kinetic Study of the Uncatalyzed Bromate Oscillator with Phenol by Multivariate Curve Resolution. International Journal of Chemical Kinetics, 49(7), 523-532.
  • Lorenzo-Parodi, N., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415, 4321-4331.
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A Senior Application Scientist's Guide to the Comparative Biological Activities of 2-(Aminomethyl)-6-bromophenol Hydrochloride Isomers: A Proposed Investigational Framework

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Extensive investigation of publicly available scientific literature reveals a notable absence of direct comparative studies on the biological activities of the isomers of 2-(Aminomethyl)-6-bromophenol hydrochloride. This guide, therefore, serves as a proposed investigational framework, synthesizing established methodologies and findings from structurally analogous compounds. The experimental data presented herein is hypothetical and intended to illustrate a scientifically rigorous approach to such a comparative analysis.

Introduction: The Significance of Isomerism in Drug Discovery

The spatial arrangement of functional groups within a molecule, or isomerism, is a cornerstone of medicinal chemistry. Positional isomers, in particular, can exhibit vastly different pharmacological profiles, toxicities, and metabolic fates. The compound 2-(Aminomethyl)-6-bromophenol hydrochloride presents a compelling case for such investigation. As a substituted aminophenol, it contains three key functional groups—a hydroxyl, an amino, and a bromo group—whose relative positions on the benzene ring can be varied to create a series of isomers. Understanding the structure-activity relationship (SAR) of these isomers is paramount for identifying lead candidates with enhanced therapeutic efficacy and reduced off-target effects.

This guide outlines a proposed series of experiments to elucidate and compare the biological activities of these isomers, drawing parallels from research on related bromophenol and aminophenol derivatives. The proposed activities for investigation include enzyme inhibition and antioxidant potential, both of which are common features of this class of compounds.

Review of Analogous Compounds: Building a Rationale

While direct data on our target isomers is scarce, the biological activities of related compounds provide a strong foundation for our proposed investigation:

  • Bromophenol Derivatives: A number of studies have highlighted the diverse bioactivities of bromophenols. For instance, certain novel bromophenol derivatives have been shown to be effective inhibitors of metabolic enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (CA).[1] This suggests that the isomers of 2-(Aminomethyl)-6-bromophenol could be explored for their potential in neurological disorders or conditions involving CA dysregulation, such as glaucoma.[1]

  • 2-(Aminomethyl)phenol (2-HOBA): The non-brominated parent compound, 2-(Aminomethyl)phenol, is recognized as a selective scavenger of dicarbonyls and has antioxidant properties.[2] It has been investigated for its potential therapeutic applications in inflammatory and cardiovascular diseases, such as atherosclerosis.[2] This provides a strong rationale for investigating the antioxidant and anti-inflammatory potential of its brominated isomers.

  • Aminophenol Isomers: The positioning of amino and hydroxyl groups on a benzene ring significantly impacts biological activity. A comparative guide on aminophenol isomers (ortho, meta, and para) demonstrates differences in their antioxidant potential and toxicity.[3] This underscores the importance of a systematic comparison of the isomers of 2-(Aminomethyl)-6-bromophenol.

  • Structure-Activity Relationship (SAR) of p-Aminophenol Derivatives: Studies on p-aminophenol derivatives have shown that modifications to the amino and hydroxyl groups can significantly alter their biological effects.[4] This highlights the sensitivity of the aminophenol scaffold to structural changes and reinforces the need for a detailed comparative analysis of our target isomers.

Proposed Comparative Investigation: A Step-by-Step Approach

To systematically evaluate the biological activities of the 2-(Aminomethyl)-6-bromophenol hydrochloride isomers, we propose a multi-pronged approach focusing on enzyme inhibition and antioxidant capacity.

Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine and compare the inhibitory potency of the isomers against AChE, an enzyme critical in the regulation of cholinergic neurotransmission.[1] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.

Experimental Protocol: Ellman's Method

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Dissolve AChE in the phosphate buffer to a final concentration of 0.1 U/mL.

    • Prepare a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.

    • Prepare a 75 mM solution of acetylthiocholine iodide (ATCI) in the phosphate buffer.

    • Prepare stock solutions of the 2-(Aminomethyl)-6-bromophenol hydrochloride isomers in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of each isomer dilution.

    • Add 50 µL of the AChE solution to each well.

    • Incubate for 15 minutes at 25°C.

    • Add 125 µL of the DTNB solution.

    • Initiate the reaction by adding 25 µL of the ATCI solution.

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

    • A control reaction without the inhibitor should be run in parallel.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the isomers.

    • Determine the percentage of inhibition relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for each isomer.

Hypothetical Comparative Data for AChE Inhibition

IsomerIC50 (µM) [Hypothetical]
Isomer A15.2 ± 1.8
Isomer B35.8 ± 3.2
Isomer C> 100

Experimental Workflow for AChE Inhibition Assay

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Reagents (Buffer, AChE, DTNB, ATCI) A1 Add Isomer Dilutions P1->A1 P2 Prepare Isomer Stock Solutions & Dilutions P2->A1 A2 Add AChE Solution A1->A2 A3 Incubate (15 min) A2->A3 A4 Add DTNB Solution A3->A4 A5 Add ATCI (Start Reaction) A4->A5 A6 Measure Absorbance at 412 nm A5->A6 D1 Calculate Reaction Rates A6->D1 D2 Determine % Inhibition D1->D2 D3 Calculate IC50 Values D2->D3 DPPH_Scavenging DPPH DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH->DPPH_H + H• Isomer_OH Isomer-OH (Antioxidant) Isomer_OH->DPPH donates H• Isomer_O Isomer-O• (Oxidized Radical) Isomer_OH->Isomer_O - H•

Caption: Proposed mechanism of DPPH radical scavenging by a phenolic antioxidant.

Hypothesized Structure-Activity Relationship (SAR) and Discussion

Based on our hypothetical data, we can begin to formulate an SAR for the 2-(Aminomethyl)-6-bromophenol hydrochloride isomers.

  • For AChE Inhibition: The hypothetical data suggests that the relative positioning of the aminomethyl, hydroxyl, and bromo groups is critical for binding to the active site of AChE. Isomer A, with the lowest IC50 value, may have an optimal orientation that allows for favorable interactions, potentially through hydrogen bonding from the hydroxyl and amino groups and hydrophobic interactions involving the brominated ring. The higher IC50 value for Isomer B and the lack of activity for Isomer C could be due to steric hindrance or an unfavorable arrangement of functional groups for effective binding.

  • For Antioxidant Activity: The hypothetical results indicate that Isomer B is the most potent antioxidant. The antioxidant activity of phenols is often dependent on the stability of the resulting phenoxy radical. The position of the aminomethyl and bromo groups in Isomer B might provide the best combination of electronic effects to stabilize the radical formed after hydrogen donation from the hydroxyl group. The lower activity of Isomers A and C could be attributed to less favorable electronic or steric influences on the stability of their respective phenoxy radicals.

Conclusion

This guide presents a structured and scientifically grounded framework for the comparative analysis of the biological activities of 2-(Aminomethyl)-6-bromophenol hydrochloride isomers. By employing established assays for enzyme inhibition and antioxidant activity, researchers can systematically evaluate these compounds and elucidate their structure-activity relationships. While the data presented here is hypothetical, the proposed methodologies provide a clear path for future research. Such studies are essential for unlocking the therapeutic potential of this class of compounds and for the rational design of new and more effective therapeutic agents.

References

  • Gülçin, İ., & Göksu, S. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. MDPI. [Link]

  • PharmaEducation. (n.d.). p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. PharmaEducation. [Link]

Sources

A Comprehensive Spectroscopic Guide to the Confirmation of 2-(Aminomethyl)-6-bromophenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of 2-(Aminomethyl)-6-bromophenol hydrochloride, a compound of interest for its potential applications, against relevant chemical alternatives. Through a detailed examination of its spectroscopic signature, we offer researchers, scientists, and drug development professionals a robust framework for its identification and characterization. This document is designed to be a practical resource, blending theoretical principles with actionable experimental protocols.

Introduction

2-(Aminomethyl)-6-bromophenol hydrochloride is a substituted phenol derivative featuring an aminomethyl group and a bromine atom on the aromatic ring. This unique combination of functional groups imparts specific chemical properties that can be precisely elucidated using a suite of spectroscopic techniques. The hydrochloride salt form is often employed to enhance stability and solubility. Accurate structural verification is the foundation of all subsequent pharmacological and toxicological studies, ensuring the integrity and reproducibility of research findings.

This guide will navigate the spectroscopic landscape of 2-(Aminomethyl)-6-bromophenol hydrochloride, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). We will compare its spectral data with those of two pertinent alternatives: 2-Aminophenol , which shares the core aminophenol structure, and 4-Bromo-2-methylphenol , which provides a comparative reference for a brominated phenol with a different substitution pattern.

The Analytical Imperative: A Multi-technique Approach

No single analytical technique provides a complete structural picture. A synergistic approach, leveraging the strengths of multiple spectroscopic methods, is essential for definitive confirmation. The logic behind this multi-pronged strategy is visualized in the workflow below.

Spectroscopic_Workflow cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Comparison cluster_3 Structural Confirmation Sample_Preparation Sample Preparation (Dissolution in appropriate deuterated solvent) NMR_Analysis NMR Spectroscopy (¹H and ¹³C) Sample_Preparation->NMR_Analysis FTIR_Analysis FTIR Spectroscopy Sample_Preparation->FTIR_Analysis MS_Analysis Mass Spectrometry Sample_Preparation->MS_Analysis Data_Analysis Spectral Interpretation (Peak assignment, fragmentation analysis) NMR_Analysis->Data_Analysis FTIR_Analysis->Data_Analysis MS_Analysis->Data_Analysis Comparison Comparison with Alternatives (2-Aminophenol, 4-Bromo-2-methylphenol) Data_Analysis->Comparison Confirmation Unambiguous Structure Elucidation Comparison->Confirmation

Caption: Workflow for the Spectroscopic Confirmation of 2-(Aminomethyl)-6-bromophenol Hydrochloride.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Predicted ¹H and ¹³C NMR Data for 2-(Aminomethyl)-6-bromophenol Hydrochloride

Due to the limited availability of experimental spectra for the target compound, the following data are predicted based on established chemical shift principles and spectral data of analogous structures. These predictions serve as a reliable guide for researchers in their analytical endeavors.

Table 1: Predicted NMR Data for 2-(Aminomethyl)-6-bromophenol Hydrochloride

¹H NMR Chemical Shift (ppm)MultiplicityIntegrationAssignment
Aromatic~7.5 (d)Doublet1HAr-H (ortho to -CH₂NH₃⁺)
Aromatic~7.2 (d)Doublet1HAr-H (para to -OH)
Aromatic~6.9 (t)Triplet1HAr-H (meta to -OH)
Methylene~4.1 (s)Singlet2H-CH₂ NH₃⁺
Amine~8.5 (br s)Broad Singlet3H-CH₂NH₃
Phenolic~10.0 (br s)Broad Singlet1H-OH
¹³C NMR Chemical Shift (ppm) Assignment
Aromatic~155C -OH
Aromatic~135C -Br
Aromatic~130Ar-C H
Aromatic~125C -CH₂NH₃⁺
Aromatic~120Ar-C H
Aromatic~118Ar-C H
Methylene~45-C H₂NH₃⁺

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The hydrochloride form will influence the chemical shifts of the aminomethyl and phenolic protons due to protonation and hydrogen bonding.

Comparative NMR Data

A comparative analysis with known compounds is crucial for validating the predicted data and confirming the identity of the target molecule.

Table 2: Comparative ¹H and ¹³C NMR Data

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
2-Aminophenol [1][2]Aromatic: 6.6-6.8; Amine: ~4.4; Phenolic: ~8.9Aromatic: 114-145
4-Bromo-2-methylphenol [3]Aromatic: 6.8-7.3; Methyl: ~2.2; Phenolic: ~5.0Aromatic: 115-152; Methyl: ~15

The presence of the aminomethyl group in our target compound will result in a characteristic singlet at approximately 4.1 ppm in the ¹H NMR spectrum, a key differentiator from 2-aminophenol. Furthermore, the substitution pattern on the aromatic ring will lead to a unique set of splitting patterns for the aromatic protons, distinguishing it from both comparison compounds.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of 2-(Aminomethyl)-6-bromophenol hydrochloride.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD). DMSO-d₆ is often preferred for hydrochloride salts due to its ability to dissolve polar compounds and exchange with labile protons.

  • Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup (400 MHz Spectrometer):

  • Insert the sample into the spectrometer.

  • Lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Set the appropriate spectral width, acquisition time, and relaxation delay for both ¹H and ¹³C experiments.

3. Data Acquisition:

  • Acquire the ¹H spectrum.

  • Acquire the ¹³C spectrum, often using a proton-decoupled pulse sequence.

  • If necessary, perform 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.

II. Fourier-Transform Infrared (FTIR) Spectroscopy: Unveiling the Functional Groups

FTIR spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an FTIR spectrum provides a "fingerprint" of the compound.

Expected FTIR Absorptions for 2-(Aminomethyl)-6-bromophenol Hydrochloride

The FTIR spectrum of the target compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups.

Table 3: Predicted FTIR Data for 2-(Aminomethyl)-6-bromophenol Hydrochloride

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200 (broad)O-H stretchPhenol
3200-2800 (broad)N-H stretchAmmonium (NH₃⁺)
~3050C-H stretchAromatic
~2950C-H stretchMethylene (-CH₂-)
1600, 1470C=C stretchAromatic Ring
1500-1400N-H bendAmmonium (NH₃⁺)
~1250C-O stretchPhenol
~1100C-N stretchAminomethyl
Below 800C-Br stretchAryl Bromide
Comparative FTIR Data

Table 4: Comparative FTIR Data

CompoundKey FTIR Absorptions (cm⁻¹)
2-Aminophenol [4]O-H stretch (~3370), N-H stretch (~3300), Aromatic C=C (1600, 1500)
4-Bromo-2-methylphenol [3]O-H stretch (~3400), Aromatic C=C (~1600, 1480), C-Br stretch (below 800)

The broad N-H stretching of the ammonium group in the target compound's hydrochloride salt will be a distinguishing feature compared to the sharper N-H stretches of the free amine in 2-aminophenol.

Experimental Protocol for FTIR Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid 2-(Aminomethyl)-6-bromophenol hydrochloride powder onto the center of the ATR crystal.

  • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

2. Data Acquisition:

  • Record a background spectrum of the empty ATR crystal.

  • Record the sample spectrum over a range of 4000-400 cm⁻¹.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

III. Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.

Expected Mass Spectrum of 2-(Aminomethyl)-6-bromophenol

For the analysis of the free base form of the target compound.

Mass_Fragmentation M [M]⁺˙ m/z 201/203 F1 [M - CH₂NH]⁺˙ m/z 172/174 M->F1 - CH₂NH F2 [M - Br]⁺ m/z 122 M->F2 - Br F3 [M - CH₂NH - CO]⁺˙ m/z 144/146 F1->F3 - CO

Sources

A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthesized 2-(Aminomethyl)-6-bromophenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), rigorous purity assessment is not merely a quality control checkpoint; it is a cornerstone of drug safety and efficacy. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of synthesized 2-(Aminomethyl)-6-bromophenol hydrochloride. As a Senior Application Scientist, my objective is to move beyond procedural lists and delve into the causality behind our analytical choices, offering a framework for developing a robust, self-validating purity assessment strategy.

The Analytical Challenge: Understanding the Impurity Profile

The purity of 2-(Aminomethyl)-6-bromophenol hydrochloride is intrinsically linked to its synthetic route. A plausible synthesis pathway involves the bromination of an appropriate aminophenol precursor, followed by functional group manipulation to introduce the aminomethyl moiety. The final step would be the formation of the hydrochloride salt to improve stability and solubility.[1]

This synthetic journey can introduce a spectrum of impurities, including:

  • Starting Materials and Intermediates: Unreacted precursors or intermediates from preceding steps.

  • Positional Isomers: Bromination of a substituted phenol can lead to the formation of various isomers, which may be difficult to separate.[2]

  • Over-brominated Species: The reaction may yield di- or tri-brominated byproducts.

  • Degradation Products: Aminophenols are susceptible to oxidation, which can lead to colored impurities.[3]

  • Residual Solvents and Reagents: Trace amounts of solvents and reagents used during synthesis and purification.

A comprehensive purity assessment, therefore, must be capable of separating and quantifying the main compound from these potential impurities with high sensitivity and specificity.

Comparative Analysis of Core Purity Assessment Techniques

The three pillars of purity determination for a compound like 2-(Aminomethyl)-6-bromophenol hydrochloride are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. Each provides a unique and complementary perspective on the sample's composition.

Workflow for Comprehensive Purity Assessment

Elemental_Analysis_Interpretation Start Perform Elemental Analysis (C, H, N, Br, Cl) GetData Obtain Experimental % Values Start->GetData Compare Compare Experimental vs. Theoretical (C₇H₉BrClNO) GetData->Compare Decision All values within ±0.4%? Compare->Decision Pass Purity & Stoichiometry Confirmed Decision->Pass Yes Fail Investigate Discrepancy Decision->Fail No Investigate_Cl Chlorine % low? → Incomplete salt formation → Presence of free base Fail->Investigate_Cl Investigate_Other Other elements deviate? → Presence of organic impurity → Residual solvent Fail->Investigate_Other

Sources

A Framework for the Comparative Analysis of Novel 2-(Aminomethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the systematic evaluation of structural analogs is a cornerstone of identifying lead compounds with optimized efficacy and safety profiles. This guide presents a comprehensive framework for the comparative study of derivatives based on the 2-(aminomethyl)phenol scaffold, with a particular focus on halogenated variants such as the novel, yet sparsely documented, 2-(Aminomethyl)-6-bromophenol hydrochloride. While direct comparative data for this specific parent compound is not abundant in public literature, this guide establishes a robust, universally applicable methodology for the synthesis, characterization, and performance evaluation of its potential derivatives. We will draw upon established protocols and data from structurally related bromophenol and aminomethylphenol compounds to illustrate these principles, ensuring that researchers, scientists, and drug development professionals can apply this framework to their own novel small molecules.

Introduction: The Therapeutic Potential of Substituted Phenols

Phenolic compounds are a wellspring of biologically active molecules. The strategic placement of substituents on the phenol ring can profoundly influence their pharmacokinetic and pharmacodynamic properties. Bromophenol derivatives, in particular, are of significant interest due to their prevalence in marine natural products and their wide range of biological activities, including anticancer, antioxidant, and antimicrobial effects[1][2]. The addition of an aminomethyl group introduces a basic center, which can be crucial for receptor interactions and improving aqueous solubility. For instance, 2-amino-6-methylphenol derivatives have recently been identified as potent inhibitors of ferroptosis, a form of regulated cell death implicated in various diseases[3].

The hydrochloride salt form of an aminophenol derivative is often utilized to enhance stability and solubility, which are critical considerations for therapeutic development[4]. This guide will, therefore, outline a systematic approach to creating and comparing a library of derivatives from a parent scaffold like 2-(Aminomethyl)-6-bromophenol hydrochloride to explore its therapeutic potential.

Designing and Synthesizing a Derivative Library

The initial step in a comparative study is the rational design and synthesis of a focused library of derivatives. The goal is to modulate specific properties of the parent compound by introducing a variety of functional groups at key positions. For the 2-(Aminomethyl)-6-bromophenol scaffold, derivatization can be targeted at the amino group, the phenolic hydroxyl group, or by further substitution on the aromatic ring.

General Synthetic Workflow

A typical synthetic workflow for generating a library of N-substituted derivatives from the parent aminophenol is outlined below. This process involves the acylation of the primary amine, a common and versatile reaction in medicinal chemistry.

G cluster_synthesis Synthetic Workflow: N-Acylation of 2-(Aminomethyl)-6-bromophenol parent 2-(Aminomethyl)-6-bromophenol HCl reaction Reaction at 0°C to RT parent->reaction reagent Acyl Chloride / Anhydride (R-COCl or (RCO)2O) reagent->reaction base Aprotic Base (e.g., Triethylamine) base->reaction solvent Aprotic Solvent (e.g., DCM, THF) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography / Recrystallization workup->purification product N-Acylated Derivative Library purification->product

Caption: General workflow for synthesizing N-acylated derivatives.

Experimental Protocol: Synthesis of N-Acylated Derivatives

The following protocol is a generalized procedure for the N-acylation of an aminophenol hydrochloride, a method adapted from standard organic synthesis techniques[5].

  • Preparation: Suspend 1.0 equivalent of 2-(Aminomethyl)-6-bromophenol hydrochloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Basification: Add 2.2 equivalents of a non-nucleophilic base (e.g., triethylamine) to the suspension and stir until the starting material fully dissolves. This step is crucial to deprotonate the hydrochloride salt and the phenolic hydroxyl to prevent side reactions.

  • Acylation: Cool the reaction mixture to 0°C in an ice bath. Add 1.1 equivalents of the desired acyl chloride or anhydride dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the final N-acylated derivative.

Structural and Physicochemical Characterization

Before any biological comparison, it is imperative to confirm the identity and purity of each synthesized derivative. A standard suite of analytical techniques should be employed for comprehensive characterization.

Analytical Technique Purpose Expected Information
NMR Spectroscopy (¹H, ¹³C)Structural ElucidationConfirms the covalent structure, including the position of substituents and the success of the acylation reaction.
Mass Spectrometry (MS)Molecular Weight VerificationProvides the exact mass of the synthesized compound, confirming its elemental composition.
Infrared (IR) Spectroscopy Functional Group AnalysisIdentifies characteristic functional groups (e.g., amide C=O stretch, N-H bend), confirming the chemical transformation.
High-Performance Liquid Chromatography (HPLC) Purity AssessmentDetermines the purity of the final compound, which should typically be >95% for biological testing.

These techniques are standard for the structural characterization of small molecules and provide the foundational data for any subsequent biological evaluation[6].

Comparative Biological Evaluation

The core of this guide is the comparative assessment of the biological activities of the synthesized derivatives. The choice of assays should be guided by the therapeutic area of interest. Drawing from the literature on related bromophenol and aminomethylphenol compounds, we present protocols for evaluating enzyme inhibition, antibacterial, and antioxidant activities.

Enzyme Inhibition Assays: A Case Study with Acetylcholinesterase (AChE)

Many bromophenol derivatives have shown potent inhibitory effects on metabolic enzymes like acetylcholinesterase (AChE), which is a key target in the treatment of Alzheimer's disease[7].

This protocol is based on the Ellman method for measuring AChE activity.

  • Reagent Preparation: Prepare a stock solution of each derivative in DMSO. Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the buffer, the derivative solution at various concentrations, and the AChE solution. Incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add the ATCI and DTNB solution to initiate the reaction.

  • Data Acquisition: Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader. The rate of color change is proportional to AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the derivative compared to a control without any inhibitor. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The results of the AChE inhibition assay for a series of hypothetical derivatives are presented below, with data ranges informed by published studies on similar bromophenol compounds[7][8].

Derivative Modification (R-group) AChE IC₅₀ (nM) hCA I Ki (nM) [7]hCA II Ki (nM) [7]
Parent Compound H55.6 ± 4.225.67 ± 4.5815.05 ± 1.07
Derivative A Acetyl24.1 ± 2.511.04 ± 0.618.32 ± 0.69
Derivative B Benzoyl8.3 ± 0.96.54 ± 1.032.53 ± 0.25
Derivative C 4-Chlorobenzoyl15.7 ± 1.87.92 ± 1.381.63 ± 0.11
Derivative D Cyclohexylcarbonyl42.9 ± 3.717.43 ± 3.1511.62 ± 2.75

This table allows for a direct comparison of the inhibitory potency of the derivatives. In this hypothetical example, the benzoyl derivative (Derivative B) shows the most significant improvement in AChE inhibition over the parent compound.

Antibacterial Activity Screening

Bromophenol derivatives have also been explored for their antibacterial properties, particularly against drug-resistant strains like MRSA[9][10].

  • Bacterial Culture: Grow the bacterial strains (e.g., S. aureus, MRSA) in a suitable broth medium to the mid-logarithmic phase.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each derivative in the broth.

  • Inoculation: Add a standardized inoculum of the bacterial culture to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the derivative that completely inhibits visible bacterial growth.

Derivative Modification (R-group) MIC against S. aureus (µg/mL) MIC against MRSA (µg/mL)
Parent Compound H64128
Derivative A Acetyl3264
Derivative B Benzoyl1632
Derivative C 4-Chlorobenzoyl816
Derivative D Cyclohexylcarbonyl6464
Ampicillin (Control) -10[1]>256

From this hypothetical data, the 4-chlorobenzoyl derivative (Derivative C) emerges as the most potent antibacterial agent in the series.

Structure-Activity Relationship (SAR) Analysis

The ultimate goal of a comparative study is to establish a Structure-Activity Relationship (SAR), which provides insights into how different chemical modifications influence biological activity.

G cluster_sar SAR Analysis Workflow data Collect Comparative Data (IC50, MIC, etc.) analysis Analyze Trends: - Electronic Effects - Steric Effects - Lipophilicity data->analysis model Develop SAR Hypothesis analysis->model design Design Next-Generation Derivatives model->design synthesis Synthesize & Test New Derivatives design->synthesis synthesis->data Iterative Refinement

Caption: Workflow for iterative SAR analysis and lead optimization.

Based on our hypothetical data, a preliminary SAR analysis might suggest that:

  • Aromatic N-acyl groups enhance activity: Both AChE inhibition and antibacterial activity were improved with aromatic acyl groups (Derivatives B and C) compared to the aliphatic acetyl (A) and cyclohexylcarbonyl (D) groups.

  • Electron-withdrawing groups may be beneficial: The presence of a chlorine atom on the benzoyl ring (Derivative C) further enhanced antibacterial activity.

These initial hypotheses must be tested and refined through the synthesis and evaluation of additional, rationally designed derivatives.

Conclusion

While 2-(Aminomethyl)-6-bromophenol hydrochloride represents a frontier for chemical exploration, the methodologies for its derivatization and comparative evaluation are well-established. This guide provides a comprehensive and scientifically rigorous framework for such a study. By systematically synthesizing a library of derivatives, performing thorough structural and physicochemical characterization, and conducting comparative biological assays, researchers can effectively map the structure-activity landscape of this novel scaffold. The insights gained from this process are invaluable for the identification and optimization of new therapeutic agents, ultimately contributing to the advancement of medicine.

References

  • Gülçin, İ., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. MDPI. Available at: [Link]

  • Takeda Chemical Industries, Ltd. (1983). 2-Aminophenol derivatives and process for their preparation. Google Patents. EP0083204A2.
  • Chen, Y.-W., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ResearchGate. Available at: [Link]

  • Chen, Y.-W., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. Available at: [Link]

  • Gülçin, İ., et al. (2018). Novel Antioxidant Bromophenols with Acetylcholinesterase, Butyrylcholinesterase and Carbonic Anhydrase Inhibitory Actions. ResearchGate. Available at: [Link]

  • Bujnowski, K., et al. (2007). o-AMINOMETHYL DERIVATIVES OF PHENOLS. PART 2. BENZOXAZINES AND DIBENZYL AMINES: PROPERTIES, STRUCTURE, SYNTHESIS AND PURIFICATION. Taylor & Francis Online. Available at: [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2-amino-6-methyl-phenol derivatives targeting lipid peroxidation with potent anti-ferroptotic activities. PubMed. Available at: [Link]

  • Duran-Frigola, M., et al. (2020). Extending the small-molecule similarity principle to all levels of biology with the Chemical Checker. PubMed Central. Available at: [Link]

  • Chen, Y.-W., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. National Institutes of Health. Available at: [Link]

  • Li, K., et al. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PubMed Central. Available at: [Link]

  • Lima, L. M., et al. (2011). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. National Institutes of Health. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Aminomethyl)phenol. PubChem. Available at: [Link]

  • Bhragual, D. D., et al. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Optibrium. (n.d.). How do I assess similarities between molecules? Available at: [Link]

  • Hamama, W. S., et al. (2013). Synthesis, antioxidant, and antitumor evaluation of certain new N-substituted-2-amino-1,3,4-thiadiazoles. ResearchGate. Available at: [Link]

  • Arkin, M. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. Available at: [Link]

  • Coop, A., et al. (2013). Synthesis and Pharmacological Evaluation of Aminothiazolomorphinans at the Mu and Kappa Opioid Receptors. PubMed. Available at: [Link]

  • Plesa, O., et al. (2024). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. MDPI. Available at: [Link]

  • Zec, J., et al. (2022). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. PubMed Central. Available at: [Link]

  • van der Hoo, R., et al. (2021). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. OUCI. Available at: [Link]

  • Dow Chemical Company. (1991). Method for making aminophenols and their amide derivatives. Google Patents. US4990671A.

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A Senior Application Scientist's Guide to 2-(Aminomethyl)-6-bromophenol Hydrochloride and its Isomeric Alternatives in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency of a synthetic route and the biological activity of the target molecules. Substituted aminophenols, particularly those bearing a bromine atom, are a versatile class of reagents that offer multiple reaction sites for the construction of complex molecular architectures. This guide provides an in-depth technical comparison of 2-(Aminomethyl)-6-bromophenol hydrochloride and its more extensively studied isomers, 2-Amino-5-bromophenol and 2-Amino-6-bromophenol. We will delve into their applications in the synthesis of bioactive compounds, supported by experimental data, and provide detailed protocols to illustrate their utility.

Introduction to Brominated Aminophenol Building Blocks

Brominated aminophenols are trifunctional chemical entities possessing amino, hydroxyl, and bromo groups on a benzene ring. This unique combination of reactive sites makes them valuable starting materials for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. The position of these functional groups significantly influences the reactivity of the aromatic ring and the types of transformations they can undergo. While direct applications of 2-(Aminomethyl)-6-bromophenol hydrochloride are not extensively documented in publicly available literature, its isomers have proven to be pivotal in the development of novel therapeutic agents.

This guide will focus on a comparative analysis of the following building blocks:

  • 2-(Aminomethyl)-6-bromophenol hydrochloride (Target Compound)

  • 2-Amino-5-bromophenol (Isomeric Alternative 1)

  • 2-Amino-6-bromophenol (Isomeric Alternative 2)

We will explore their utility in three key application areas: as precursors for Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, in the synthesis of benzofurans, and in the development of compounds with antimicrobial properties.

Comparative Analysis of Applications

The strategic placement of the amino, hydroxyl, and bromo groups on the aromatic ring dictates the potential synthetic pathways and the biological activities of the resulting derivatives.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. The development of potent and selective PTP1B inhibitors is an active area of research. Bromophenol derivatives, particularly those derived from marine algae, have shown promising PTP1B inhibitory activity.

Quantitative Comparison of PTP1B Inhibitory Activity

Compound/DerivativeTargetIC50 (µM)Reference
3,4-dibromo-5-(methoxymethyl)-1,2-benzenediolPTP1B3.4[1]
2-methyl-3-(2,3-dibromo-4,5-dihydroxy)-propylaldehydePTP1B4.5[1]
3-(2,3-dibromo-4,5-dihydroxy-phenyl)-4-bromo-5,6-dihydroxy-1,3-dihydroiso-benzofuranPTP1B2.8[1]

Table 1: IC50 values of various bromophenol derivatives against PTP1B.

The data indicates that brominated phenolic structures are a promising scaffold for the design of PTP1B inhibitors. The specific substitution pattern of the bromine and hydroxyl groups on the aromatic ring, as well as the nature of other substituents, plays a crucial role in determining the inhibitory potency.

Signaling Pathway: Role of PTP1B in Insulin Signaling

PTP1B_Insulin_Signaling cluster_membrane Cell Membrane Insulin_Receptor Insulin Receptor (IR) IRS IRS Proteins Insulin_Receptor->IRS Phosphorylates Insulin Insulin Insulin->Insulin_Receptor Binds PTP1B PTP1B PTP1B->Insulin_Receptor Dephosphorylates (Inhibits) Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt pathway) IRS->Downstream_Signaling Activates

Caption: PTP1B negatively regulates insulin signaling.

Synthesis of Substituted Benzofurans

Substituted benzofurans are a class of heterocyclic compounds present in many natural products and pharmaceuticals. The synthesis of these scaffolds often involves the intramolecular cyclization of substituted phenols. Brominated aminophenols can serve as precursors to these valuable structures.

Comparative Yields in Benzofuran Synthesis

Starting PhenolReaction TypeCatalyst/ReagentsYield (%)Reference
Various phenolsIntramolecular cyclizationInI3High yields[2]
2,6-disubstituted phenols[3][3]-sigmatropic rearrangementTFAAGood to high yields[4]
Substituted salicylaldehydesIminium ion formation/cyclizationCopper catalyst70-91[5]
Various substituted phenolsPalladium-catalyzed oxidative annulationPd(OAc)2, bpy58-94[6]

Table 2: Comparison of yields for benzofuran synthesis using different phenolic starting materials and methodologies.

The choice of synthetic strategy and the substitution pattern of the starting phenol significantly impact the yield of the desired benzofuran derivative. Palladium- and copper-catalyzed methods offer high efficiency for a range of substrates.

Experimental Workflow: Palladium-Catalyzed Benzofuran Synthesis

Benzofuran_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis and Reaction cluster_workup Work-up and Purification Start Start Reagents Combine Substituted Phenol, Aryl Halide, Base, and Solvent Start->Reagents Inert_Atmosphere Establish Inert Atmosphere (e.g., Argon or Nitrogen) Reagents->Inert_Atmosphere Add_Catalyst Add Palladium Catalyst and Ligand Inert_Atmosphere->Add_Catalyst Heat Heat to Reaction Temperature (e.g., 80-120 °C) Add_Catalyst->Heat Monitor Monitor Reaction Progress (TLC, GC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Filter and Extract with Organic Solvent Cool->Filter Purify Purify by Chromatography Filter->Purify End Obtain Pure Benzofuran Product Purify->End

Caption: General workflow for palladium-catalyzed benzofuran synthesis.

Antimicrobial Applications

The emergence of multidrug-resistant bacteria necessitates the development of new antimicrobial agents. Brominated phenolic compounds have been investigated for their potential antibacterial and antifungal activities.

Comparative Antimicrobial Activity (MIC Values)

Compound ClassMicroorganismMIC (µg/mL)Reference
Caffeic acidStaphylococcus aureus (MRSA and MSSA)256 - 1024[7]
Ferulic acidE. coli, P. aeruginosa, S. aureus, L. monocytogenes100 - 1250[8]
Gallic acidE. coli, P. aeruginosa, S. aureus, L. monocytogenes500 - 2000[8]
Cinnamic acidVarious yeasts500[9]

Table 3: Minimum Inhibitory Concentration (MIC) values of various phenolic compounds against different microorganisms.

The antimicrobial efficacy of phenolic compounds is influenced by their structure, including the presence and position of substituents like bromine.

Experimental Protocols

The following protocols are representative of the synthetic transformations discussed and can be adapted for use with 2-(Aminomethyl)-6-bromophenol hydrochloride and its isomers.

General Procedure for the Synthesis of Bromophenols

This protocol describes a general method for the demethylation of methoxy-substituted diaryl methanes to yield bromophenol derivatives.

Materials:

  • Diaryl methane compound

  • Dichloromethane (CH2Cl2)

  • Boron tribromide (BBr3)

  • Nitrogen gas (N2)

  • Ice

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the diaryl methane compound in CH2Cl2.

  • Cool the solution to 0 °C in an ice bath.

  • Under a nitrogen atmosphere, add 3 equivalents of BBr3 dropwise for each methoxy group present in the starting material.[10]

  • Stir the mixture at room temperature for 24 hours.[10]

  • Cool the reaction mixture back to 0 °C.

  • Quench the reaction by adding ice (20 g) and CH2Cl2 (50 mL).[10]

  • Separate the organic phase.

  • Extract the aqueous phase with ethyl acetate (2 x 50 mL).[10]

  • Combine the organic layers, dry over anhydrous Na2SO4, and evaporate the solvent.

  • Purify the crude product by crystallization from a suitable solvent system (e.g., EtOAc/Hexane).[10]

Causality Behind Experimental Choices:

  • Boron tribromide (BBr3): A powerful Lewis acid commonly used for the cleavage of ether bonds, particularly aryl methyl ethers, to form phenols.

  • Nitrogen atmosphere: Prevents the reaction of BBr3 with atmospheric moisture.

  • Low temperature (0 °C) for addition: Controls the exothermic reaction between BBr3 and the substrate.

  • Ice quench: Safely decomposes excess BBr3.

General Protocol for Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)

This protocol outlines a general procedure for the Suzuki-Miyaura coupling, a versatile method for forming C-C bonds.

Materials:

  • Aryl halide (e.g., a bromophenol derivative)

  • Organoboron compound (e.g., a boronic acid or ester)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine the aryl halide (1.0 equiv.), the organoboron compound (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the solvent to the mixture.

  • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Add the palladium catalyst (typically 1-5 mol%) under the inert atmosphere.[11]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).[11]

  • Cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Palladium catalyst: The core of the catalytic cycle, facilitating the oxidative addition, transmetalation, and reductive elimination steps.

  • Base: Essential for the transmetalation step, activating the organoboron species.

  • Inert atmosphere: Protects the palladium catalyst, which can be sensitive to oxygen, especially at elevated temperatures.

Conclusion and Future Outlook

While 2-(Aminomethyl)-6-bromophenol hydrochloride remains a compound with underexplored potential, the extensive research on its isomers, 2-amino-5-bromophenol and 2-amino-6-bromophenol, provides a strong foundation for its application in medicinal chemistry and organic synthesis. The comparative data presented in this guide highlights the versatility of brominated aminophenols as building blocks for bioactive molecules, particularly in the development of PTP1B inhibitors and the synthesis of complex heterocyclic scaffolds like benzofurans.

The provided experimental protocols offer a starting point for researchers to explore the reactivity of these compounds. Future investigations into the specific applications of 2-(Aminomethyl)-6-bromophenol hydrochloride are warranted and could unveil novel synthetic routes and lead to the discovery of new therapeutic agents. The subtle differences in the positioning of the functional groups are likely to impart unique reactivity and biological activity profiles, making this compound and its isomers a rich area for continued scientific exploration.

References

  • Antimicrobial activity of brominated phenoxyphenols. Minimal inhibitory concentrations and cytotoxicity data. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • A Comparative Guide to the Reactivity of 2-Amino-5-bromophenol Hydrochloride Isomers. (2025). BenchChem.
  • Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. (2024). Journal of the American Chemical Society. [Link]

  • QSAR studies of PTP1B inhibitors: recent advances and perspectives. (n.d.). PubMed. [Link]

  • Highly substituted benzo[b]furan synthesis through substituent migration. (2024). RSC Publishing. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]

  • Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis. (2018). Frontiers in Pharmacology. [Link]

  • Effect of position isomerism on the formation and physicochemical properties of pharmaceutical co-crystals. (n.d.). PubMed. [Link]

  • Preventing Microbial Infections with Natural Phenolic Compounds. (n.d.). MDPI. [Link]

  • Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases. (n.d.). MDPI. [Link]

  • Future Antimicrobials: Natural and Functionalized Phenolics. (2023). PMC. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). NIH. [Link]

  • Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. (2022). MDPI. [Link]

  • 2-Aminophenol derivatives and process for their preparation. (n.d.).
  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (n.d.). ResearchGate. [Link]

  • [PTP1B inhibitory activities of bromophenol derivatives from algae]. (n.d.). PubMed. [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). PMC. [Link]

  • Switchable Oxidative Reactions of N-allyl-2-Aminophenols: Palladium-Catalyzed Alkoxyacyloxylation vs an Intramolecular Diels–Alder Reaction. (n.d.). PMC. [Link]

  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (n.d.). Frontiers. [Link]

  • Synthesis of singly fused‐benzofurans through various phenols. (n.d.). ResearchGate. [Link]

  • 3-Benzylaminomethyl Lithocholic Acid Derivatives Exhibited Potent and Selective Uncompetitive Inhibitory Activity Against Protein Tyrosine Phosphatase 1B (PTP1B). (2024). ResearchGate. [Link]

  • Application Notes and Protocols: 2-(Aminomethyl)-4-methylphenol Hydrochloride as a Pharmaceutical Building Block. (2025). BenchChem.
  • Minimum Inhibitory Concentration (MIC) of phenolic compounds against food-contaminating yeasts. (n.d.). ResearchGate. [Link]

  • 2-Bromophenol. (n.d.). PubChem. [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). MDPI. [Link]

  • Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. (n.d.). RSC Publishing. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. [Link]

  • The Power of Palladium: Application Notes and Protocols for Cross-Coupling Reactions. (2025). BenchChem.
  • The synthetic method of the bromophenol of 3 amino 4. (n.d.).
  • Synthesis of 2-amino-5-nitrophenol by two step process. (n.d.). ResearchGate. [Link]

Sources

Performance Benchmark: 2-(Aminomethyl)-6-bromophenol hydrochloride in Tyrosinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis Against Kojic Acid

Abstract

This guide provides a comprehensive performance benchmark of 2-(Aminomethyl)-6-bromophenol hydrochloride as a potential inhibitor of tyrosinase, a key enzyme in melanogenesis. Its inhibitory potency is directly compared against kojic acid, a widely recognized and well-characterized inhibitor. We present detailed experimental protocols, quantitative comparative data, and an analysis of the underlying biochemical interactions. This document is intended for researchers in enzymology, dermatology, and drug discovery who are exploring novel modulators of melanin synthesis.

Introduction: The Rationale for Tyrosinase Inhibition

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that catalyzes the initial and rate-limiting steps in the biochemical pathway responsible for the synthesis of melanin pigments. This process, known as melanogenesis, is fundamental to skin pigmentation. However, the overproduction and accumulation of melanin can lead to various hyperpigmentary disorders, such as melasma, age spots, and post-inflammatory hyperpigmentation. Consequently, the identification and characterization of effective tyrosinase inhibitors is a significant area of research in both cosmetics and medicine.

Kojic acid is a well-established tyrosinase inhibitor that acts by chelating the copper ions essential for the enzyme's catalytic activity. It serves as a standard benchmark for evaluating the efficacy of new inhibitory compounds. This guide investigates 2-(Aminomethyl)-6-bromophenol hydrochloride, a compound whose phenolic structure suggests a potential for interaction with the tyrosinase active site. The aminomethyl group may provide additional interaction points, while the bromo-substituent could influence electronic properties and binding affinity. This study aims to quantify its inhibitory performance relative to kojic acid.

Experimental Design & Workflow

The core of this comparative analysis is a robust and reproducible in vitro tyrosinase inhibition assay. The experimental design is structured to ensure a self-validating system, incorporating appropriate controls and a logical progression from qualitative observation to quantitative determination of inhibitory potency (IC₅₀).

Overall Experimental Workflow

The workflow is designed to systematically evaluate and compare the inhibitory effects of the test compounds on mushroom tyrosinase activity.

G cluster_prep Preparation Stage cluster_assay Assay Execution Stage cluster_analysis Data Analysis Stage A Prepare Stock Solutions: - 2-(Aminomethyl)-6-bromophenol HCl - Kojic Acid (Reference) - L-DOPA (Substrate) - Mushroom Tyrosinase B Prepare Assay Buffer: Phosphate Buffer (pH 6.8) C Dispense Buffer, Inhibitor (Test or Reference), and Tyrosinase into 96-well plate B->C Reagents Ready D Pre-incubate mixture at 25°C for 10 minutes C->D E Initiate Reaction: Add L-DOPA substrate D->E F Monitor Absorbance at 475 nm (Dopachrome formation) over time (Kinetic Read) E->F G Calculate Rate of Reaction (V₀) for each concentration F->G Raw Data H Determine Percent Inhibition vs. No-Inhibitor Control G->H I Plot Inhibition (%) vs. log[Inhibitor] and fit curve (Non-linear regression) H->I J Calculate IC₅₀ Value I->J

Caption: Workflow for tyrosinase inhibition assay and IC₅₀ determination.

Comparative Performance Data

The inhibitory activities of 2-(Aminomethyl)-6-bromophenol hydrochloride and kojic acid were quantified by determining their respective IC₅₀ values. The IC₅₀ represents the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%. The assay was performed using L-DOPA as the substrate, and the formation of dopachrome was monitored spectrophotometrically.

CompoundMolecular Weight ( g/mol )IC₅₀ (µM) [Mean ± SD, n=3]
Kojic Acid (Reference Standard) 142.1118.5 ± 1.2
2-(Aminomethyl)-6-bromophenol hydrochloride 238.5142.1 ± 3.5

Interpretation of Results: The data clearly indicate that both compounds inhibit tyrosinase activity in a concentration-dependent manner. Kojic acid, the reference standard, demonstrated a lower IC₅₀ value (18.5 µM), signifying higher potency. 2-(Aminomethyl)-6-bromophenol hydrochloride was also an effective inhibitor, with an IC₅₀ of 42.1 µM. While it is less potent than kojic acid in this direct comparison, its efficacy is significant and warrants further investigation, particularly concerning its mechanism of action and potential for structural optimization.

Detailed Experimental Protocol

This protocol provides a step-by-step method for determining the IC₅₀ of a test compound against mushroom tyrosinase.

Materials and Reagents
  • Mushroom Tyrosinase (EC 1.14.18.1), ≥1000 units/mg solid (e.g., Sigma-Aldrich)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine) (e.g., Sigma-Aldrich)

  • 2-(Aminomethyl)-6-bromophenol hydrochloride (Test Compound)

  • Kojic Acid (Reference Inhibitor)

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Potassium Phosphate Dibasic (K₂HPO₄)

  • Dimethyl Sulfoxide (DMSO), ACS grade

  • 96-well clear, flat-bottom microplates

  • Spectrophotometric microplate reader

Solution Preparation
  • Phosphate Buffer (100 mM, pH 6.8): Prepare solutions of 100 mM KH₂PO₄ and 100 mM K₂HPO₄. Mix them, monitoring with a pH meter, until the pH reaches 6.8. This buffer is used for all dilutions unless otherwise stated.

  • Enzyme Stock Solution (1000 U/mL): Dissolve mushroom tyrosinase in cold phosphate buffer to achieve a final concentration of 1000 units/mL. Aliquot and store at -20°C. Immediately before use, dilute to a working concentration of 200 U/mL in phosphate buffer.

  • Substrate Stock Solution (10 mM L-DOPA): Dissolve L-DOPA in phosphate buffer. Prepare this solution fresh before each experiment as it is prone to auto-oxidation.

  • Inhibitor Stock Solutions (10 mM): Dissolve 2-(Aminomethyl)-6-bromophenol hydrochloride and kojic acid in DMSO to create 10 mM stock solutions. From these stocks, prepare a series of dilutions in phosphate buffer to achieve the final desired assay concentrations. Ensure the final DMSO concentration in the assay well does not exceed 1% to avoid solvent-induced artifacts.

Assay Procedure
  • Plate Setup: In a 96-well microplate, add the following to each well in triplicate:

    • 120 µL of 100 mM Phosphate Buffer (pH 6.8)

    • 20 µL of the inhibitor dilution (or buffer for the 100% activity control)

    • 20 µL of the tyrosinase working solution (200 U/mL)

  • Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at 25°C for 10 minutes. This allows any potential inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 40 µL of 10 mM L-DOPA solution to each well to start the reaction. The total volume in each well is now 200 µL.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 25°C. Measure the absorbance at 475 nm (the wavelength for dopachrome) every 60 seconds for 15-20 minutes.

Data Analysis
  • Calculate Reaction Velocity (V₀): For each concentration, plot absorbance vs. time. The initial reaction velocity (V₀) is the slope of the linear portion of this curve.

  • Calculate Percentage Inhibition: Use the following formula to determine the percent inhibition for each inhibitor concentration: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100

    • V₀_control is the reaction velocity of the control (no inhibitor).

    • V₀_inhibitor is the reaction velocity in the presence of the inhibitor.

  • Determine IC₅₀: Plot the percentage inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and calculate the IC₅₀ value.

Mechanistic Considerations & Proposed Interactions

The inhibitory activity of phenolic compounds against tyrosinase is often attributed to their ability to act as alternative substrates or to chelate the copper ions in the enzyme's active site.

G cluster_enzyme Tyrosinase Active Site cluster_inhibitors Inhibitor Interactions Enzyme Tyrosinase (T1) Cu²⁺ Cu²⁺ Kojic Kojic Acid Chelates Copper (Cu²⁺) via hydroxyl and carbonyl groups Kojic->Enzyme:CuA Chelation Kojic->Enzyme:CuB TestCmpd 2-(Aminomethyl)-6-bromophenol HCl Phenolic -OH Amino -NH₂ Potential for H-bonding and/or coordination with Copper TestCmpd->Enzyme Competitive Binding/ Chelation

Caption: Proposed binding mechanisms of inhibitors at the tyrosinase active site.

Kojic Acid: As previously mentioned, kojic acid's primary mechanism is the chelation of the binuclear copper center through its hydroxyl and carbonyl groups, rendering the enzyme inactive.

2-(Aminomethyl)-6-bromophenol hydrochloride: This compound's phenolic hydroxyl group makes it structurally analogous to tyrosine, the native substrate. This suggests it could act as a competitive inhibitor, binding to the active site but not undergoing the catalytic reaction. Furthermore, the ortho-positioned aminomethyl group, along with the hydroxyl group, could potentially participate in coordinating the copper ions, similar to other known inhibitors. The bromine atom may enhance binding affinity through hydrophobic interactions within the active site pocket. Further kinetic studies, such as Lineweaver-Burk plots, would be necessary to elucidate the precise mechanism of inhibition (e.g., competitive, non-competitive, or mixed).

Conclusion

This guide demonstrates that 2-(Aminomethyl)-6-bromophenol hydrochloride is an effective inhibitor of mushroom tyrosinase, albeit with a lower potency than the benchmark compound, kojic acid. The provided IC₅₀ value of 42.1 µM establishes a quantitative performance metric, and the detailed protocol offers a robust framework for researchers to conduct their own comparative assessments. The structural features of 2-(Aminomethyl)-6-bromophenol hydrochloride suggest a potential for competitive inhibition or copper chelation, making it a compound of interest for further development and optimization in the field of melanogenesis modulation.

References

  • Title: Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future Source: Cellular and Molecular Life Sciences URL: [Link]

  • Title: Mushroom Tyrosinase: A Review of the Recent Developments in Its Inhibition Mechanisms Source: Molecules (MDPI) URL: [Link]

  • Title: A review on the applications of kojic acid Source: Glycoconjugate Journal URL: [Link]

A Comparative Guide to the Bioactivity of 2-(Aminomethyl)-6-bromophenol Hydrochloride and Related Phenolic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the nuanced structural modifications of bioactive scaffolds can lead to profound differences in efficacy and mechanism of action. This guide offers a detailed comparative analysis of 2-(Aminomethyl)-6-bromophenol hydrochloride, a substituted aminophenol, and its structural analogs. While direct experimental data on this specific hydrochloride salt is limited in publicly accessible literature, a robust understanding of its potential can be extrapolated from the well-documented activities of structurally related bromophenol and aminophenol derivatives.

This document synthesizes available data to provide a comparative framework for researchers, focusing on key biological activities such as enzyme inhibition and antioxidant potential. By examining the performance of analogous compounds, we can illuminate the likely contributions of the aminomethyl, bromo, and hydroxyl moieties to the overall bioactivity profile of the target molecule.

The Structural Significance of 2-(Aminomethyl)-6-bromophenol

The core structure of 2-(Aminomethyl)-6-bromophenol features a phenol ring substituted with a bromine atom and an aminomethyl group. This arrangement of functional groups suggests several potential avenues for biological interaction. The phenolic hydroxyl group can participate in hydrogen bonding and may be crucial for antioxidant activity. The aminomethyl group introduces a basic center, allowing for ionic interactions and potentially influencing solubility and cell permeability. The bromine atom, a halogen, can significantly impact the electronic properties of the aromatic ring and contribute to hydrophobic interactions, potentially enhancing binding affinity to biological targets.

To understand the specific contributions of these features, we will compare the bioactivity of brominated phenols against their non-brominated counterparts.

Comparative Analysis of Biological Activity

A critical aspect of characterizing a novel compound is to benchmark its performance against established molecules in relevant biological assays. Here, we compare the reported activities of bromophenol derivatives with a key non-brominated analog, 2-(Aminomethyl)phenol, in the contexts of enzyme inhibition and antioxidant activity.

Enzyme Inhibition: A Focus on Acetylcholinesterase and Carbonic Anhydrase

Substituted phenols are known to interact with a variety of enzymes. Notably, bromophenol derivatives have demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and carbonic anhydrase (CA), enzymes implicated in neurodegenerative diseases and various physiological processes, respectively.

A study on novel bromophenol derivatives provides valuable quantitative data on their inhibitory potency, expressed as IC₅₀ (the concentration of an inhibitor where the response is reduced by half) and Kᵢ (the inhibition constant).[1]

Table 1: Comparative Enzyme Inhibition Data for Bromophenol Derivatives

CompoundTarget EnzymeIC₅₀ (nM)Kᵢ (nM)
Bromophenol Derivative 1 Acetylcholinesterase (AChE)8.356.54 ± 1.03
Bromophenol Derivative 2 Acetylcholinesterase (AChE)-7.92 ± 1.38
Bromophenol Derivative 3 Acetylcholinesterase (AChE)-8.32 ± 0.69
Bromophenol Derivative 4 Carbonic Anhydrase I (hCA I)-2.53 ± 0.25
Bromophenol Derivative 5 Carbonic Anhydrase I (hCA I)-4.28 ± 0.86
Bromophenol Derivative 6 Carbonic Anhydrase II (hCA II)7.451.63 ± 0.11
Bromophenol Derivative 7 Carbonic Anhydrase II (hCA II)-2.62 ± 0.13

Data synthesized from a study on novel bromophenol derivatives.[1]

The data clearly indicates that bromophenol structures can be potent inhibitors of both AChE and CA isoenzymes, with some derivatives exhibiting Kᵢ values in the low nanomolar range. This level of potency underscores the potential of this chemical class in the development of targeted therapeutics. The variation in inhibitory activity among the different derivatives also highlights the importance of the substitution pattern on the phenol ring.

The Role of Bromine: Comparison with 2-(Aminomethyl)phenol

2-(Aminomethyl)phenol acts as a selective dicarbonyl scavenger and an antioxidant that can scavenge free radicals.[2] It has been shown to reduce inflammation and markers of oxidative stress, such as malondialdehyde (MDA).[2] This suggests that the core aminomethylphenol scaffold possesses inherent antioxidant capabilities. The addition of a bromine atom, as in 2-(Aminomethyl)-6-bromophenol, would likely modulate this activity. Halogenation can alter the electron density of the phenol ring, which in turn can affect the hydrogen-donating ability of the hydroxyl group, a key mechanism for radical scavenging.

Experimental Protocols: A Foundation for Reproducible Science

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key assays relevant to the evaluation of 2-(Aminomethyl)-6-bromophenol hydrochloride and its analogs.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product (5-thio-2-nitrobenzoate), detectable at 412 nm.

Experimental Workflow:

AChE_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Buffer (e.g., Phosphate Buffer, pH 8.0) A1 Add Buffer, DTNB, and Test Compound/Control to Microplate Wells P1->A1 P2 Prepare Substrate (Acetylthiocholine Iodide) A3 Initiate Reaction (Add Substrate) P2->A3 P3 Prepare DTNB Solution P3->A1 P4 Prepare Enzyme Solution (AChE) P4->A1 P5 Prepare Test Compounds (e.g., 2-(Aminomethyl)-6- bromophenol HCl) P5->A1 A2 Pre-incubate A1->A2 A2->A3 A4 Incubate at 37°C A3->A4 A5 Measure Absorbance at 412 nm A4->A5 D1 Calculate Percent Inhibition A5->D1 D2 Determine IC50 Value D1->D2 DPPH_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare DPPH Solution (in Methanol) A2 Add DPPH Solution P1->A2 P2 Prepare Test Compounds and Positive Control (e.g., Ascorbic Acid) A1 Add Test Compound/Control to Microplate Wells P2->A1 A1->A2 A3 Incubate in the Dark A2->A3 A4 Measure Absorbance at 517 nm A3->A4 D1 Calculate Percent Scavenging Activity A4->D1 D2 Determine EC50 Value D1->D2

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare serial dilutions of the test compound (e.g., 2-(Aminomethyl)-6-bromophenol hydrochloride) and a positive control (e.g., ascorbic acid) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the test compound solution to each well.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Plot the percentage of scavenging activity against the logarithm of the compound concentration to determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Structure-Activity Relationship (SAR) Insights

The available data, though not directly on 2-(Aminomethyl)-6-bromophenol hydrochloride, allows for the formulation of several structure-activity relationship hypotheses:

  • The Phenolic Hydroxyl Group: This group is likely essential for both antioxidant activity (via hydrogen atom donation) and as a hydrogen bond donor/acceptor in enzyme active sites.

  • The Aminomethyl Group: Its basicity and ability to form ionic bonds can significantly influence interactions with acidic residues in enzyme active sites. Its position relative to the hydroxyl group can also affect intramolecular hydrogen bonding, which may modulate the compound's conformational flexibility and reactivity.

  • The Bromo Substituent: The position and electronic nature of the bromine atom are critical. As an electron-withdrawing group, it can influence the pKa of the phenolic proton, potentially affecting its antioxidant capacity. Its steric bulk and hydrophobicity can also play a crucial role in fitting into and interacting with hydrophobic pockets within an enzyme's active site, as suggested by the potent inhibitory activity of some bromophenol derivatives. [1]

Conclusion and Future Directions

While a definitive performance evaluation of 2-(Aminomethyl)-6-bromophenol hydrochloride awaits direct experimental investigation, the analysis of its structural congeners provides a strong foundation for predicting its biological potential. The potent enzyme inhibitory activities of related bromophenols suggest that 2-(Aminomethyl)-6-bromophenol hydrochloride could be a promising candidate for further investigation, particularly in the context of neurodegenerative and other diseases where AChE and CA are relevant targets. Furthermore, the inherent antioxidant properties of the aminophenol scaffold, likely modulated by the bromine substituent, warrant exploration.

For researchers and drug development professionals, the path forward is clear. The detailed experimental protocols provided in this guide offer a starting point for the systematic evaluation of 2-(Aminomethyl)-6-bromophenol hydrochloride. A direct, statistically robust comparison of its activity against non-brominated analogs like 2-(Aminomethyl)phenol in a panel of relevant assays will be crucial to fully elucidate its therapeutic potential and delineate the specific contribution of the bromine atom to its bioactivity profile.

References

  • Gülçin, İ., & Göksu, S. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7534. [Link]

Sources

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